molecular formula C16H23Cl2N3O B13387153 Mutanolysin CAS No. 55466-22-3

Mutanolysin

货号: B13387153
CAS 编号: 55466-22-3
分子量: 344.3 g/mol
InChI 键: IECZOTCKMAXUGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

degrades peptidoglycans at beta 1,4 linkage between N-acetylmuramic acid & N-acetylglucosamine

属性

CAS 编号

55466-22-3

分子式

C16H23Cl2N3O

分子量

344.3 g/mol

IUPAC 名称

4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C16H21N3O.2ClH/c17-14-6-16(20)19(10-14)15-3-1-11(2-4-15)7-18-8-12-5-13(12)9-18;;/h1-4,12-14H,5-10,17H2;2*1H

InChI 键

IECZOTCKMAXUGU-UHFFFAOYSA-N

规范 SMILES

C1C2C1CN(C2)CC3=CC=C(C=C3)N4CC(CC4=O)N.Cl.Cl

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Mutanolysin on Peptidoglycan

This document provides a comprehensive technical overview of this compound, an enzyme widely utilized for its potent bacteriolytic activity. We will explore its precise mechanism of action on bacterial peptidoglycan, its enzymatic properties, and the established experimental protocols for its use and analysis.

Introduction

This compound, derived from Streptomyces globisporus ATCC 21553, is a powerful muralytic enzyme classified as an N-acetylmuramidase.[1][2][3][4] Structurally, it belongs to the glycoside hydrolase family 25 (GH25).[1] Its primary function is the enzymatic degradation of the peptidoglycan layer of bacterial cell walls, leading to cell lysis. This property makes it particularly effective against Gram-positive bacteria such as Listeria, Lactobacillus, and Lactococcus, which possess a thick peptidoglycan layer. Due to its ability to gently and efficiently disrupt bacterial cells, this compound is an invaluable tool in biotechnology and research for applications including the isolation of nucleic acids and proteins, the generation of protoplasts, and the structural analysis of bacterial cell walls.

Core Mechanism of Action

The efficacy of this compound stems from its high specificity for a key structural component of the bacterial cell wall: peptidoglycan.

The Substrate: Peptidoglycan

Peptidoglycan (also known as murein) is a rigid, mesh-like polymer forming the bacterial cell wall sacculus. It is composed of long glycan chains cross-linked by short peptide bridges. The glycan backbone consists of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) connected by β-(1,4)-glycosidic bonds. A peptide stem is attached to each NAM residue, which can form cross-links with peptides on adjacent chains, creating the three-dimensional structure that provides the cell with structural integrity.

The Cleavage Event

This compound functions as an endo-N-acetylmuramidase. Its catalytic action specifically targets and hydrolyzes the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine glycosidic bond. In simpler terms, it cleaves the bond between the NAM and NAG residues of the peptidoglycan backbone.

The catalytic process involves the recognition and binding of the enzyme to the peptidoglycan substrate, followed by hydrolysis at the active site. This reaction may proceed through the formation of a covalent glycosyl-enzyme intermediate, which is then resolved to release the cleaved peptidoglycan fragments. This disruption of the glycan backbone compromises the structural integrity of the cell wall, ultimately leading to cell lysis due to internal osmotic pressure.

G cluster_PG Peptidoglycan Glycan Chain cluster_cleavage NAG1 NAG N-acetylglucosamine NAM1 NAM N-acetylmuramic acid Peptide Stem NAG1->NAM1 β-(1,4) NAG2 NAG N-acetylglucosamine NAM1->NAG2 β-(1,4) NAM2 NAM N-acetylmuramic acid Peptide Stem NAG2->NAM2 β-(1,4) This compound This compound (N-acetylmuramidase) This compound->cleavage_node Hydrolyzes this bond

Diagram 1: this compound's specific cleavage site on the peptidoglycan backbone.

Enzymatic and Physical Properties

The activity and stability of this compound are dependent on several key parameters. The quantitative data available for this compound from S. globisporus are summarized below.

PropertyValue / DescriptionReference(s)
Enzyme Commission (EC) No. 3.2.1.17
Source Organism Streptomyces globisporus ATCC 21553
Molecular Weight ~23 kDa
Specific Activity ≥4,000 units/mg protein (biuret method)
Unit Definition One unit produces a change in absorbance at 600 nm (ΔA600) of 0.01 per minute.
Standard Assay Conditions pH 6.0 at 37°C
Substrate for Assay Cell wall suspension from Streptococcus faecalis
Reported Optimal Conditions pH 5.5 - 6.5 and 50°C

Note: Optimal conditions can vary depending on the specific substrate, its purity, and the buffer system employed.

Experimental Protocols

The following sections detail standardized methodologies for the use of this compound in peptidoglycan digestion and the subsequent analysis of the resulting fragments.

Protocol: Peptidoglycan Digestion

This protocol outlines the steps for the enzymatic digestion of purified bacterial peptidoglycan to generate soluble muropeptides.

  • Peptidoglycan Suspension: Transfer a known amount of purified peptidoglycan (e.g., 0.5 - 2 mg) to a microcentrifuge tube. Resuspend the pellet in an appropriate buffer (e.g., 50 mM MES, pH 6.0 or phosphate buffer).

  • Enzyme Addition: Add this compound to the suspension. A typical concentration is 10-20 µg of enzyme per mg of peptidoglycan (e.g., add 10 µL of a 2 mg/mL this compound solution to a 2 mg sample).

  • Incubation: Incubate the reaction mixture at 37°C for a period ranging from 2 hours to overnight (16 hours). Agitation during incubation can improve digestion efficiency.

  • Enzyme Inactivation: Terminate the digestion by heating the sample at 100°C for 5-10 minutes.

  • Separation of Soluble Fragments: Centrifuge the sample at high speed (e.g., 14,000 - 20,000 x g) for 15-20 minutes to pellet any undigested, insoluble material.

  • Purification (Optional but Recommended): To separate the soluble muropeptides from the this compound enzyme, the supernatant can be passed through a centrifugal filter with a molecular weight cutoff (e.g., 10 kDa) that retains the enzyme. The flow-through contains the desired soluble peptidoglycan fragments.

G start Start: Purified Peptidoglycan Sample suspend 1. Suspend in Buffer (e.g., 50 mM MES, pH 6.0) start->suspend add_enzyme 2. Add this compound suspend->add_enzyme incubate 3. Incubate (37°C, 2-16 hours) add_enzyme->incubate inactivate 4. Inactivate Enzyme (Boil for 5-10 min) incubate->inactivate separate 5. Centrifuge to Separate Insoluble Material inactivate->separate end End: Soluble Muropeptide Fragments separate->end

Diagram 2: Experimental workflow for peptidoglycan digestion using this compound.
Protocol: Analysis of Muropeptide Fragments

Following digestion, the soluble fragments are typically analyzed to determine the composition and structure of the original peptidoglycan.

  • Reduction of Muramic Acid:

    • Adjust the pH of the soluble fragment solution to 8.5-9.0 using a suitable buffer (e.g., 0.5 M sodium borate).

    • Add a freshly prepared solution of sodium borohydride (e.g., to a final concentration of 10 mg/mL).

    • Incubate at room temperature for 30 minutes. This step reduces the terminal N-acetylmuramic acid to its alcohol form (muramitol), which prevents the formation of anomers and simplifies subsequent chromatographic analysis.

    • Stop the reaction and adjust the pH to 2.0-4.0 by carefully adding orthophosphoric acid.

  • Chromatographic Separation:

    • Separate the reduced muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an organic solvent (e.g., methanol) in a phosphate buffer.

  • Fragment Identification:

    • Collect the fractions from the HPLC separation.

    • Analyze the fractions using mass spectrometry (MS) to identify the mass, and thus the structure, of each muropeptide. Techniques such as LC-MS/MS or MALDI-TOF MS are frequently employed for this purpose.

G start Start: Soluble Muropeptide Fragments reduction 1. Reduction with Sodium Borohydride (pH 8.5-9.0) start->reduction acidify 2. Acidify to Stop Reaction (pH 2.0-4.0) reduction->acidify hplc 3. Separate via RP-HPLC acidify->hplc ms 4. Identify Fragments with Mass Spectrometry hplc->ms end End: Peptidoglycan Composition Profile ms->end

Diagram 3: Workflow for the analysis of this compound-digested muropeptides.

Conclusion

This compound is a highly specific and efficient N-acetylmuramidase that acts by hydrolyzing the β-(1,4) glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine in the bacterial peptidoglycan backbone. This precise mechanism of action makes it an indispensable enzymatic tool for the controlled lysis of Gram-positive bacteria and for detailed structural studies of their cell walls. The robust protocols established for its use ensure reproducible and accurate results in research, diagnostics, and biotechnological applications.

References

An In-depth Technical Guide to the Biochemical Properties and Structure of Mutanolysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutanolysin, an extracellular enzyme complex produced by the Gram-positive bacterium Streptomyces globisporus ATCC 21553, is a potent bacteriolytic agent with significant applications in biotechnology, research, and potentially in therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the biochemical properties, structure, and enzymatic function of this compound, with a focus on its core components and their mechanisms of action. Detailed experimental protocols and organized quantitative data are presented to facilitate its use in laboratory and drug development settings.

I. Biochemical Properties

This compound is not a single enzyme but rather a mixture of bacteriolytic enzymes, primarily comprising N-acetylmuramidases and a proteolytic enzyme.[2][3] The principal components responsible for its lytic activity are N-acetylmuramidase M1 and M2, and N-acetylmuramyl-L-alanine amidase.

Enzymatic Activity and Specificity

The primary enzymatic activity of this compound is the hydrolysis of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan polymer of bacterial cell walls. This activity is characteristic of an N-acetylmuramidase (EC 3.2.1.17). The N-acetylmuramidase M1 component also exhibits N,6-O-diacetylmuramidase activity, enabling it to degrade the cell walls of bacteria like Staphylococcus aureus, which are resistant to hen egg white lysozyme due to the 6-O-acetylation of their muramoyl moieties.

This compound is particularly effective against Gram-positive bacteria, including genera such as Listeria, Lactobacillus, Lactococcus, and Streptococcus. Its efficacy against cariogenic streptococci, such as Streptococcus mutans, has been a subject of considerable research. The enzyme complex demonstrates both endo- and exo-acting properties, allowing for the degradation of both the glycan backbone and the peptide side chains of peptidoglycans.

Quantitative Biochemical Data

The key biochemical properties of this compound are summarized in the tables below.

PropertyValueReferences
Enzyme Commission (EC) Number 3.2.1.17 (for N-acetylmuramidase activity)
Source Organism Streptomyces globisporus ATCC 21553
Optimal pH 6.5 - 7.0
Optimal Temperature 60 °C
Thermal Stability Stable at 50 °C in the acid range
Specific Activity ≥4000 units/mg protein (Biuret)
Inhibitors N-bromosuccinimide (1 mM causes complete inhibition)
Activators Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions (at 1 mM)

Table 1: General Biochemical Properties of this compound

ComponentMolecular Weight (kDa)Specific Activity/FunctionReferences
Overall this compound Complex ~23 kDaLysis of Gram-positive bacteria
N-acetylmuramidase M1 ~20 kDa, ~27 kDaβ-1,4-N,6-O-diacetylmuramidase
N-acetylmuramidase M2 ~11 kDaβ-1,4-N-acetylmuramidase
N-Acetylmuramyl-L-alanine amidase ~18.5 kDaCleavage at the lactylamide bond of bacterial peptidoglycans

Table 2: Components and Molecular Weights of the this compound Complex

II. Structure

The overall structure of the this compound complex is a composite of its constituent enzymes. The most well-characterized component is N-acetylmuramidase M1.

Amino Acid Sequence of N-acetylmuramidase M1

The gene encoding N-acetylmuramidase M1 (acm) from Streptomyces globisporus has been cloned and sequenced. It codes for a protein of 294 amino acids, which includes a 77-amino acid leader peptide that is cleaved to produce the mature enzyme.

The amino acid sequence of the full-length N-acetylmuramidase M1 (including the leader peptide) as obtained from the UniProt database (Accession: P25310) is:

Three-Dimensional Structure

III. Mechanism of Action

This compound exerts its bacteriolytic effect by enzymatically degrading the peptidoglycan layer of the bacterial cell wall. This process ultimately leads to cell lysis and the release of intracellular contents. The mechanism involves the recognition and binding of the peptidoglycan substrate, followed by the hydrolysis of glycosidic bonds.

The catalytic mechanism is characterized by the formation of a covalent glycosyl-enzyme intermediate, which is subsequently resolved to release the cleaved peptidoglycan fragments.

Mutanolysin_Mechanism cluster_enzyme This compound cluster_cell_wall Bacterial Cell Wall This compound This compound Peptidoglycan Peptidoglycan This compound->Peptidoglycan 1. Binding NAG NAG Lysis Cell Lysis Peptidoglycan->Lysis 2. Hydrolysis of β-1,4 glycosidic bond NAM NAM NAG->NAM β-1,4 linkage Peptide_Bridge NAM->Peptide_Bridge

Enzymatic action of this compound on peptidoglycan.

IV. Experimental Protocols

A. Purification of this compound from Streptomyces globisporus

This protocol is based on the methods described for the partial purification of this compound.

  • Culture and Filtration:

    • Cultivate Streptomyces globisporus 1829 in a suitable broth medium.

    • After incubation, filter the culture broth to separate the cells from the supernatant containing the secreted enzymes.

  • Ion-Exchange Chromatography:

    • Mix the culture filtrate with a weak cationic ion exchange resin (e.g., Amberlite CG-50, H+ form) and stir for 1 hour.

    • Elute the lytic components adsorbed to the resin with 0.2 M Na₂HPO₄ solution (pH 7.5).

  • Ammonium Sulfate Precipitation:

    • Bring the eluate to 60% saturation with solid ammonium sulfate to precipitate the proteins.

    • Dissolve the precipitate in a minimal amount of deionized water.

  • Decolorization:

    • Remove colored materials from the protein solution by treating it with a resin such as Duolite A-2 (Cl- form).

  • pH Adjustment and Centrifugation:

    • Adjust the pH of the decolorized solution to 2.0 with hydrochloric acid and then immediately bring it to pH 6.0 with sodium hydroxide.

    • Centrifuge to remove the insolubilized proteolytic components.

  • Lyophilization:

    • Lyophilize the resulting solution to obtain a partially purified this compound powder.

  • Gel Filtration (Optional, for further purification):

    • For higher purity, subject the dialyzed enzyme solution to gel filtration chromatography on a Sephadex G-75 column equilibrated with 0.001 M sodium phosphate buffer (pH 7.0).

    • Elute with the same buffer and collect the active fractions.

Purification_Workflow Start S. globisporus Culture Filtration Filtration Start->Filtration Ion_Exchange Ion-Exchange Chromatography (Amberlite CG-50) Filtration->Ion_Exchange Ammonium_Sulfate Ammonium Sulfate Precipitation (60%) Ion_Exchange->Ammonium_Sulfate Decolorization Decolorization (Duolite A-2) Ammonium_Sulfate->Decolorization pH_Adjustment pH Adjustment & Centrifugation Decolorization->pH_Adjustment Lyophilization Lyophilization pH_Adjustment->Lyophilization Gel_Filtration Gel Filtration (Sephadex G-75) Lyophilization->Gel_Filtration Optional End Purified this compound Lyophilization->End Gel_Filtration->End

Workflow for the purification of this compound.
B. Enzymatic Assay of this compound

This protocol is adapted from standard spectrophotometric assays for this compound activity.

Unit Definition: One unit of this compound will produce a ΔA₆₀₀ of 0.01 per minute at pH 6.0 at 37 °C in a 1 mL reaction volume using a suspension of Streptococcus faecalis cell walls as the substrate.

Reagents:

  • Assay Buffer (50 mM MES, 1 mM MgCl₂, pH 6.0 at 37 °C):

    • Dissolve MES hydrate in ultrapure water.

    • Add 1.0 M MgCl₂ solution.

    • Adjust the pH to 6.0 at 37 °C with 1 M NaOH.

    • Bring to the final volume with ultrapure water.

  • Enzyme Diluent (50 mM TES, 1 mM MgCl₂, pH 7.0 at 37 °C):

    • Dissolve TES in ultrapure water.

    • Add 1.0 M MgCl₂ solution.

    • Adjust the pH to 7.0 at 37 °C with 1 M NaOH.

    • Bring to the final volume with ultrapure water.

  • Substrate Suspension:

    • A suspension of Streptococcus faecalis cell walls in Assay Buffer, diluted to an A₆₀₀ of 0.48 to 0.52.

  • Enzyme Solution:

    • Immediately before use, prepare a solution of this compound in cold (2–8 °C) Enzyme Diluent to a concentration of 500–700 units/mL.

Procedure:

  • Pipette 3.00 mL of the Substrate Suspension into both a test and a blank cuvette.

  • Equilibrate the cuvettes at 37 °C and monitor the A₆₀₀ until constant using a thermostatted spectrophotometer.

  • To the test cuvette, add 0.04 mL of the Enzyme Solution.

  • To the blank cuvette, add 0.04 mL of the Enzyme Diluent.

  • Immediately mix by inversion and record the decrease in A₆₀₀ for 10 minutes.

  • Determine the maximum linear rate (ΔA₆₀₀/minute) for both the test and the blank.

Calculation:

Units/mL enzyme = [(ΔA₆₀₀/min Test – ΔA₆₀₀/min Blank) x Total Volume (mL) x Dilution Factor] / [0.01 x Volume of Enzyme Solution (mL)]

V. Applications in Research and Drug Development

This compound's potent lytic activity makes it a valuable tool in various applications:

  • Isolation of Biomolecules: It provides a gentle method for cell lysis, enabling the isolation of high-quality, intact genomic DNA, RNA, and proteins from Gram-positive bacteria that are often resistant to other lysis methods.

  • Protoplast/Spheroplast Formation: this compound is used to generate protoplasts or spheroplasts from bacterial cells for studies of cell wall synthesis, membrane transport, and for the isolation of plasmids.

  • Antimicrobial Research: The bactericidal properties of this compound make it a candidate for the development of novel antimicrobial agents, particularly against antibiotic-resistant Gram-positive pathogens.

  • Biofilm Disruption: Its ability to degrade the peptidoglycan matrix suggests potential applications in disrupting bacterial biofilms, which are notoriously difficult to eradicate.

  • Dental Caries Research: Due to its activity against cariogenic streptococci, this compound has been investigated as a potential agent for the control of dental caries.

Conclusion

This compound from Streptomyces globisporus is a robust and versatile enzymatic tool with well-defined biochemical properties. Its ability to efficiently lyse a broad range of Gram-positive bacteria makes it indispensable for molecular biology research and holds promise for the development of new therapeutic strategies against bacterial infections. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this compound in scientific and industrial settings.

References

The Discovery and Application of Mutanolysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Mutanolysin, a potent N-acetylmuramidase isolated from Streptomyces globisporus, has emerged as a critical enzymatic tool in molecular biology, microbiology, and drug development. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It details the enzyme's mechanism of action, summarizes its key quantitative properties, and provides detailed protocols for its application in various experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and more effective utilization of this powerful lytic enzyme.

Introduction: Discovery and History

This compound was first described in the 1970s as a bacteriolytic agent with potent activity against cariogenic Streptococci.[1] Researchers at Dainippon Pharmaceutical Co., Ltd. in Japan, including Kanae Yokogawa and his team, partially purified this enzyme from the culture filtrate of Streptomyces globisporus 1829.[1] Their initial research highlighted its ability to lyse various Gram-positive bacteria, including Streptococcus mutans, a primary etiological agent of dental caries.[1]

Subsequent research further elucidated the composition of what is commercially known as this compound, revealing it to be a mixture of lytic enzymes, primarily N-acetylmuramidases, and in some preparations, associated proteolytic enzymes.[1] This enzymatic cocktail contributes to its broad lytic spectrum against bacteria that are often resistant to other muralytic enzymes like lysozyme.[2] The recognition of its efficacy in lysing a wide range of Gram-positive bacteria, including clinically relevant species like Listeria, Lactobacillus, and Lactococcus, has solidified its importance in both research and diagnostic applications.

Enzymatic Properties and Mechanism of Action

This compound is classified as an N-acetylmuramidase (EC 3.2.1.17), a type of glycoside hydrolase. Its primary function is the cleavage of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan polymer of bacterial cell walls. This action disrupts the structural integrity of the cell wall, leading to osmotic instability and subsequent cell lysis. The carboxy-terminal domains of the enzyme are involved in the recognition and binding to specific polymers within the bacterial cell wall, contributing to its substrate specificity.

The catalytic mechanism of this compound involves the hydrolysis of the glycosidic bond, a process that ultimately breaks down the peptidoglycan backbone. This enzymatic activity is particularly effective against many Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.

Synergistic Activity with Lysozyme

A noteworthy characteristic of this compound is its synergistic lytic activity when used in combination with lysozyme. While both enzymes target the peptidoglycan layer, their distinct specificities and modes of action can result in a more efficient and complete degradation of the cell wall than either enzyme alone. This synergy is particularly beneficial for lysing bacteria that are partially resistant to individual lytic enzymes, thereby enhancing the yield of intracellular contents like DNA, RNA, and proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that specific values can vary depending on the specific preparation (e.g., native vs. recombinant), the supplier, and the assay conditions.

ParameterValueReferences
Molecular Weight ~23 kDa
Specific Activity ≥4,000 units/mg protein
>10,000 U/mg
Optimal pH 6.5 - 7.0
5.7 - 7.0
Optimal Temperature 60 °C (Maximal Activity)
Isoelectric Point Two main lytic enzymes with pI near 8.5 and 10

Unit Definition: One unit of this compound will produce a ΔA600 of 0.01 per minute at pH 6.0 at 37°C in a 1 mL volume using a suspension of Streptococcus faecalis cell walls as the substrate.

Lytic Spectrum

This compound exhibits a broad lytic spectrum against Gram-positive bacteria. While a comprehensive quantitative comparison is not available in a single source, the following table lists bacteria reported to be susceptible to this compound lysis.

Bacterial Genus/SpeciesSusceptibilityReferences
Streptococcus mutansHigh
Streptococcus salivariusHigh
Streptococcus sanguisHigh
Streptococcus agalactiae (Group B)High
Streptococcus (Groups A, C, D, G, H)High
Listeria monocytogenesHigh
Lactobacillus spp.High
Lactococcus spp.High
Actinomyces viscosusHigh
Actinomyces pyogenesModerate to High
Staphylococcus aureusLow/Resistant
Gram-negative bacteriaResistant

Experimental Protocols

Enzymatic Assay of this compound

This protocol is based on the continuous spectrophotometric rate determination of the lysis of a bacterial cell wall suspension.

Materials:

  • This compound

  • Substrate: Suspension of Streptococcus faecalis cell walls

  • Buffer: 50 mM MES, pH 6.0, with 1 mM MgCl₂

  • Enzyme Diluent: 50 mM TES, pH 7.0, with 1 mM MgCl₂

  • Spectrophotometer capable of reading at 600 nm, with temperature control at 37°C

  • Cuvettes

Procedure:

  • Prepare a suspension of Streptococcus faecalis cell walls in the assay buffer to an A600 of 0.48-0.52.

  • Pipette 3.0 mL of the cell wall suspension into a cuvette and equilibrate to 37°C in the spectrophotometer.

  • Monitor the A600 until it is constant.

  • To the sample cuvette, add 0.04 mL of the this compound solution (containing 6.5–9.2 units).

  • To the blank cuvette, add 0.04 mL of the enzyme diluent.

  • Immediately mix the contents of the cuvettes by inversion and record the decrease in A600 for approximately 10 minutes.

  • Calculate the ΔA600/minute using the maximum linear rate.

  • The activity (Units/mL) is calculated using the formula: (ΔA600/min Test – ΔA600/min Blank) x 3.04 (reaction volume) x dilution factor / (0.01 x 0.04 (enzyme volume))

Genomic DNA Isolation from Gram-Positive Bacteria

This protocol is a general guideline for using this compound to lyse bacterial cells for subsequent DNA extraction.

Materials:

  • Overnight bacterial culture

  • Digestion Buffer: 50 mM MES, pH 6.0, 1 mM MgCl₂

  • This compound solution (e.g., 50 units/µL)

  • Standard DNA extraction kit or reagents (e.g., Proteinase K, lysis buffer with SDS, phenol:chloroform:isoamyl alcohol, ethanol, TE buffer)

  • Microcentrifuge and tubes

Procedure:

  • Harvest 1-2 mL of the bacterial culture by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Discard the supernatant and resuspend the cell pellet in 100 µL of digestion buffer.

  • Add 1-2 µL of this compound solution (50-100 units) to the cell suspension.

  • Mix gently by pipetting and incubate at 37°C or 50°C for 20-60 minutes. The optimal time and temperature may need to be determined empirically for the specific bacterial strain.

  • After incubation, proceed with the DNA extraction protocol of choice. For example, add Proteinase K and a lysis buffer containing SDS, and incubate at 55°C for 1-2 hours to degrade proteins.

  • Continue with DNA purification steps, such as phenol:chloroform extraction and ethanol precipitation.

  • Resuspend the purified DNA pellet in TE buffer or nuclease-free water.

Protoplast Formation from Streptococcus species

This protocol provides a general framework for generating protoplasts from Streptococcal cells.

Materials:

  • Log-phase culture of Streptococcus

  • Protoplast Buffer (Hypertonic): e.g., 0.03 M potassium phosphate buffer, pH 6.5, containing a stabilizing agent like 30% raffinose.

  • Purified this compound

  • Microscope for monitoring protoplast formation

Procedure:

  • Harvest log-phase streptococcal cells by centrifugation.

  • Wash the cells with the protoplast buffer to remove culture medium.

  • Resuspend the cell pellet in the protoplast buffer.

  • Add purified this compound to the cell suspension. The optimal concentration needs to be determined empirically but can range from 50 to 200 µg/mL.

  • Incubate the mixture at 37°C.

  • Monitor the formation of protoplasts periodically under a phase-contrast microscope. Protoplasts will appear as spherical, osmotically sensitive bodies.

  • Once a sufficient number of protoplasts have formed, they can be gently harvested by low-speed centrifugation for subsequent applications.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Mutanolysin_Mechanism cluster_peptidoglycan Bacterial Cell Wall Peptidoglycan NAM1 N-acetylmuramic acid (NAM) NAG1 N-acetylglucosamine (NAG) NAM1->NAG1 β(1→4) Peptide1 Peptide Side Chain NAM1->Peptide1 NAM2 NAM NAG1->NAM2 β(1→4) NAG2 NAG NAM2->NAG2 β(1→4) Peptide2 Peptide Side Chain NAM2->Peptide2 This compound This compound (N-acetylmuramidase) CleavageSite Hydrolysis of β(1→4) linkage This compound->CleavageSite CleavageSite->NAG1 CellLysis Cell Wall Disruption & Cell Lysis CleavageSite->CellLysis

Caption: Mechanism of this compound action on the bacterial cell wall peptidoglycan.

Synergistic Lysis: this compound and Lysozyme

Synergistic_Lysis cluster_cell Gram-Positive Bacterium cluster_lysis Enhanced Lysis Peptidoglycan Thick Peptidoglycan Layer CytoplasmicMembrane Cytoplasmic Membrane Lysis Efficient Cell Wall Degradation Peptidoglycan->Lysis Intracellular Intracellular Contents (DNA, RNA, Proteins) This compound This compound This compound->Peptidoglycan Lysozyme Lysozyme Lysozyme->Peptidoglycan Release Release of Intracellular Contents Lysis->Release

Caption: Synergistic action of this compound and Lysozyme for enhanced bacterial lysis.

Experimental Workflow: DNA Isolation Using this compound

DNA_Isolation_Workflow Start Start: Bacterial Culture Harvest 1. Cell Harvesting (Centrifugation) Start->Harvest Resuspend 2. Resuspend Pellet in Digestion Buffer Harvest->Resuspend Lysis 3. Enzymatic Lysis Add this compound Incubate at 37-50°C Resuspend->Lysis ProteinDeg 4. Protein Degradation Add Proteinase K & SDS Incubate at 55°C Lysis->ProteinDeg Lysed Cells Purification 5. DNA Purification (e.g., Phenol-Chloroform Extraction) ProteinDeg->Purification Precipitation 6. DNA Precipitation (Ethanol) Purification->Precipitation FinalDNA End: Purified Genomic DNA Precipitation->FinalDNA

Caption: A typical experimental workflow for genomic DNA isolation using this compound.

Signaling Pathways

Extensive literature review did not yield specific information on signaling pathways directly induced by or involving this compound. The primary role of this compound is as an exogenous lytic agent that disrupts bacterial cell wall integrity, leading to cell death. While the release of bacterial components upon lysis can trigger host immune responses and associated signaling cascades, there is no evidence to suggest that this compound itself directly participates in or modulates specific intracellular signaling pathways in either the target bacterium or a host organism.

Conclusion

This compound remains an indispensable tool in the molecular life sciences. Its discovery opened new avenues for the study of Gram-positive bacteria, particularly those resistant to other lytic agents. This guide has provided a consolidated resource on the history, properties, and applications of this compound, complete with quantitative data and detailed experimental protocols. The provided diagrams offer visual representations of its mechanism and its utility in common laboratory workflows. While a deeper quantitative understanding of its kinetics and a broader, quantified lytic spectrum would be beneficial additions to the field, the existing body of research firmly establishes this compound as a cornerstone enzyme for researchers, scientists, and professionals in drug development. Further research into recombinant production and protein engineering may yet unlock even more potent and specific applications for this remarkable enzyme.

References

An In-depth Technical Guide to the Early Studies on the Bacteriolytic Effects of Mutanolysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on Mutanolysin, a potent bacteriolytic enzyme. Sourced from early scientific literature, this document provides a comprehensive overview of the enzyme's core characteristics, including its mechanism of action, optimal activity conditions, and bacteriolytic spectrum. Detailed experimental protocols from these pioneering studies are presented to enable a deeper understanding and potential replication of the original work.

Introduction to this compound

This compound, an N-acetylmuramidase, is a muralytic enzyme originally isolated from the culture filtrate of Streptomyces globisporus 1829.[1] Like lysozyme, it functions by cleaving the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan-polysaccharide structure of bacterial cell walls.[2][3] This enzymatic action leads to the degradation of the cell wall, ultimately causing bacterial lysis.[2] Early research highlighted its potential as a significant agent for dental caries control due to its lytic activity against various cariogenic streptococci.[1]

Mechanism of Action

This compound's bacteriolytic effect is achieved through the enzymatic hydrolysis of peptidoglycan, a critical component of the bacterial cell wall. The enzyme specifically targets and cleaves the glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues. This disruption of the peptidoglycan backbone weakens the structural integrity of the cell wall, leading to cell lysis and the release of intracellular contents. The digestion of the cell walls of Streptococcus mutans BHT by this compound is accompanied by the liberation of free amino groups and reducing sugars.

cluster_this compound This compound cluster_cell_wall Bacterial Cell Wall cluster_lysis Bacteriolysis M This compound (N-acetylmuramidase) PG Peptidoglycan M->PG Binds to NAM N-acetylmuramic acid M->NAM Cleaves β-(1,4) linkage to NAG PG->NAM contains NAG N-acetylglucosamine PG->NAG contains Lysis Cell Lysis PG->Lysis Degradation leads to NAM->NAG β-(1,4) linkage

Figure 1. Mechanism of this compound Action.

Quantitative Data on Bacteriolytic Effects

Early studies meticulously quantified the optimal conditions for this compound's enzymatic activity and its lytic spectrum against various bacterial strains.

Table 1: Optimal Conditions for this compound Activity
ParameterOptimal ValueReference
pH6.5 - 7.0
Temperature60°C
StabilityStable at 50°C in the acid range
Table 2: Effects of Ions and Inhibitors on Lytic Activity (at 1 mM)
CompoundEffectReference
Calcium ions (Ca²⁺)Activation
Magnesium ions (Mg²⁺)Activation
N-bromosuccinimideComplete Inhibition
Table 3: Bacteriolytic Spectrum of this compound

The following table summarizes the susceptibility of various bacterial species to the lytic action of this compound as determined in early studies.

Bacterial SpeciesSusceptibilityReference
Streptococcus mutansSusceptible
Streptococcus salivariusSusceptible
Streptococcus sanguisSusceptible
Lactobacillus acidophilusSusceptible
Actinomyces viscosusSusceptible
Staphylococcus aureusNot Susceptible
Gram-negative strains (tested)Not Susceptible

Experimental Protocols

The following sections detail the methodologies employed in the early research on this compound, providing a blueprint for understanding and potentially reproducing these seminal experiments.

Production and Partial Purification of this compound

This protocol is based on the methods described by Yokogawa et al. in their 1974 publication.

1. Cultivation of Streptomyces globisporus 1829:

  • Medium: A medium consisting of 2% dextrin, 0.5% soybean meal, 0.2% polypeptone, 0.1% NaCl, 0.5% Na₂HPO₄·12H₂O, 0.1% MgSO₄·7H₂O, and 0.02% CaCl₂ was prepared and adjusted to pH 7.5.

  • Inoculation and Growth: S. globisporus 1829 was grown in 500-ml shaking flasks containing 50 ml of the medium. After 3 days of growth at 30°C, 1 liter of the culture broth was used for further processing.

2. Enzyme Extraction and Concentration:

  • The culture broth was filtered to remove bacterial cells.

  • The filtrate was mixed with 40 g of Amberlite CG-50 weak cationic exchange resins (H⁺ form) and stirred for 1 hour.

  • The resins were collected by filtration and washed with deionized water.

  • The lytic components adsorbed to the resins were eluted with 130 ml of 0.2 M Na₂HPO₄ solution (pH 7.5).

  • The eluate was brought to 60% saturation with solid ammonium sulfate. The resulting precipitate was collected after settling overnight at 4°C.

3. Decolorization and Lyophilization:

  • The precipitate was extracted with a minimal amount of deionized water.

  • Colored materials were removed by treatment with Duolite A-2 resins (Cl⁻ form).

  • The decolorized solution was adjusted to pH 2.0 with hydrochloric acid and then immediately to pH 6.0 with sodium hydroxide solution to precipitate and remove insolubilized proteolytic components.

  • The clarified solution was desalted and concentrated by ultrafiltration, followed by lyophilization to obtain the partially purified this compound.

A 1. Cultivation of S. globisporus 1829 B 2. Filtration of Culture Broth A->B C 3. Adsorption to Amberlite CG-50 B->C D 4. Elution with 0.2 M Na2HPO4 C->D E 5. Ammonium Sulfate Precipitation (60%) D->E F 6. Decolorization with Duolite A-2 E->F G 7. pH Adjustment (2.0 -> 6.0) F->G H 8. Desalting and Concentration G->H I 9. Lyophilization H->I J Partially Purified this compound I->J

Figure 2. This compound Purification Workflow.
Assay for Bacteriolytic Activity

The lytic activity of this compound was typically determined by measuring the decrease in turbidity of a bacterial cell suspension.

1. Preparation of Bacterial Cell Suspension:

  • Bacterial strains were cultured to the logarithmic phase of growth.

  • The cells were harvested by centrifugation and washed.

  • The washed cells were resuspended in a suitable buffer (e.g., 50 mM MES buffer, pH 6.0) to an initial optical density (A₆₀₀) of approximately 0.48–0.52.

2. Lytic Reaction:

  • The bacterial cell suspension was placed in a cuvette.

  • A solution of this compound (e.g., 500–700 units/mL) was added to the cuvette.

  • The reaction mixture was incubated at a controlled temperature (e.g., 37°C).

3. Measurement of Lysis:

  • The decrease in absorbance at 600 nm (A₆₀₀) was monitored over time using a spectrophotometer.

  • One unit of this compound activity is defined as the amount of enzyme that produces a ΔA₆₀₀ of 0.01 per minute.

Conclusion

The early studies on this compound laid a crucial foundation for its subsequent application in research and biotechnology. The detailed characterization of its bacteriolytic properties, including its potent activity against cariogenic bacteria, underscored its potential for therapeutic and diagnostic applications. The methodologies developed in these initial investigations for the production, purification, and assessment of this compound's lytic activity remain relevant and provide a valuable resource for contemporary researchers in the fields of microbiology, enzymology, and drug discovery.

References

An In-Depth Technical Guide to the Lytic Spectrum of Mutanolysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutanolysin, a muramidase derived from Streptomyces globisporus, demonstrates potent lytic activity against a specific range of Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound's lytic spectrum, detailing its mechanism of action, susceptible and resistant bacterial genera, and standardized protocols for evaluating its enzymatic activity. Quantitative data on its lytic efficacy against various bacterial species are summarized for comparative analysis. Furthermore, this guide presents visual representations of this compound's molecular action and the experimental workflow for determining its lytic spectrum, aiming to equip researchers and drug development professionals with the foundational knowledge for leveraging this enzyme in their work.

Introduction

This compound is an N-acetylmuramidase that catalyzes the hydrolysis of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in the peptidoglycan polymer of bacterial cell walls.[1][2] This enzymatic activity leads to the degradation of the cell wall's structural integrity, ultimately resulting in cell lysis.[2] The specificity of this compound for certain peptidoglycan structures dictates its lytic spectrum, making it a valuable tool for various applications, including bacterial protoplast formation, DNA and RNA isolation from hard-to-lyse bacteria, and as a potential antimicrobial agent.[3][4] Understanding the breadth and limitations of its lytic activity is paramount for its effective application in research and therapeutic development.

Mechanism of Action

This compound's lytic action is initiated by its recognition and binding to specific peptidoglycan structures within the bacterial cell wall. The enzyme's carboxy-terminal moieties are involved in this initial binding. Following binding, the active site of this compound catalyzes the hydrolysis of the glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues, the repeating disaccharide units that form the backbone of the peptidoglycan layer. This cleavage disrupts the structural integrity of the cell wall, leading to osmotic instability and subsequent cell lysis.

Mutanolysin_Mechanism cluster_cell_wall Bacterial Cell Wall (Gram-Positive) cluster_lysis Cell Lysis Peptidoglycan Peptidoglycan Layer NAM NAG NAM NAG NAM NAG Lysis_Outcome Cell Wall Disruption & Osmotic Lysis Peptidoglycan->Lysis_Outcome This compound This compound This compound->Peptidoglycan:f2 Hydrolyzes β-1,4-glycosidic bond

Figure 1: Mechanism of this compound Action on Peptidoglycan.

Lytic Spectrum of this compound

This compound exhibits a selective lytic spectrum, primarily targeting Gram-positive bacteria. Its efficacy is attributed to the accessibility of the peptidoglycan layer in these bacteria, which is not shielded by an outer membrane as in Gram-negative bacteria.

Susceptible Bacteria

A range of Gram-positive bacteria have been identified as susceptible to lysis by this compound. The degree of susceptibility can vary between species and even strains.

Bacterial Genus/SpeciesLytic ActivityReference
Streptococcus species
Streptococcus mutansHigh
Streptococcus salivariusHigh
Streptococcus sanguisHigh
Streptococcus agalactiae (Group B)High
Streptococcus (Groups A, C, D, G, H)Susceptible
Lactobacillus species
Lactobacillus acidophilusHigh
Lactobacillus (general)Very Sensitive
Lactococcus speciesVery Sensitive
Listeria species
Listeria monocytogenesHigh
Actinomyces species
Actinomyces viscosusHigh
Actinomyces pyogenesModerate to High
Resistant Bacteria

Certain bacteria are notably resistant to the lytic action of this compound.

Bacterial Genus/SpeciesLytic ActivityReference
Staphylococcus aureusResistant
Gram-negative bacteria (general)Resistant

The resistance of Staphylococcus aureus is often attributed to modifications in its peptidoglycan structure that hinder the binding or catalytic activity of this compound. Gram-negative bacteria are inherently resistant due to their outer membrane, which acts as a physical barrier, preventing the enzyme from reaching the underlying peptidoglycan layer.

Experimental Protocols for Determining Lytic Spectrum

The lytic activity of this compound is typically quantified using a turbidity reduction assay. This method measures the decrease in the optical density (OD) of a bacterial suspension over time as the cells are lysed by the enzyme.

Turbidity Reduction Assay

Objective: To quantify the lytic activity of this compound against a specific bacterial strain.

Materials:

  • This compound enzyme solution (of known concentration)

  • Log-phase culture of the target bacterial strain

  • Spectrophotometer capable of measuring absorbance at 600 nm (OD600)

  • Temperature-controlled incubator or water bath (37°C)

  • Sterile cuvettes or a 96-well microplate

  • Lysis buffer (e.g., 50 mM MES, pH 6.0, containing 1 mM MgCl₂)

  • Control buffer (lysis buffer without this compound)

Procedure:

  • Preparation of Bacterial Suspension:

    • Culture the target bacterial strain to mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with lysis buffer to remove any residual growth medium.

    • Resuspend the cells in lysis buffer to a starting OD600 of approximately 0.5-1.0.

  • Enzyme Reaction:

    • Pre-warm the bacterial suspension and the this compound solution to 37°C.

    • In a cuvette or microplate well, add the bacterial suspension.

    • To initiate the reaction, add a specific concentration of this compound to the bacterial suspension. A typical final concentration might range from 10 to 100 µg/mL, but this should be optimized for each bacterial species.

    • For the negative control, add an equal volume of control buffer to a separate aliquot of the bacterial suspension.

  • Data Collection:

    • Immediately after adding the enzyme, start monitoring the OD600 of both the experimental and control samples.

    • Take readings at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Calculate the percentage of lysis at each time point using the following formula: % Lysis = [1 - (OD600 of sample at time t / Initial OD600 of sample)] x 100

    • Plot the percentage of lysis or the change in OD600 against time to visualize the lytic activity.

Lytic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Grow bacterial culture to log phase B Harvest and wash cells A->B C Resuspend cells in lysis buffer to a specific OD600 B->C D Add this compound to the cell suspension C->D E Incubate at optimal temperature (e.g., 37°C) D->E F Monitor decrease in OD600 over time E->F G Calculate percentage of lysis F->G H Plot lysis curve G->H

Figure 2: Experimental Workflow for Turbidity Reduction Assay.

Applications in Research and Drug Development

The well-defined lytic spectrum of this compound makes it a valuable reagent in several areas:

  • Nucleic Acid Extraction: this compound is highly effective for lysing Gram-positive bacteria that are resistant to other methods, such as lysozyme treatment, thereby facilitating the isolation of high-quality DNA and RNA.

  • Protoplast Formation: By carefully controlling the enzymatic digestion, this compound can be used to remove the cell wall, generating viable protoplasts for studies on bacterial physiology and genetics.

  • Antimicrobial Research: The potent and specific bactericidal activity of this compound against cariogenic streptococci and other pathogens makes it a candidate for development as a therapeutic agent. Its efficacy in disrupting biofilms is also an area of active investigation.

  • Diagnostics: The specificity of this compound can be exploited in the development of diagnostic assays for the detection of susceptible bacterial pathogens.

Conclusion

This compound is a powerful muralytic enzyme with a distinct lytic spectrum primarily targeting Gram-positive bacteria, including several clinically relevant species. Its efficacy against bacteria resistant to other lytic agents underscores its importance in molecular biology and microbiology research. For professionals in drug development, this compound presents a promising scaffold for the design of novel antimicrobial therapies. A thorough understanding of its lytic capabilities and the standardized methods for its evaluation, as outlined in this guide, is essential for harnessing its full potential. Further research into the nuances of its substrate specificity and potential for protein engineering may broaden its applicability in the future.

References

Methodological & Application

Application Notes: Utilizing Mutanolysin for Enhanced Bacterial DNA/RNA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient lysis of the bacterial cell wall is a critical first step for the successful extraction of high-quality nucleic acids. This is particularly challenging for Gram-positive bacteria, which possess a thick peptidoglycan layer that is often resistant to traditional lysis methods. Mutanolysin, a muramidase from Streptomyces globisporus, offers a powerful tool for improving the lysis of these recalcitrant bacteria. By hydrolyzing the β-N-acetylmuramyl-(1,4)-N-acetylglucosamine linkages in the peptidoglycan polymer, this compound effectively weakens the cell wall, leading to increased DNA and RNA yields. These application notes provide detailed protocols and comparative data for the use of this compound in bacterial nucleic acid extraction.

Advantages of Incorporating this compound

  • Increased Yield: Particularly for Gram-positive bacteria, the addition of this compound to the lysis buffer can significantly increase the recovery of both DNA and RNA.

  • Broader Range of Lysis: When used in conjunction with other enzymes like lysozyme and lysostaphin, this compound contributes to a more comprehensive lysis of diverse bacterial communities.[1][2][3]

  • Improved Community Representation: In microbiome studies, protocols that include this compound and/or bead beating have been shown to provide a more accurate representation of the bacterial community structure.[1][4]

Quantitative Data Summary

The inclusion of this compound in lysis protocols has been demonstrated to enhance DNA yield from various bacterial species. The following tables summarize comparative data from studies evaluating different lysis methods.

Table 1: Comparison of DNA Yields from Various Bacterial Lysis Methods

Lysis MethodMean DNA Yield (ng/µL)Key FindingsReference
Enzyme Cocktail (Lysozyme, this compound, Lysostaphin)Highest among enzymatic methodsA cocktail of lytic enzymes consistently lysed cells of different species more effectively.
Lysozyme + Bead BeatingSignificantly lower than enzyme cocktailWhile mechanical lysis is effective, the enzymatic cocktail yielded higher DNA concentrations.
Lysozyme AloneVariable, less effective for resistant strainsIneffective for lysing lysozyme-resistant bacteria like some Staphylococcus and Streptococcus species.
Phenol-Chloroform Extraction with this compound & Bead BeatingSignificantly higher for several speciesThis combination produced the highest DNA yields for many of the tested bacterial species.

Experimental Protocols

Here, we provide detailed protocols for bacterial DNA and RNA extraction incorporating this compound.

Protocol 1: Genomic DNA Extraction from Gram-Positive Bacteria using this compound

This protocol is optimized for the efficient lysis of Gram-positive bacteria for subsequent genomic DNA purification.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (20 mM Tris-HCl, pH 8.0; 2 mM EDTA; 1.2% Triton X-100)

  • This compound (e.g., from Sigma-Aldrich, M9901)

  • Lysozyme (optional, but recommended)

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE Buffer or Nuclease-free water

Procedure:

  • Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.

  • Enzymatic Lysis:

    • Resuspend the cell pellet in 1 mL of Lysis Buffer.

    • Add this compound to a final concentration of 1000-1500 U/mL.

    • (Optional) Add Lysozyme to a final concentration of 20 mg/mL.

    • Incubate at 37°C for 1-2 hours with gentle agitation.

  • Protein and RNA Digestion:

    • Add Proteinase K to a final concentration of 200 µg/mL and RNase A to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 30 minutes.

  • DNA Purification (Phenol-Chloroform):

    • Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex vigorously.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the phenol:chloroform:isoamyl alcohol extraction.

    • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.7 volumes of isopropanol and mix gently by inversion until a DNA precipitate is visible.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

  • Washing and Resuspension:

    • Wash the DNA pellet with 1 mL of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.

Workflow for Genomic DNA Extraction with this compound

DNA_Extraction_Workflow start Bacterial Cell Pellet lysis Enzymatic Lysis (this compound +/- Lysozyme) start->lysis digestion Protein & RNA Digestion (Proteinase K, RNase A) lysis->digestion purification Phenol:Chloroform Extraction digestion->purification precipitation Isopropanol Precipitation purification->precipitation wash Ethanol Wash precipitation->wash end Purified Genomic DNA wash->end

Caption: Workflow of bacterial genomic DNA extraction using this compound.

Protocol 2: Total RNA Extraction from Bacteria using this compound and TRIzol™ Reagent

This protocol combines the potent lysis capabilities of this compound with the robust RNA purification of TRIzol™ Reagent.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (see Protocol 1)

  • This compound

  • TRIzol™ Reagent or other phenol-guanidine isothiocyanate solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

Procedure:

  • Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.

  • Enzymatic Lysis:

    • Resuspend the cell pellet in 100 µL of Lysis Buffer.

    • Add this compound to a final concentration of 1000-1500 U/mL.

    • Incubate at 37°C for 30-60 minutes.

  • Homogenization in TRIzol™:

    • Add 1 mL of TRIzol™ Reagent to the cell lysate and homogenize by pipetting up and down.

    • Incubate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.

  • Phase Separation:

    • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic layer, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new nuclease-free tube.

    • Add 500 µL of isopropanol and mix by inverting the tube.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • Washing and Resuspension:

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid in dissolution.

Workflow for Total RNA Extraction with this compound and TRIzol™

RNA_Extraction_Workflow start Bacterial Cell Pellet lysis Enzymatic Lysis (this compound) start->lysis homogenization Homogenization in TRIzol™ lysis->homogenization phase_sep Chloroform Addition & Phase Separation homogenization->phase_sep precipitation Isopropanol Precipitation phase_sep->precipitation wash Ethanol Wash precipitation->wash end Purified Total RNA wash->end

Caption: Workflow of bacterial total RNA extraction using this compound and TRIzol™.

Troubleshooting and Considerations

  • Low Yield: If nucleic acid yields are low, consider increasing the incubation time with this compound or combining it with mechanical disruption methods like bead beating. For particularly resistant strains, increasing the concentration of this compound may also be beneficial.

  • DNA Shearing: While effective, mechanical lysis methods can cause DNA shearing. If high molecular weight DNA is required, prioritize enzymatic lysis and handle the sample gently during purification steps.

  • RNA Integrity: To ensure high-quality RNA, work quickly and in an RNase-free environment. Use nuclease-free reagents and consumables. The addition of a reagent like TRIzol™ helps to inactivate endogenous RNases.

  • Enzyme Cocktails: For mixed bacterial populations or difficult-to-lyse species, a combination of lytic enzymes such as lysozyme, this compound, and lysostaphin can provide more efficient and representative lysis.

By incorporating this compound into standard nucleic acid extraction protocols, researchers can overcome the challenges of lysing Gram-positive bacteria and achieve higher yields of quality DNA and RNA for downstream applications.

References

Application of Mutanolysin in microbiome sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate characterization of microbial communities through next-generation sequencing is fundamental to microbiome research. A critical and often challenging step in this process is the initial sample preparation, specifically the efficient lysis of all microorganisms to release their nucleic acids. Microbial cell walls vary significantly in composition, with Gram-positive bacteria possessing a thick peptidoglycan layer that makes them particularly resistant to lysis by common methods. This resistance can lead to their underrepresentation in sequencing data, introducing significant bias and providing an inaccurate profile of the microbial community.[1][2]

Mutanolysin, a muralytic enzyme derived from Streptomyces globisporus, offers a robust solution to this challenge.[3][4] It functions as an N-acetylmuramidase, effectively cleaving the essential β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan layer of bacterial cell walls.[5] This action leads to efficient lysis of otherwise recalcitrant Gram-positive bacteria, such as Listeria, Lactobacillus, Lactococcus, and Streptococcus. Incorporating this compound into DNA extraction protocols can increase the yield of bacterial DNA, reduce bias against Gram-positive organisms, and provide a more accurate representation of microbial diversity.

Key Applications and Advantages

  • Enhanced Lysis of Gram-Positive Bacteria : this compound is highly effective at breaking down the thick peptidoglycan wall of Gram-positive bacteria, many of which are resistant to lysozyme alone.

  • Reduced Community Profile Bias : By ensuring more efficient lysis of tough-to-lyse bacteria, this compound helps generate a DNA sample that more accurately reflects the true composition of the microbial community.

  • Increased DNA Yield : The addition of this compound, often as part of an enzyme cocktail or in conjunction with mechanical disruption, can significantly improve the total yield of microbial DNA from complex samples.

  • Gentle Lysis Method : As an enzymatic method, this compound provides a gentler alternative to harsh mechanical disruption (e.g., bead-beating), which can shear high molecular weight DNA and may be undesirable for long-read sequencing applications.

  • Synergistic Activity : this compound's lytic activity is synergistic with lysozyme; using them in combination can drastically increase the lysis efficiency for a broader range of microorganisms. It is also frequently combined with mechanical methods like bead-beating to maximize DNA extraction from the most challenging samples.

Data Presentation

Quantitative data from studies highlight the impact of including this compound in lysis protocols. The following tables summarize key findings on DNA yield and lysis efficiency.

Table 1: Comparison of Mean DNA Yield from Vaginal Microbiome Samples Using Different Lysis Methods

Lysis Pretreatment MethodMean DNA Yield (ng/µL)Key Observation
Lysozyme Only (30 min)16.7Baseline enzymatic lysis.
Lysozyme Only (16 hours)17.5Extended lysozyme incubation provided minimal improvement over short incubation.
Enzyme Cocktail (Lysozyme + this compound + Lysostaphin, 60 min) 20.8 The enzyme cocktail including this compound produced the highest mean DNA yield.
Lysozyme (30 min) + Bead Beating11.2In this specific study, the combination with bead beating resulted in a significantly lower DNA yield.

Data adapted from a study on vaginal microbiota profiling. Yields are approximate means for comparison.

Table 2: General Efficacy of Lysis Methods on Different Bacterial Cell Wall Types

Lysis MethodTarget BacteriaMechanism of ActionNotes
This compound Primarily Gram-positive bacteria (e.g., Lactobacillus, Streptococcus, Listeria)Enzymatic: Cleaves N-acetylmuramyl-β(1-4)-N-acetylglucosamine linkage in peptidoglycan.More effective than lysozyme for many resistant Gram-positive species.
Lysozyme Primarily Gram-positive bacteriaEnzymatic: Hydrolyzes β(1-4)-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine.Less effective on some Gram-positive bacteria; Gram-negative bacteria are less susceptible due to their outer membrane.
Lysostaphin Staphylococcus speciesEnzymatic: Specifically cleaves the pentaglycine cross-bridges in Staphylococcus peptidoglycan.Often used in enzyme cocktails for samples where Staphylococcus is prevalent.
Bead Beating Broad-spectrum (Gram-positive and Gram-negative)Mechanical: Physical shearing and disruption of the cell wall.Highly effective but can shear DNA into smaller fragments. Its inclusion in protocols has been shown to improve representation of microbial community structure.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the integration of this compound into a typical microbiome sample preparation workflow and the logic behind combining different lysis methods.

Microbiome_Sample_Prep_Workflow cluster_prep Sample Preparation cluster_lysis Bacterial Cell Lysis cluster_purify DNA Purification RawSample Raw Sample (e.g., Tissue, Stool, Swab) HostDepletion Optional: Host DNA Depletion (Saponin/DNase) RawSample->HostDepletion For host-rich samples [3, 9] BacterialPellet Bacterial Cell Pellet RawSample->BacterialPellet For low-host samples HostDepletion->BacterialPellet EnzymaticLysis Enzymatic Lysis (this compound +/- Lysozyme) 37°C Incubation [8] BacterialPellet->EnzymaticLysis Gentle Lysis [4] MechanicalLysis Mechanical Lysis (Bead Beating) [7] EnzymaticLysis->MechanicalLysis For hard-to-lyse samples [3, 9] Lysate Cell Lysate EnzymaticLysis->Lysate If no mechanical lysis needed MechanicalLysis->Lysate Purification DNA Purification (e.g., Column-based kit) Lysate->Purification QC QC & Quantification (e.g., Qubit, NanoDrop) Purification->QC Sequencing Downstream Application (e.g., 16S/Shotgun Sequencing) QC->Sequencing

Caption: Experimental workflow for microbiome DNA extraction incorporating this compound.

Lysis_Method_Synergy Methods Lysis Methods This compound Lysozyme Bead Beating GramPos Gram-Positive Cell Wall (Thick Peptidoglycan) Methods:m->GramPos Highly Effective [15] Methods:l->GramPos Effective Methods:b->GramPos Highly Effective [7] GramNeg Gram-Negative Cell Wall (Outer Membrane, Thin Peptidoglycan) Methods:b->GramNeg Highly Effective [3] Methods:l->GramNeg Less Effective [4] Lysis Complete & Unbiased Cell Lysis GramPos->Lysis GramNeg->Lysis

Caption: Synergistic logic of combining lysis methods for comprehensive bacterial lysis.

Experimental Protocols

The following protocols provide guidelines for the use of this compound. Optimization may be required depending on the sample type and specific microbial composition.

Protocol 1: General Enzymatic Lysis of Microbial Pellets

This protocol is suitable for cell pellets from cultures or low-complexity samples.

Materials:

  • Bacterial cell pellet

  • This compound (e.g., Sigma-Aldrich SAE0092)

  • Lysozyme (optional)

  • Lysis Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM EDTA, 1.2% Triton X-100)

  • Nuclease-free water

Procedure:

  • Prepare a fresh this compound stock solution (e.g., 5,000 U/mL) in nuclease-free water or an appropriate buffer. Store on ice.

  • Resuspend the bacterial cell pellet in 200 µL of Lysis Buffer.

  • Add this compound to the resuspended pellet to a final concentration of 50-250 U/mL. If using in combination with lysozyme, add lysozyme to a final concentration of 10-20 mg/mL.

  • Vortex briefly to mix.

  • Incubate the suspension at 37°C for 30-60 minutes. For very resistant bacteria, the incubation time can be extended.

  • After incubation, proceed immediately to your standard DNA extraction and purification protocol (e.g., using a commercial kit). The sample is now ready for the proteinase K and/or chemical lysis steps included in the kit.

Protocol 2: Combined Lysis for Complex Human Tissue Samples (e.g., Biopsies)

This advanced protocol combines host DNA depletion with enzymatic and mechanical lysis to maximize the recovery of microbial DNA from high-background host tissue.

Part 1: Bacterial Enrichment (Host Cell Lysis and DNA Depletion)

  • In a 1.5 mL tube, place the tissue biopsy in 500 µL of sterile PBS. Vortex vigorously for 5 minutes to create a "biopsy wash".

  • Transfer the supernatant ("biopsy wash") to a new tube and keep on ice.

  • To the original biopsy, add 180 µL of PBS and 20 µL of Proteinase K. Incubate at 70°C for 15 minutes with shaking (400 rpm).

  • Combine the "biopsy wash" with the digested biopsy. Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and save the pellet.

  • Resuspend the pellet in 100 µL of a saponin/DNase mix (e.g., 0.0125% Saponin with TURBO DNase). This step selectively lyses remaining host cells.

  • Incubate at 37°C for 30 minutes with shaking (400 rpm).

  • Add 1.3 mL of sterile PBS, centrifuge at 10,000 x g for 10 minutes at 4°C, and discard the supernatant.

  • Wash the pellet again with 1 mL of PBS, centrifuge, and discard the supernatant. The resulting pellet is enriched with bacterial cells.

Part 2: Combined Enzymatic and Mechanical Lysis

  • Prepare bead-beating tubes containing appropriate beads (e.g., 0.1 mm glass beads).

  • To the bacterial pellet from Part 1, add 180 µL of a bead solution buffer (e.g., Solution C1 from Qiagen DNeasy PowerLyzer PowerSoil kit) and 20 µL of this compound solution (to a final concentration of ~0.5 KU/mL).

  • Resuspend the pellet thoroughly and transfer the entire volume to the prepared bead-beating tube.

  • Incubate at 37°C for 30 minutes to allow for enzymatic digestion.

  • Perform a heat shock step at 65-95°C for 10 minutes to further weaken bacterial cell walls.

  • Proceed with mechanical disruption using a bead-beater (e.g., MagNA Lyser) at a high setting (e.g., 6400 rpm for 20 seconds, twice, with cooling on ice in between).

  • Centrifuge the tubes to pellet the beads and debris.

  • Transfer the supernatant (now the cell lysate) to a new tube and proceed with the remainder of the DNA purification protocol according to the manufacturer's instructions.

References

Application Notes and Protocols for Lysis of Gram-Positive Bacteria using Mutanolysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutanolysin, an N-acetylmuramidase derived from Streptomyces globisporus, is a potent muralytic enzyme essential for the enzymatic lysis of Gram-positive bacteria.[1][2][3] Its mechanism of action involves the cleavage of the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan layer of the bacterial cell wall.[1][4] This enzymatic activity makes this compound a critical tool for researchers requiring the efficient extraction of intracellular components such as DNA, RNA, and proteins from bacteria that are often resistant to lysis by lysozyme alone. This compound is particularly effective against a broad spectrum of Gram-positive bacteria, including Streptococcus, Lactobacillus, Lactococcus, and Listeria. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for various downstream applications.

Data Presentation: this compound Concentration and Lysis Conditions

The optimal concentration of this compound and lysis conditions can vary depending on the bacterial species and the intended downstream application. The following tables summarize recommended starting conditions for the lysis of common Gram-positive bacteria.

Table 1: Recommended this compound Concentrations for Bacterial Lysis

Bacterial GenusRecommended this compound ConcentrationResuspension VolumeReference
Streptococcus10 µL of 1 U/µL solution395 µL
Streptococcus25 - 50 Units100 µL (0.1 mL)
General Gram-positive50 Units100 µL

Table 2: Typical Lysis Buffer Compositions

Buffer ComponentConcentrationpHAdditional NotesReference
Tris-HCl50 mM7.5Contains 0.145 M NaCl
TES50 mM7.0Contains 1 mM MgCl₂
MES50 mM6.0Contains 1 mM MgCl₂. Suggested for activity assays.
High Salt Buffer50 mM EDTA7.5Contains 2.5 M NaCl. May improve DNA recovery but can inhibit RNA degradation.

Table 3: Incubation Parameters for Bacterial Lysis

TemperatureIncubation TimeBacterial GenusReference
37°C1.5 hoursStreptococcus
45°C60 - 90 minutesStreptococcus
50°C20 minutesGeneral Gram-positive
37°C5 - 10 minutesGeneral Gram-positive (with lysozyme)

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Streptococcus species

This protocol is adapted from a method for isolating high molecular weight genomic DNA from Gram-positive cocci.

Materials:

  • Overnight culture of Streptococcus

  • Lysis Buffer: 50 mM Tris-HCl, 0.145 M NaCl, pH 7.5

  • This compound solution (1 U/µL)

  • 10% SDS

  • Proteinase K (20 mg/mL)

  • RNase A (100 mg/mL)

  • 5M NaCl

  • CTAB/NaCl solution (10% CTAB in 0.7M NaCl)

  • Phenol/chloroform/isoamyl alcohol (25:24:1)

  • Chloroform/isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Incubator at 37°C

Procedure:

  • Harvest up to 10 mL of the bacterial culture by centrifugation at maximum speed for 2 minutes to obtain a compact pellet. Discard the supernatant.

  • Resuspend the bacterial pellet in 395 µL of Lysis Buffer by pipetting up and down.

  • Add 10 µL of this compound (1 U/µL) to the resuspended cells and mix well.

  • Incubate the suspension for 1.5 hours at 37°C to weaken the cell wall.

  • Following incubation, add 154 µL of Lysis Buffer, 30 µL of 10% SDS, 6 µL of 20 mg/mL Proteinase K, and 2 µL of 100 mg/mL RNase A. Mix thoroughly.

  • Incubate for 1 hour at 37°C to lyse the cells and degrade proteins and RNA.

  • Proceed with standard phenol/chloroform DNA extraction and precipitation steps.

Protocol 2: Enhanced Lysis of Streptococcus for DNA Isolation

This protocol utilizes a combination of this compound and proteinase K for more robust lysis.

Materials:

  • Bacterial pellet from 0.5 - 2.0 mL of culture

  • This compound stock solution (25,000 U/mL in distilled water)

  • Proteinase K stock solution (20 mg/mL in distilled water)

  • Bactozol Enzyme Dilution Buffer (or a suitable alternative)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Incubator at 45°C

Procedure:

  • Obtain a bacterial pellet by centrifuging 0.5 - 2.0 mL of bacterial suspension at 6,000 x g for 4 minutes. Decant the supernatant.

  • Prepare a fresh enzyme mixture containing 2 µL of this compound stock solution (50 U), 5 µL of proteinase K stock solution, and 93 µL of Bactozol Enzyme Dilution Buffer.

  • Resuspend the bacterial pellet in 100 µL of the freshly prepared enzyme mixture.

  • Incubate for 60 - 90 minutes at 45°C with periodic mixing to keep the bacteria suspended.

  • After this initial incubation, the lysate is ready for subsequent DNA isolation steps, such as those involving DNAzol or other genomic DNA purification kits.

Visualizations

Experimental Workflow for Genomic DNA Extraction

Genomic_DNA_Extraction_Workflow start Start: Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest resuspend Resuspend Pellet in Lysis Buffer harvest->resuspend This compound Add this compound resuspend->this compound incubate1 Incubate (e.g., 37°C, 1.5h) This compound->incubate1 lysis_agents Add Lysis Agents (SDS, Proteinase K) incubate1->lysis_agents incubate2 Incubate (e.g., 37°C, 1h) lysis_agents->incubate2 extraction DNA Extraction (Phenol/Chloroform) incubate2->extraction precipitation DNA Precipitation (Isopropanol) extraction->precipitation wash Wash DNA (70% Ethanol) precipitation->wash resuspend_dna Resuspend DNA in TE Buffer wash->resuspend_dna end End: Purified gDNA resuspend_dna->end

Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using this compound.

Logical Relationship of Lysis Components

Lysis_Components_Relationship bacterium Gram-Positive Bacterium Peptidoglycan Cell Wall cell_wall_lysis Cell Wall Lysis This compound This compound N-acetylmuramidase This compound->cell_wall_lysis cleaves proteinase_k Proteinase K Protease protein_degradation Protein Degradation proteinase_k->protein_degradation degrades sds SDS Detergent membrane_disruption Membrane Disruption sds->membrane_disruption disrupts cell_lysis Complete Cell Lysis cell_wall_lysis->cell_lysis protein_degradation->cell_lysis membrane_disruption->cell_lysis intracellular_release Release of Intracellular Contents (DNA, RNA, Proteins) cell_lysis->intracellular_release

Caption: Interplay of key reagents in the lysis of Gram-positive bacteria.

Concluding Remarks

This compound is a highly effective enzyme for the lysis of Gram-positive bacteria, facilitating the isolation of high-quality nucleic acids and other cellular components. The efficiency of lysis can be further enhanced by optimizing parameters such as enzyme concentration, buffer composition, and incubation time, and by using this compound in conjunction with other lytic agents like proteinase K and detergents. The protocols and data provided in these application notes serve as a valuable starting point for researchers to develop and refine their specific lysis procedures. For challenging bacterial strains, empirical testing of different conditions is recommended to achieve optimal results.

References

Application Notes and Protocols for Mutanolysin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Mutanolysin stock solutions, ensuring optimal enzyme activity and longevity for various research and development applications.

Introduction to this compound

This compound is a muralytic enzyme, specifically an N-acetylmuramidase, isolated from Streptomyces globisporus.[1][2][3][4] It functions by cleaving the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in the peptidoglycan of bacterial cell walls.[5] This lytic activity makes it a crucial reagent for the gentle lysis of Gram-positive bacteria, particularly those resistant to lysozyme, such as Streptococcus, Lactobacillus, Lactococcus, and Listeria. Its application is vital in procedures requiring the isolation of high-quality nucleic acids (DNA and RNA) and other cellular components.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and storage of this compound stock solutions based on information from various suppliers and protocols.

Table 1: Reconstitution of Lyophilized this compound

ParameterRecommended Value/RangeNotesSource(s)
Reconstitution Solvent Sterile distilled water, TE buffer, or specific buffers (see Table 2)Choice of solvent may depend on the downstream application.
Recommended Stock Concentration 1,000 - 25,000 units/mLHigher concentrations may be prepared depending on experimental needs.
Reconstitution Procedure Briefly centrifuge the vial before opening. Add the desired volume of solvent. Gently agitate to dissolve. Avoid vigorous shaking.Centrifugation ensures all lyophilized powder is at the bottom of the vial.
Dissolution Time 15 - 30 minutes at room temperatureIf particulates remain, incubate longer at room temperature or overnight at 4°C with gentle rocking.

Table 2: Recommended Buffers for this compound Stock Solutions

Buffer CompositionpHNotesSource(s)
Sterile Distilled WaterNot specifiedA common solvent for creating single-use aliquots.
TE Buffer8.0Suitable for applications involving nucleic acid extraction.
50 mM TES, 1 mM MgCl₂7.0Recommended for preparing a 1 mg/mL solution.
20 mM MES, 50 mM NaCl, 50% glycerol6.2Storage buffer that helps to stabilize the enzyme.

Table 3: Storage and Stability of this compound Solutions

Storage FormStorage TemperatureDurationNotesSource(s)
Lyophilized Powder -20°CAt least 18 months to 10 yearsProtect from moisture.
Reconstituted Stock Solution -20°CUp to 3 months (resuspended substrate) to 1 year (reconstituted antibodies)Store in single-use aliquots to avoid repeated freeze-thaw cycles.
Short-term Storage (unused, unfrozen) 4°CLess than 1 weekAvoid re-freezing after thawing.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol describes the steps for reconstituting lyophilized this compound to a desired stock concentration.

Materials:

  • Lyophilized this compound vial

  • Sterile, nuclease-free water, TE buffer, or other desired reconstitution buffer

  • Sterile, low-retention microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Microcentrifuge

Procedure:

  • Equilibrate: Allow the lyophilized this compound vial and the reconstitution buffer to equilibrate to room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Reconstitute: Carefully open the vial and add the calculated volume of the chosen reconstitution buffer to achieve the desired stock concentration (e.g., to make a 10,000 U/mL stock from a 10,000 U vial, add 1 mL of buffer).

  • Dissolve: Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder. Avoid vigorous vortexing or shaking to prevent protein denaturation.

  • Incubate: Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution. If particulates are still visible, the solution can be incubated for a couple of hours at room temperature or overnight at 4°C with gentle rocking.

  • Aliquot: Once fully dissolved, dispense the this compound stock solution into sterile, single-use aliquots in low-retention microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to minimize waste.

  • Store: Immediately store the aliquots at -20°C.

Protocol for Long-Term Storage of this compound Stock Solutions

Proper storage is critical to maintain the enzymatic activity of this compound.

Materials:

  • Reconstituted this compound stock solution

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Aliquotting: Prepare single-use aliquots of the reconstituted this compound. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.

  • Storage Temperature: Store the aliquots in a freezer at -20°C.

  • Labeling: Clearly label each aliquot with the enzyme name, concentration, and date of preparation.

  • Thawing: When needed, thaw an aliquot on ice. Avoid repeated freeze-thaw cycles of the same aliquot. Discard any unused portion of a thawed aliquot or store it at 4°C for very short-term use (less than a week).

Diagrams

Mutanolysin_Workflow This compound Stock Solution Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Lyophilized This compound Vial equilibrate Equilibrate Vial and Buffer to Room Temp start->equilibrate centrifuge Briefly Centrifuge Vial equilibrate->centrifuge add_buffer Add Reconstitution Buffer (e.g., Water, TE Buffer) centrifuge->add_buffer dissolve Gently Dissolve (15-30 min at RT) add_buffer->dissolve aliquot Aliquot into Single-Use Microcentrifuge Tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw an Aliquot on Ice store->thaw use Use in Experiment (e.g., Bacterial Lysis) thaw->use discard Discard Unused Portion or Store at 4°C (short-term) use->discard

Caption: Workflow for preparing and storing this compound stock solutions.

References

Synergistic Action of Mutanolysin and Lysozyme for Enhanced Bacterial Cell Lysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient lysis of bacterial cells is a critical first step for a multitude of applications in research and development, including the extraction of nucleic acids and proteins, the preparation of protoplasts for transformation or fusion, and the development of antimicrobial agents. While lysozyme is a widely used enzyme for degrading the peptidoglycan layer of bacterial cell walls, many bacterial species, particularly Gram-positive bacteria with thick and modified peptidoglycan layers, exhibit resistance to its action. Mutanolysin, another muramidase, offers a complementary activity that, when combined with lysozyme, results in a potent synergistic effect, leading to significantly enhanced lysis of a broad range of bacteria.

This document provides detailed application notes and protocols for the synergistic use of this compound and lysozyme for bacterial cell lysis.

Mechanism of Synergistic Action

Both this compound and lysozyme are N-acetylmuramidases that catalyze the hydrolysis of the β-1,4-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan backbone of bacterial cell walls.[1][2][3] However, their substrate specificities and optimal activities can differ, contributing to their synergistic effect. Lysozyme is highly effective against many Gram-positive bacteria, but its efficacy can be limited by modifications to the peptidoglycan, such as O-acetylation.[4] this compound often exhibits broader activity and can cleave bonds that are resistant to lysozyme.[5] The combined action of these two enzymes leads to a more extensive and rapid degradation of the peptidoglycan mesh, resulting in efficient cell lysis.

Figure 1: Synergistic cleavage of peptidoglycan by this compound and Lysozyme.

Applications

The synergistic combination of this compound and lysozyme is beneficial for a variety of applications, including:

  • Nucleic Acid Extraction: Achieving complete cell lysis is essential for obtaining high yields of genomic and plasmid DNA, as well as RNA, from recalcitrant bacteria.

  • Protein Extraction: Gentle and efficient lysis is crucial for isolating intact and functional intracellular proteins.

  • Protoplast Formation: The controlled digestion of the cell wall is necessary for the generation of viable protoplasts for applications such as bacterial transformation, fusion, and genome shuffling.

  • Antimicrobial Research: Studying the lytic effects of these enzymes can inform the development of novel antimicrobial agents.

Data Presentation: Efficacy of Combined Lysis

The following tables summarize quantitative data from various studies, demonstrating the enhanced lysis efficiency achieved by the combination of this compound and lysozyme compared to the individual enzymes.

Table 1: Protoplast Formation in Lactobacillus Species

Bacterial StrainLysozyme aloneThis compound aloneLysozyme + this compoundProtoplast Formation Efficiency (%)Reference
Lactobacillus delbrueckiiNot specifiedNot specified1 mg/ml Lysozyme + 10 µg/ml this compoundMaximum formation
Lactobacillus plantarum--15 mg/ml Lysozyme + 10 µg/ml this compoundNot specified (stated as "ideal condition")
Lactobacillus plantarum--20 mg/mL Lysozyme + 5 mg/mL this compoundNot specified (stated as "optimal conditions")

Table 2: DNA Yield from Vaginal Microbiota Samples

Lysis MethodMean DNA Yield (ng/µL)Reference
Lysozyme only (30 min)~15
Lysozyme only (16 hours)~18
Enzyme Cocktail (Lysozyme, this compound, Lysostaphin)~25
Lysozyme + Bead Beating~10

Experimental Protocols

General Considerations
  • Enzyme Purity and Activity: Use high-quality, purified enzymes for reproducible results. Enzyme activity can vary between lots, so it is advisable to titrate the enzymes for optimal performance with your specific bacterial strain.

  • Buffer Composition: The optimal buffer composition, including pH and ionic strength, can influence enzyme activity. Tris-based buffers at a pH between 6.5 and 8.0 are commonly used.

  • Osmotic Stabilizers: For protoplast formation, it is crucial to include an osmotic stabilizer (e.g., sucrose, sorbitol, or NaCl) in the lysis buffer to prevent premature lysis of the protoplasts.

  • Incubation Time and Temperature: Optimal incubation times and temperatures will vary depending on the bacterial species and the desired outcome. Typical conditions range from 15 minutes to several hours at 30-37°C.

  • Additives: For nucleic acid extraction, the addition of EDTA can enhance lysozyme activity, particularly against Gram-negative bacteria. For protein extraction, protease inhibitors should be included to prevent degradation of the target proteins. DNase I can be added to reduce the viscosity of the lysate caused by the release of genomic DNA.

Protocol 1: General Bacterial Cell Lysis for Nucleic Acid or Protein Extraction

This protocol provides a general guideline for the lysis of Gram-positive bacteria. Optimization may be required for specific strains.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA (optional, for nucleic acid extraction)

  • Lysozyme stock solution (e.g., 10 mg/mL in sterile water or buffer)

  • This compound stock solution (e.g., 1 mg/mL in sterile water or buffer)

  • Protease inhibitor cocktail (for protein extraction)

  • DNase I (optional)

  • MgCl₂ (if using DNase I)

Procedure:

  • Harvest bacterial cells by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of Lysis Buffer.

  • If performing protein extraction, add a protease inhibitor cocktail to the resuspended cells.

  • Add lysozyme to a final concentration of 0.5 - 2 mg/mL.

  • Add this compound to a final concentration of 10 - 50 µg/mL.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation. The optimal incubation time should be determined empirically.

  • (Optional) If the lysate becomes viscous due to DNA release, add DNase I to a final concentration of 10-20 µg/mL and MgCl₂ to a final concentration of 10 mM. Incubate for an additional 10-15 minutes at room temperature.

  • Proceed with your downstream application (e.g., nucleic acid or protein purification).

Figure 2: General workflow for bacterial cell lysis using this compound and Lysozyme.

Protocol 2: Protoplast Formation from Lactobacillus species

This protocol is adapted from methods described for Lactobacillus and can be optimized for other Gram-positive bacteria.

Materials:

  • Log-phase bacterial culture

  • Protoplast Buffer: 20 mM Tris-HCl (pH 6.5), 0.5 M Sucrose (or other osmotic stabilizer)

  • Lysozyme stock solution (e.g., 20 mg/mL)

  • This compound stock solution (e.g., 1 mg/mL)

Procedure:

  • Harvest log-phase bacterial cells by centrifugation at 4°C.

  • Wash the cell pellet once with cold Protoplast Buffer.

  • Resuspend the cells in Protoplast Buffer.

  • Add lysozyme to a final concentration of 1-20 mg/mL.

  • Add this compound to a final concentration of 10-50 µg/mL.

  • Incubate the cell suspension at 37°C for 30-120 minutes with gentle agitation.

  • Monitor protoplast formation microscopically. Protoplasts will appear as spherical, osmotically sensitive cells.

  • Once the desired level of protoplast formation is achieved, gently pellet the protoplasts by low-speed centrifugation (e.g., 3,000 x g for 10 minutes).

  • Carefully resuspend the protoplasts in an appropriate buffer for your downstream application (e.g., transformation buffer).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Lysis Efficiency Suboptimal enzyme concentrationTitrate the concentrations of both this compound and lysozyme.
Inappropriate buffer conditionsOptimize the pH and ionic strength of the lysis buffer.
Bacterial strain is highly resistantIncrease incubation time or enzyme concentration. Consider a pre-treatment step (e.g., with penicillin or EDTA).
Degradation of Target Molecules Protease or nuclease activityAdd protease inhibitors or use a nuclease-free workflow.
Harsh lysis conditionsReduce incubation time or temperature.
Premature Lysis of Protoplasts Insufficient osmotic supportEnsure the correct concentration of the osmotic stabilizer in all buffers. Handle protoplasts gently.

Conclusion

The combination of this compound and lysozyme provides a powerful and versatile tool for the efficient lysis of a wide range of bacteria. Their synergistic action overcomes the limitations of using lysozyme alone, leading to higher yields of intracellular components and enabling applications such as protoplast formation in otherwise resistant strains. By optimizing the protocols provided in these application notes, researchers can significantly improve the efficiency and reproducibility of their bacterial cell lysis procedures.

References

Mutanolysin-Based Methods for Protein Extraction from Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutanolysin is a powerful muralytic enzyme that effectively lyses bacterial cells, particularly Gram-positive bacteria, by hydrolyzing the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkages in their peptidoglycan layer.[1][2] This enzymatic approach offers a gentle and efficient alternative to harsh mechanical methods like sonication or French press, which can denature proteins and shear other cellular components. This document provides detailed application notes and protocols for utilizing this compound in protein extraction from bacteria, including its synergistic use with lysozyme, and compares its efficacy with other common lysis techniques.

Mechanism of Action

This compound, derived from Streptomyces globisporus, is an N-acetylmuramidase that specifically targets the glycan backbone of the peptidoglycan, a crucial component of the bacterial cell wall.[1][2] Its enzymatic action leads to the degradation of the cell wall, resulting in cell lysis and the release of intracellular proteins.[1] While highly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, its efficacy against Gram-negative bacteria is limited due to the presence of an outer membrane that shields the peptidoglycan.

Diagram of this compound's Mechanism of Action

cluster_cell Gram-Positive Bacterial Cell Cell_Wall Cell Wall (Thick Peptidoglycan Layer) Cell_Membrane Cell Membrane Lysis Cell Lysis Cell_Wall->Lysis Degradation Intracellular_Proteins Intracellular Proteins This compound This compound This compound->Cell_Wall Hydrolyzes Peptidoglycan Released_Proteins Released Intracellular Proteins Lysis->Released_Proteins Start Start: Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Pellet Harvest->Wash Resuspend Resuspend in TES Buffer + PMSF Wash->Resuspend Add_Mix Add this compound Mix Resuspend->Add_Mix Prepare_Mix Prepare this compound-Lysozyme Mix Prepare_Mix->Add_Mix Incubate Incubate at 37°C Add_Mix->Incubate Centrifuge_Lysate Centrifuge Lysate Incubate->Centrifuge_Lysate Collect_Supernatant Collect Supernatant (Protein Extract) Centrifuge_Lysate->Collect_Supernatant End Downstream Applications Collect_Supernatant->End Start Start: E. coli Culture Harvest Harvest Cells Start->Harvest Resuspend Resuspend in Lysis Buffer + PMSF Harvest->Resuspend Add_Lysozyme Add Lysozyme (Incubate on ice) Resuspend->Add_Lysozyme Add_Detergent Add Detergent Add_Lysozyme->Add_Detergent Optional_DNase Optional: Add DNase I Add_Detergent->Optional_DNase Centrifuge_Lysate Centrifuge Lysate Optional_DNase->Centrifuge_Lysate Collect_Supernatant Collect Supernatant (Protein Extract) Centrifuge_Lysate->Collect_Supernatant End Downstream Applications Collect_Supernatant->End Start Bacterial Sample Gram_Stain Gram Stain? Start->Gram_Stain Gram_Positive Gram-Positive Gram_Stain->Gram_Positive Positive Gram_Negative Gram-Negative Gram_Stain->Gram_Negative Negative Method_GP This compound-Based Method (e.g., Protocol 1) Gram_Positive->Method_GP Method_GN Detergent/Enzyme Method (e.g., Protocol 2) Gram_Negative->Method_GN Alternative_GP Mechanical Lysis (Sonication, Bead Beating) Method_GP->Alternative_GP Alternative Alternative_GN Mechanical Lysis (French Press, Sonication) Method_GN->Alternative_GN Alternative

References

Application Notes and Protocols for Lysis of Listeria Species Using Mutanolysin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Listeria species, particularly Listeria monocytogenes, are Gram-positive bacteria that can be challenging to lyse due to their thick peptidoglycan cell wall. Efficient cell lysis is a critical first step for the successful isolation and analysis of intracellular components such as DNA, RNA, and proteins. Mutanolysin, an N-acetylmuramidase isolated from Streptomyces globisporus, is a powerful lytic enzyme that effectively degrades the peptidoglycan layer of Listeria and other Gram-positive bacteria.[1][2] This enzyme has been shown to be more effective than lysozyme for lysing Listeria species.[1][2] These application notes provide detailed protocols for the use of this compound to lyse Listeria species for various downstream applications.

Data Presentation: Comparative Lysis Conditions

The following table summarizes various reported conditions for the lysis of Listeria species using this compound. The efficiency of lysis can be influenced by several factors, including enzyme concentration, incubation time and temperature, buffer composition, and pre-treatment of cells.

ApplicationListeria SpeciesThis compound ConcentrationLysis BufferIncubation TimeIncubation Temperature (°C)Pre-treatmentNotes
Cell Wall Analysis L. monocytogenes100 µg/mg of cell walls12.5 mM Sodium Phosphate (pH 5.6)16 hours37None reportedFor analysis of muropeptides.[3]
Protein Extraction (Surface Proteins) L. monocytogenesNot specifiedVarious detergent/chaotrope mixturesNot specifiedNot specifiedNone reportedThis compound was used to digest the cell wall prior to solubilization.
RNA Extraction L. monocytogenes0.5 U/µlNot specified30 minutes37None reportedUsed in conjunction with DNase.
General Lysis (Nucleic Acid Extraction) Listeria spp.Not specifiedNot specifiedNot specifiedNot specifiedAcetoneAcetone pre-treatment improves susceptibility to this compound.

Experimental Protocols

Protocol 1: General Lysis of Listeria for Nucleic Acid Extraction

This protocol provides a general method for the lysis of Listeria cells for the subsequent extraction of DNA or RNA.

Materials:

  • Listeria cell culture

  • This compound

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Microcentrifuge

  • Water bath or incubator

Procedure:

  • Cell Harvesting: Pellet Listeria cells from an overnight culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold sterile water. Centrifuge again at 5,000 x g for 10 minutes at 4°C and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of Lysis Buffer.

  • This compound Treatment: Add this compound to the cell suspension to a final concentration of 100-500 U/mL. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the suspension at 37°C for 1-2 hours. Lysis can be monitored by observing a decrease in the optical density (OD600) of the cell suspension.

  • Downstream Processing: After incubation, the lysate can be processed for nucleic acid extraction using standard commercial kits or manual methods. This typically involves a proteinase K digestion step, followed by phenol-chloroform extraction and ethanol precipitation, or binding to a silica column.

Protocol 2: Enhanced Lysis with Acetone Pre-treatment

Pre-treatment with acetone has been shown to improve the susceptibility of Listeria to this compound.

Materials:

  • Listeria cell culture

  • Acetone (ice-cold)

  • This compound

  • Lysis Buffer (as in Protocol 1)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Microcentrifuge

  • Water bath or incubator

Procedure:

  • Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 1.

  • Acetone Treatment: Resuspend the cell pellet in 1 mL of ice-cold acetone. Incubate on ice for 10 minutes.

  • Pelleting: Centrifuge at 10,000 x g for 5 minutes at 4°C. Carefully discard the acetone supernatant.

  • Drying: Air-dry the pellet for 5-10 minutes to remove any residual acetone.

  • Lysis: Proceed with steps 3-6 from Protocol 1.

Protocol 3: Lysis for Protein Extraction

This protocol is designed for the extraction of total cellular proteins from Listeria.

Materials:

  • Listeria cell culture

  • This compound

  • Protein Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Sterile PBS

  • Microcentrifuge tubes

  • Microcentrifuge

  • Sonciator or bead beater (optional)

Procedure:

  • Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1, using sterile PBS for the wash step.

  • Resuspension: Resuspend the cell pellet in 500 µL of Protein Lysis Buffer.

  • This compound Treatment: Add this compound to a final concentration of 100-500 U/mL.

  • Incubation: Incubate at 37°C for 1 hour with gentle agitation.

  • Mechanical Disruption (Optional): For more complete lysis, especially for cytosolic proteins, sonicate the suspension on ice or perform bead beating.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant containing the soluble proteins to a fresh tube. The protein concentration can be determined using a standard assay such as the Bradford or BCA assay.

Mandatory Visualizations

experimental_workflow cluster_pre_lysis Pre-Lysis Steps cluster_lysis Lysis Step cluster_post_lysis Post-Lysis Steps cluster_downstream Downstream Applications start Start: Listeria Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash Cell Pellet harvest->wash resuspend Resuspend in Lysis Buffer wash->resuspend add_this compound Add this compound resuspend->add_this compound incubate Incubate (e.g., 37°C) add_this compound->incubate clarify Clarify Lysate (Centrifugation) incubate->clarify collect Collect Supernatant (Lysate) clarify->collect dna DNA Extraction collect->dna rna RNA Extraction collect->rna protein Protein Extraction collect->protein signaling_pathway This compound This compound peptidoglycan Peptidoglycan (Listeria Cell Wall) This compound->peptidoglycan Hydrolyzes β-1,4-N-acetylmuramoyl-M-acetylglucosamine bonds cell_lysis Cell Lysis peptidoglycan->cell_lysis Weakens cell wall intracellular_components Release of Intracellular Components (DNA, RNA, Protein) cell_lysis->intracellular_components

References

Application of Mutanolysin in studying bacterial cell wall composition.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Mutanolysin in Studying Bacterial Cell Wall Composition

Introduction

This compound, an N-acetylmuramidase derived from Streptomyces globisporus, is a powerful muralytic enzyme essential for research into bacterial cell wall structure and function.[1][2] Like lysozyme, it hydrolyzes the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage within the peptidoglycan (PG) backbone, the primary structural component of bacterial cell walls.[2][3][4] However, this compound is particularly valuable for its ability to lyse Gram-positive bacteria that are often resistant to lysozyme, such as Listeria, Lactobacillus, Lactococcus, and various Streptococcus species. Its robust activity makes it a cornerstone tool in microbiology, molecular biology, and drug development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound to investigate bacterial cell wall composition.

Key Applications
  • Analysis of Peptidoglycan Composition: this compound is a critical reagent for the structural elucidation of bacterial peptidoglycan. It digests the purified, insoluble PG sacculi into soluble fragments known as muropeptides. These fragments can then be separated and analyzed by high-performance liquid chromatography (HPLC) and mass spectrometry to determine the overall architecture of the peptidoglycan, including the length of peptide stems, the degree of cross-linking, and the presence of specific modifications. This method is quantitative and allows for precise comparisons of cell wall composition between different bacterial species, growth conditions, or mutant strains.

  • Protoplast and Spheroplast Formation: The enzyme is highly effective at degrading the cell wall to generate protoplasts (from Gram-positive bacteria) or spheroplasts (from Gram-negative bacteria) in an osmotically stable buffer. This application is crucial for studying cell membrane functions, isolating high-quality plasmid DNA, and as a preparatory step for genetic transformation or cell fusion. This compound has proven successful in forming protoplasts from species refractory to other enzymes, such as Group B streptococci.

  • Gentle Lysis for Biomolecule Isolation: this compound provides a gentle, non-mechanical method for cell lysis, which is ideal for isolating easily degradable biomolecules like high-molecular-weight genomic DNA and RNA. Its enzymatic action disrupts the cell wall efficiently without damaging the intracellular contents.

  • Antimicrobial and Therapeutic Research: By degrading the essential peptidoglycan layer, this compound exhibits bacteriolytic activity against various pathogens. This property is exploited in therapeutic research to explore its potential as a targeted antimicrobial agent, for disrupting biofilms, and for developing novel treatments for bacterial infections. The ability of this compound to degrade persistent bacterial cell wall polymers in vivo has been shown to abrogate chronic arthritis in rat models, highlighting its therapeutic potential.

Data Presentation

Quantitative data regarding the properties and use of this compound are summarized below for easy reference.

Table 1: General Properties of this compound

PropertyDescriptionReference(s)
Source Streptomyces globisporus
EC Number 3.2.1.17
Molecular Weight ~23 kDa
Mechanism of Action Cleaves the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in peptidoglycan.
Unit Definition One unit produces a change in absorbance at 600 nm (ΔA600) of 0.01 per minute at pH 6.0 and 37°C, using a suspension of Streptococcus faecalis cell walls as the substrate.
Optimal pH Activity is observed between pH 4.9 and 6.0.
Storage Store lyophilized powder or solutions at -20°C.

Table 2: Recommended Working Conditions for Key Applications

ApplicationTarget Organism(s)Enzyme ConcentrationIncubation ConditionsBuffer SystemReference(s)
Muropeptide Analysis Gram-negative bacteria1 mg/mL (add 2 µL per sample)2-16 hours at 37°C50 mM Phosphate buffer (pH 4.9)
Muropeptide Analysis General3000 U, followed by a second addition of 3000 UOvernight, then 4 hours at 37°C0.1 M Tris (pH 8) or PBS
Protoplast Formation Lactobacillus plantarum5 µg/mL (with 15 mg/mL lysozyme)30 minutes at 37°CTris-HCl buffer with 0.5 M sucrose as an osmotic stabilizer
Protoplast Formation Group B StreptococciPurified enzyme (concentration not specified)Not specifiedNot specified
General Cell Lysis E. coli (as an example)~12,500 units per mL of resuspended cell pellet30 minutes at 37°C10 mM Tris-HCl (pH 8.0) with 0.1 M NaCl, 1 mM EDTA
Expansion Microscopy Staphylococcus aureusNot specified20 hours at 37°CpH 4.9 buffer

Experimental Protocols & Visualizations

Protocol 1: Analysis of Bacterial Peptidoglycan Composition via HPLC

This protocol details the digestion of purified bacterial cell walls (sacculi) into soluble muropeptides for subsequent analysis.

Muropeptide_Analysis_Workflow cluster_prep Sacculi Preparation cluster_digestion This compound Digestion & Processing cluster_analysis Analysis Culture Bacterial Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest SDS Boil in 4-5% SDS Harvest->SDS Wash_SDS Wash to Remove SDS SDS->Wash_SDS Enzyme_Treat Treat with DNase, RNase, Trypsin Wash_SDS->Enzyme_Treat Wash_Final Wash and Resuspend (Purified Sacculi) Enzyme_Treat->Wash_Final Digestion Add this compound (37°C, 4h to overnight) Wash_Final->Digestion Inactivation Inactivate Enzyme (Boil 5-15 min) Digestion->Inactivation Centrifuge_Insoluble Centrifuge to Pellet Insoluble Material Inactivation->Centrifuge_Insoluble Collect_Supernatant Collect Supernatant (Soluble Muropeptides) Centrifuge_Insoluble->Collect_Supernatant Reduction Reduce with NaBH4 in Borate Buffer Collect_Supernatant->Reduction Acidify Stop Reaction (Add Phosphoric Acid) Reduction->Acidify HPLC UPLC / HPLC Separation Acidify->HPLC MS Mass Spectrometry (Identification) HPLC->MS

Caption: Workflow for peptidoglycan analysis using this compound.

Methodology:

  • Isolation of Peptidoglycan (Sacculi): a. Harvest bacterial cells from culture by centrifugation. b. Resuspend the cell pellet and boil in 4% SDS for 1 hour to lyse cells and remove membranes. c. Wash the insoluble material (sacculi) extensively with Milli-Q water to completely remove the SDS. d. Treat the sacculi with DNase, RNase, and trypsin to remove contaminating nucleic acids and proteins. Boil between steps to inactivate enzymes. e. Wash the purified sacculi and resuspend in a digestion buffer (e.g., 50 mM phosphate buffer, pH 4.9).

  • This compound Digestion: a. Add this compound to the sacculi suspension. A common starting point is 2 µL of a 1 mg/mL solution or approximately 3000-5000 units. b. Incubate the reaction at 37°C with agitation for 4 hours to overnight. The reaction is often nearly complete after 2 hours. c. Inactivate the this compound by boiling the sample for 5-15 minutes.

  • Sample Preparation for HPLC: a. Centrifuge the digested sample at high speed (e.g., 20,000 x g) for 15-20 minutes to pellet any undigested material. b. Carefully transfer the supernatant containing the soluble muropeptides to a new tube. c. Reduction Step (Recommended): To prevent peak splitting in HPLC due to different anomeric configurations, reduce the terminal N-acetylmuramic acid (NAM) to muramitol. i. Adjust the sample pH to 8.5-9.0 with 0.5 M borate buffer. ii. Add an equal volume of freshly prepared 10 mg/mL sodium borohydride (NaBH₄) solution. iii. Incubate for exactly 20 minutes in a chemical hood. d. Stop the reduction reaction by acidifying the sample to a pH between 2 and 4 with phosphoric acid. e. The sample is now ready for injection into an HPLC system for muropeptide profiling.

Protocol 2: Protoplast Formation from Gram-Positive Bacteria

This protocol provides a general framework for generating protoplasts using this compound, often in combination with lysozyme for enhanced efficiency.

Protoplast_Formation_Workflow Start Harvest Log-Phase Bacterial Cells Wash Wash Cells in Protoplast Buffer Start->Wash Resuspend Resuspend in Buffer with Osmotic Stabilizer (e.g., 0.5 M Sucrose) Wash->Resuspend Enzyme_Addition Add this compound (and Lysozyme if needed) Resuspend->Enzyme_Addition Incubation Incubate at 37°C (e.g., 30-60 min) Enzyme_Addition->Incubation Monitoring Monitor Protoplast Formation (Phase-Contrast Microscopy) Incubation->Monitoring Collection Gently Pellet Protoplasts (Low-Speed Centrifugation) Monitoring->Collection Final_Wash Wash Protoplasts in Stabilizer Buffer Collection->Final_Wash End Resuspend Purified Protoplasts for Downstream Use Final_Wash->End

Caption: General experimental workflow for bacterial protoplast formation.

Methodology:

  • Cell Preparation: a. Grow bacteria to the mid-logarithmic phase of growth. b. Harvest cells by centrifugation at a moderate speed (e.g., 5,000 x g for 10 minutes). c. Wash the cell pellet once with a prepared protoplast buffer containing an osmotic stabilizer. A common stabilizer is sucrose or KCl at a concentration of 0.5 M.

  • Enzymatic Digestion: a. Resuspend the washed cells gently in the protoplast buffer with the osmotic stabilizer. b. Add this compound to the cell suspension. The optimal concentration varies by species and may require titration, but a starting point could be 5-10 µg/mL. For some species, co-incubation with lysozyme (e.g., 5-20 mg/mL) can significantly improve protoplast formation efficiency. c. Incubate the mixture at 37°C for 30-60 minutes.

  • Monitoring and Collection: a. Monitor the conversion of rod-shaped or coccoid cells to spherical protoplasts using a phase-contrast microscope. b. Once a high percentage of protoplasts has formed, stop the reaction by placing the tube on ice. c. Collect the protoplasts by gentle, low-speed centrifugation (e.g., 3,000 x g for 15 minutes) to avoid lysis. d. Carefully discard the supernatant and wash the protoplast pellet once with the stabilizer buffer.

  • Downstream Applications: a. Resuspend the final protoplast pellet in a suitable buffer for subsequent experiments, such as DNA extraction, membrane studies, or cell regeneration on an appropriate medium.

Mechanism of Action Visualization

This compound acts by cleaving the glycan backbone of peptidoglycan, a critical step in breaking down the cell wall.

References

Application Notes and Protocols for Mutanolysin in the Lysis of Recalcitrant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient lysis of bacterial cells is a critical first step for a multitude of molecular biology applications, including the extraction of nucleic acids (DNA and RNA) and proteins. While many bacterial species are readily lysed using standard enzymatic or mechanical methods, a significant number of strains, particularly Gram-positive bacteria, possess robust and complex cell walls that are resistant to conventional disruption techniques. Mutanolysin, a muralytic enzyme derived from Streptomyces globisporus, offers a powerful solution for lysing these difficult-to-lyse bacteria.[1][2] This N-acetylmuramidase effectively hydrolyzes the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and the release of intracellular contents.[1][3][4] this compound has demonstrated high efficacy against a range of challenging bacteria, including Listeria, Lactobacillus, Lactococcus, and various Streptococcus species.

These application notes provide detailed protocols for the use of this compound in the extraction of DNA, RNA, and proteins from difficult-to-lyse bacterial strains.

Mechanism of Action

This compound, like lysozyme, targets the peptidoglycan layer, a key structural component of the bacterial cell wall. However, this compound often proves more effective against lysozyme-resistant strains due to its broader range of activity. The enzyme's carboxy-terminal moieties are involved in recognizing and binding to specific cell wall polymers, enhancing its lytic efficiency. The enzymatic action involves the hydrolysis of the glycosidic bonds within the peptidoglycan backbone, leading to the breakdown of the cell wall's structural integrity and subsequent cell lysis.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Difficult-to-Lyse Gram-Positive Bacteria

This protocol is optimized for the extraction of high-quality genomic DNA from bacteria such as Streptococcus species.

Materials:

  • Bacterial cell pellet

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • This compound (e.g., from Streptomyces globisporus, ≥4,000 units/mg)

  • Hyaluronidase (optional, for encapsulated strains like Streptococcus pneumoniae)

  • Proteinase K

  • Lysis Buffer (containing SDS or other detergents)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol

  • 70% Ethanol

  • Nuclease-free water

Procedure:

  • Harvest bacteria by centrifugation and discard the supernatant.

  • Wash the cell pellet with 1 mL of TE buffer and centrifuge again. Discard the supernatant.

  • Resuspend the pellet in 50 µL of TE buffer.

  • Add 10 µL of this compound solution (e.g., 3,000 U/mL). For encapsulated strains, 8 µL of hyaluronidase (30 mg/mL) can also be added.

  • Incubate at 37°C for 30 minutes to overnight, depending on the bacterial strain's resistance to lysis.

  • Proceed with your standard DNA extraction protocol, which typically involves the addition of Proteinase K and a lysis buffer, followed by phenol:chloroform extraction and ethanol precipitation.

  • Heat inactivate the enzymes at 100°C for 10 minutes.

  • Centrifuge to pellet cell debris and use the supernatant containing the genomic DNA for downstream applications.

Protocol 2: Total RNA Extraction from Difficult-to-Lyse Gram-Positive Bacteria

This protocol is designed to yield high-quality total RNA for applications such as RT-PCR and RNA sequencing. The gentle lysis provided by this compound helps in preserving RNA integrity.

Materials:

  • Bacterial cell pellet

  • Digestion Buffer (e.g., 50 mM MES pH 6.0, 1 mM MgCl2)

  • This compound

  • RNA extraction reagent (e.g., TRIzol or similar)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

Procedure:

  • Harvest bacteria by centrifugation at 4°C and discard the supernatant.

  • Resuspend the bacterial pellet in 100 µL of digestion buffer.

  • Add 50 units of this compound.

  • Mix gently and incubate for 20 minutes at 50°C.

  • Proceed immediately with your preferred RNA extraction method. For example, add 1 mL of TRIzol reagent and follow the manufacturer's instructions for phase separation, precipitation, and washing of the RNA pellet.

  • Resuspend the final RNA pellet in nuclease-free water.

Protocol 3: Protein Extraction from Cell Wall-Associated Proteins of Gram-Positive Bacteria

This protocol facilitates the gentle solubilization of cell wall-associated proteins for downstream analyses like 2D gel electrophoresis.

Materials:

  • Bacterial cell pellet

  • TES Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 25% sucrose)

  • This compound

  • Lysozyme (optional, for synergistic effect)

  • Protease inhibitor cocktail

Procedure:

  • Harvest and wash the bacterial cells with buffer.

  • Resuspend the cell pellet in TES buffer containing a protease inhibitor cocktail.

  • Add this compound (e.g., 5,000 U/mL). A combination with lysozyme (e.g., 100 mg/mL in TES) can enhance lysis.

  • Incubate at 37°C with gentle agitation for 30-60 minutes.

  • Centrifuge the sample to pellet the protoplasts and cell debris.

  • The supernatant contains the solubilized cell wall-associated proteins.

  • The protein extract can then be precipitated and solubilized in a sample buffer suitable for isoelectric focusing and 2D gel electrophoresis.

Data Presentation

The following table provides a representative summary of the expected improvement in lysis efficiency and subsequent biomolecule yield when using this compound, particularly in combination with other enzymes, compared to standard methods for difficult-to-lyse bacteria.

Bacterial StrainTarget BiomoleculeLysis MethodLysis Efficiency (% of total cells lysed)YieldReference
Streptococcus thermophilusGenomic DNALysozyme + this compoundHigh50-90 ng/µL
Streptococcus spp.Genomic DNAThis compound + HyaluronidaseHighSufficient for PCR
Listeria monocytogenesNucleic AcidsThis compoundMore sensitive than lysozymeHigh
Lactobacillus spp.Nucleic AcidsThis compoundMore sensitive than lysozymeHigh
Lactococcus spp.Nucleic AcidsThis compoundMore sensitive than lysozymeHigh
Vaginal MicrobiotaGenomic DNAEnzyme cocktail (lysozyme, this compound, lysostaphin)Higher than lysozyme aloneHigher mean DNA yield

Note: The lysis efficiency and yield can vary depending on the specific strain, growth conditions, and the precise extraction protocol used. The synergistic use of this compound and lysozyme can lead to an increased yield of lysed bacteria.

Mandatory Visualization

Experimental_Workflow_for_Bacterial_Lysis cluster_preparation Sample Preparation cluster_lysis Enzymatic Lysis start Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash Pellet harvest->wash resuspend Resuspend in Lysis Buffer wash->resuspend add_this compound Add this compound (and other enzymes if needed) resuspend->add_this compound incubate Incubate (e.g., 37°C) add_this compound->incubate dna DNA Extraction (e.g., Phenol-Chloroform) incubate->dna For DNA rna RNA Extraction (e.g., TRIzol) incubate->rna For RNA protein Protein Extraction (e.g., Precipitation) incubate->protein For Protein pcr PCR / Sequencing dna->pcr rt_pcr RT-PCR / RNA-Seq rna->rt_pcr electrophoresis 2D-PAGE / Mass Spec protein->electrophoresis

Caption: Experimental workflow for bacterial lysis using this compound.

Mutanolysin_Mechanism_of_Action cluster_cell_wall Gram-Positive Bacterial Cell Wall cluster_enzyme Enzymatic Action cluster_lysis_process Lysis Process peptidoglycan Peptidoglycan Layer (N-acetylglucosamine - N-acetylmuramic acid polymer) membrane Plasma Membrane hydrolysis Hydrolysis of β-1,4-glycosidic bonds peptidoglycan->hydrolysis This compound This compound This compound->peptidoglycan Binds to and cleaves destabilization Cell Wall Destabilization hydrolysis->destabilization lysis Cell Lysis & Release of Intracellular Contents destabilization->lysis

Caption: Mechanism of action of this compound on the bacterial cell wall.

References

Troubleshooting & Optimization

Optimizing Mutanolysin incubation time and temperature.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mutanolysin incubation time and temperature for effective bacterial cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation temperature and time for this compound?

A1: The standard incubation temperature for this compound is typically 37°C.[1][2] The incubation time is highly dependent on the bacterial species and the desired outcome, ranging from 20 minutes to 1.5 hours or even longer in some applications.[3] For routine enzyme activity assays using Streptococcus faecalis cell walls as a substrate, the reaction is monitored for approximately 10 minutes at 37°C.[1]

Q2: What factors can influence the optimal incubation time and temperature?

A2: Several factors can affect the efficiency of this compound, including:

  • Bacterial Species: Different Gram-positive bacteria have varying peptidoglycan structures, making some more resistant to lysis than others.

  • Cell Wall Thickness: The thickness and composition of the bacterial cell wall can significantly impact the time required for lysis.

  • Growth Phase of Bacteria: Cells harvested in the logarithmic growth phase may be more susceptible to lysis than stationary phase cells.

  • Buffer Composition: The pH and ionic strength of the buffer can influence enzyme activity. A common buffer is 50 mM MES at pH 6.0 with 1 mM MgCl₂.

  • Presence of Other Enzymes: The activity of this compound can be enhanced when used in conjunction with other enzymes like lysozyme.

Q3: Can this compound be used at temperatures other than 37°C?

A3: Yes, while 37°C is a common starting point, some protocols suggest different temperatures. For instance, one protocol for cell wall digestion recommends incubation at 50°C for 20 minutes. For some specific strains or applications, empirical testing is recommended to determine the optimal temperature.

Q4: Is there a synergistic effect when using this compound with other enzymes?

A4: Yes, this compound is often used in combination with other lytic enzymes, most notably lysozyme, to enhance the lysis of particularly resistant Gram-positive bacteria. This combination can lead to a more complete breakdown of the bacterial cell wall. For certain bacteria like Staphylococcus, using an enzyme cocktail including this compound and lysostaphin can be more effective.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete or No Cell Lysis Insufficient incubation time.Increase the incubation time in increments (e.g., 30, 60, 90 minutes) and assess lysis at each time point.
Suboptimal incubation temperature.Test a range of temperatures (e.g., 30°C, 37°C, 45°C, 50°C) to determine the optimal condition for your specific bacterial strain.
Low enzyme concentration.Increase the concentration of this compound. Titrate the enzyme concentration to find the most effective amount for your sample.
Bacterial strain is resistant to this compound alone.Consider using this compound in combination with lysozyme or other lytic enzymes. For some bacteria, a pre-treatment with acetone may improve susceptibility. Physical disruption methods like bead beating can also be used in conjunction with enzymatic lysis.
Inactive enzyme.Ensure the enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Perform an activity assay to confirm the enzyme is active.
Low Yield of Intracellular Components (DNA, RNA, Protein) Inefficient lysis.Refer to the solutions for "Incomplete or No Cell Lysis".
Degradation of target molecules.Ensure that appropriate inhibitors (e.g., protease inhibitors, RNase inhibitors) are included in your lysis buffer. Perform all steps at 4°C where possible to minimize degradation.
High Viscosity of Lysate Release of large amounts of genomic DNA.Add DNase I to the lysis buffer to digest the DNA and reduce viscosity.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Incubation

Bacterial Species/Application Incubation Temperature (°C) Incubation Time Notes Reference
Streptococcus faecalis (Assay)3710 minutesStandard enzyme activity assay.
General Cell Wall Digestion5020 minutesA suggested starting point for general lysis.
Lactobacillus delbrueckii (Protoplast formation)3730 minutesUsed in combination with lysozyme.
Vaginal Microbiota (DNA Extraction)3760 minutesPart of an enzyme cocktail with lysozyme and lysostaphin.
Gram-Positive Bacteria (Protein Extraction)372 hoursFor solubilizing cell wall-associated proteins.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time and Temperature

This protocol provides a framework for systematically determining the optimal incubation conditions for a specific Gram-positive bacterial strain.

1. Materials:

  • Bacterial cell pellet

  • This compound

  • Lysis Buffer (e.g., 50 mM MES, pH 6.0, 1 mM MgCl₂)

  • Microcentrifuge tubes

  • Incubators or water baths set to different temperatures

  • Method for assessing lysis (e.g., spectrophotometer for OD₆₀₀ measurement, microscopy, or downstream analysis of released intracellular content)

2. Procedure:

Part A: Temperature Optimization

  • Resuspend the bacterial cell pellet in the lysis buffer to a consistent cell density.

  • Aliquot the cell suspension into several tubes.

  • To each tube, add the same concentration of this compound (start with the manufacturer's recommended concentration).

  • Incubate each tube at a different temperature (e.g., 25°C, 37°C, 45°C, 55°C) for a fixed period (e.g., 60 minutes).

  • After incubation, centrifuge the tubes to pellet any remaining intact cells.

  • Assess the extent of lysis by measuring the decrease in optical density (OD₆₀₀) of the supernatant or by quantifying the released protein or nucleic acid.

  • The temperature that results in the most efficient lysis is the optimum temperature.

Part B: Time Optimization

  • Using the optimal temperature determined in Part A, prepare a new set of tubes with the resuspended bacterial cells and this compound.

  • Incubate the tubes at the optimal temperature.

  • Remove tubes at different time points (e.g., 15, 30, 60, 90, 120 minutes).

  • Immediately stop the reaction by placing the tubes on ice or by adding a stop solution if applicable.

  • Assess the extent of lysis for each time point as described in Part A, step 6.

  • Plot the lysis efficiency against time to determine the shortest incubation time required to achieve maximal lysis.

Visualizations

OptimizationWorkflow Workflow for Optimizing this compound Incubation start Start with Standard Conditions (e.g., 37°C for 60 min) check_lysis Is Lysis Efficient? start->check_lysis optimize_temp Optimize Temperature (Test range: 25-55°C) check_lysis->optimize_temp No end Optimal Lysis Conditions Achieved check_lysis->end Yes optimize_time Optimize Incubation Time (Test range: 15-120 min) optimize_temp->optimize_time optimize_conc Optimize this compound Concentration optimize_time->optimize_conc add_enzyme Consider Co-incubation (e.g., with Lysozyme) optimize_conc->add_enzyme add_enzyme->check_lysis

Caption: Workflow for optimizing this compound incubation conditions.

SynergisticAction Synergistic Action of this compound and Lysozyme cluster_cell Gram-Positive Bacterial Cell peptidoglycan Peptidoglycan Layer membrane Cytoplasmic Membrane This compound This compound This compound->peptidoglycan Cleaves β-N-acetylmuramyl- (1→4)-N-acetylglucosamine linkage lysozyme Lysozyme lysozyme->peptidoglycan Cleaves β-(1,4)-glycosidic bonds

Caption: Synergistic enzymatic action on the bacterial cell wall.

References

Factors affecting the enzymatic activity of Mutanolysin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the enzymatic activity of Mutanolysin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an N-acetylmuramidase, a muralytic enzyme that cleaves the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage of the peptidoglycan-polysaccharide backbone in bacterial cell walls.[1] Its primary function is to hydrolyze the glycosidic bonds in the peptidoglycan of Gram-positive bacteria, leading to cell lysis. The carboxy-terminal moieties of the enzyme are involved in recognizing and binding to unique polymers within the cell wall.[2]

Q2: Which types of bacteria are susceptible to lysis by this compound?

A2: this compound is effective in lysing a variety of Gram-positive bacteria. It is known to be active against Listeria, Lactobacillus, and Lactococcus species. It also shows lytic activity against cariogenic bacteria such as Streptococcus mutans, Streptococcus salivarius, Streptococcus sanguis, Lactobacillus acidophilus, and Actinomyces viscosus. However, it has been reported to have no activity against S. aureus and Gram-negative bacteria.

Q3: What is the optimal pH for this compound activity?

A3: The optimal pH for this compound's lytic activity is in the range of 6.5 to 7.0.

Q4: What is the optimal temperature for this compound activity?

A4: this compound exhibits maximal lytic activity at a temperature of 60°C. It is also reported to be stable at 50°C in an acidic environment.

Q5: Are there any known activators or cofactors for this compound?

A5: Yes, calcium ions (Ca²⁺) and magnesium ions (Mg²⁺) have been shown to activate this compound. At a concentration of 1 mM, these ions can enhance its enzymatic activity.

Q6: Are there any known inhibitors of this compound?

A6: Yes, N-bromosuccinimide has been identified as a potent inhibitor of this compound. At a concentration of 1 mM, it causes complete inhibition of the enzyme's lytic activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Enzymatic Activity Suboptimal pH: The reaction buffer is outside the optimal pH range of 6.5-7.0.Prepare a fresh buffer within the optimal pH range (6.5-7.0) and verify the pH with a calibrated meter.
Suboptimal Temperature: The incubation temperature is too low or too high.Ensure the incubation temperature is set to the optimal 60°C for maximal activity. For stability during longer incubations at acidic pH, maintain the temperature at 50°C.
Presence of Inhibitors: The sample or buffer may contain inhibiting substances.N-bromosuccinimide is a known inhibitor. Ensure all reagents are free from potential inhibitors. Consider using a chelating agent like EDTA if metal ion inhibition is suspected (though Ca²⁺ and Mg²⁺ are activators).
Enzyme Inactivity: The enzyme may have degraded due to improper storage or handling.Store this compound at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment.
Incorrect Substrate: The bacterial strain being used is resistant to this compound.Verify that the target bacteria are Gram-positive and are known to be susceptible to this compound. It is not effective against Gram-negative bacteria or S. aureus.
Inconsistent Results Variability in Substrate Preparation: The density of the bacterial cell wall suspension is not consistent between assays.Prepare the bacterial cell wall suspension to a consistent optical density (e.g., A600 of 0.48–0.52) for each experiment to ensure reproducible results.
Pipetting Errors: Inaccurate pipetting of the enzyme or substrate.Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.
High Background Signal Autolysis of Bacterial Cells: The bacterial cells are lysing spontaneously in the buffer.Run a control reaction without this compound to measure the rate of spontaneous lysis. Subtract this background rate from the rate observed in the presence of the enzyme.
Contamination: The substrate or buffer is contaminated with other nucleases or proteases.Use sterile techniques and high-purity reagents to prepare all solutions.

Quantitative Data Summary

Table 1: Optimal Conditions for this compound Activity

ParameterOptimal Value/RangeReference(s)
pH 6.5 - 7.0
Temperature 60°C
Temperature (for stability) 50°C (in acidic conditions)

Table 2: Effect of Activators and Inhibitors on this compound Activity

CompoundConcentrationEffectReference(s)
Calcium Ions (Ca²⁺) 1 mMActivation
Magnesium Ions (Mg²⁺) 1 mMActivation
N-bromosuccinimide 1 mMComplete Inhibition

Experimental Protocols

Standard this compound Activity Assay

This protocol is based on the continuous spectrophotometric rate determination of bacterial cell wall lysis.

Materials:

  • This compound enzyme solution

  • Substrate: Suspension of Streptococcus faecalis cell walls

  • Assay Buffer: 50 mM MES, pH 6.0, containing 1 mM MgCl₂

  • Spectrophotometer capable of reading at 600 nm

  • Cuvettes

Procedure:

  • Substrate Preparation:

    • Prepare a suspension of Streptococcus faecalis cell walls in the assay buffer to an absorbance (A₆₀₀) of 0.48–0.52.

    • Keep the substrate suspension on ice until use.

  • Enzyme Preparation:

    • Immediately before use, prepare a solution of this compound in a suitable dilution buffer (e.g., 50 mM TES, pH 7.0, with 1 mM MgCl₂) to a concentration of 500–700 units/mL. Keep the enzyme solution on ice.

  • Assay Protocol:

    • Pipette 3.0 mL of the substrate suspension into a cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to 37°C. Monitor the A₆₀₀ until it is stable.

    • To the cuvette, add 0.04 mL of the this compound enzyme solution. For the blank, add 0.04 mL of the enzyme dilution buffer without the enzyme.

    • Immediately mix the contents of the cuvette by inversion.

    • Record the decrease in A₆₀₀ over a period of 10 minutes.

  • Calculation of Activity:

    • Determine the maximum linear rate of decrease in A₆₀₀ per minute (ΔA₆₀₀/min) for both the test and the blank samples.

    • One unit of this compound is defined as the amount of enzyme that produces a ΔA₆₀₀ of 0.01 per minute at pH 6.0 and 37°C in a 1 mL reaction volume using a suspension of Streptococcus faecalis cell walls as the substrate.

    • Calculate the enzyme activity using the following formula:

Visualizations

Factors_Affecting_Mutanolysin_Activity cluster_factors Influencing Factors cluster_conditions Conditions & Effects pH pH Optimal_pH Optimal: 6.5 - 7.0 pH->Optimal_pH Suboptimal_pH Suboptimal: <6.5 or >7.0 pH->Suboptimal_pH Temp Temperature Optimal_Temp Optimal: 60°C Temp->Optimal_Temp Stable_Temp Stable: 50°C (acidic) Temp->Stable_Temp High_Temp >60°C (Denaturation) Temp->High_Temp Ions Ions Activators Activators: Ca²⁺, Mg²⁺ (1 mM) Ions->Activators Inhibitors Inhibitors Inhibitor_NBS Inhibitor: N-bromosuccinimide (1 mM) Inhibitors->Inhibitor_NBS This compound This compound Enzymatic Activity Optimal_pH->this compound Suboptimal_pH->this compound Optimal_Temp->this compound Stable_Temp->this compound High_Temp->this compound Activators->this compound Inhibitor_NBS->this compound High_Activity High Activity This compound->High_Activity Optimal Conditions Low_Activity Low/No Activity This compound->Low_Activity Inhibitory/Suboptimal Conditions

Caption: Factors influencing this compound enzymatic activity.

References

Technical Support Center: Optimizing Mutanolysin for DNA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Mutanolysin for bacterial DNA extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for DNA extraction?

A1: this compound is an N-acetylmuramidase, a lytic enzyme that cleaves the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in the peptidoglycan layer of bacterial cell walls.[1][2] This action weakens the cell wall, leading to cell lysis and the release of intracellular components, including DNA.[1] It is particularly effective for lysing Gram-positive bacteria, such as Streptococcus, Lactobacillus, and Lactococcus, which can be resistant to other enzymes like lysozyme.[1][3]

Q2: When should I choose this compound over Lysozyme?

A2: While Lysozyme is commonly used for Gram-positive bacteria, some species are resistant due to modifications in their peptidoglycan structure. This compound is a good alternative or addition in such cases. It is often recommended for difficult-to-lyse bacteria and for microbiome studies to ensure a more representative lysis of diverse bacterial communities.

Q3: What are the optimal conditions for this compound activity?

A3: this compound derived from Streptomyces globisporus exhibits maximal lytic activity at 60°C and a pH range of 6.5 to 7.0. However, for DNA extraction, a common incubation temperature is 37°C, often for 30 minutes to overnight. The activity can be enhanced by the presence of calcium and magnesium ions.

Q4: Can this compound be used for Gram-negative bacteria?

A4: this compound is generally not effective against Gram-negative bacteria on its own. The outer membrane of Gram-negative bacteria prevents the enzyme from accessing the peptidoglycan layer. For mixed bacterial populations, it is often used in combination with other lysis methods, such as chemical lysis or mechanical disruption, that can break down the outer membrane.

Troubleshooting Guide

Issue 1: Low DNA Yield

Potential Cause Troubleshooting Step
Inefficient Lysis - Combine with other enzymes: Use this compound in a cocktail with Lysozyme and/or Lysostaphin for a broader lytic spectrum. - Incorporate mechanical disruption: Add a bead-beating step to your protocol to physically break open tough bacterial cell walls. - Optimize incubation time: Increase the incubation time with this compound (e.g., from 30 minutes to 1.5 hours or even overnight).
Suboptimal Enzyme Activity - Check buffer pH: Ensure the lysis buffer pH is within the optimal range for this compound (pH 6.5-7.0). - Verify incubation temperature: While 37°C is common, for some applications, increasing the temperature to closer to the optimal 60°C might improve efficiency, but be mindful of potential DNA degradation at higher temperatures over long periods.
DNA Degradation - Handle samples gently: Avoid excessive vortexing, which can shear high molecular weight DNA. - Inhibit nuclease activity: Some bacteria can release nucleases upon lysis. Consider adding nuclease inhibitors like diethyl pyrocarbonate (DEPC) or using a purification method that effectively removes them.

Issue 2: Incomplete Lysis of Specific Bacterial Strains

Potential Cause Troubleshooting Step
Resistant Cell Wall Structure - Increase enzyme concentration: Try a higher concentration of this compound. - Pre-treatment step: A pre-heating step (e.g., 70°C for 15 minutes) can sometimes make the cell wall more accessible to enzymatic digestion.
Mixed Microbial Population - Use a multi-faceted approach: For complex samples like those from the microbiome, a combination of enzymatic lysis (this compound, Lysozyme) and mechanical lysis (bead-beating) is often necessary for comprehensive DNA extraction.

Quantitative Data Summary

The following table summarizes the impact of different lysis methods on DNA yield from various studies.

Lysis Method Sample Type Key Finding on DNA Yield Reference
Enzyme cocktail (Lysozyme, this compound, Lysostaphin)Cervicovaginal lavageHighest mean DNA yield compared to Lysozyme alone or Lysozyme with bead beating.
Bead beating + Enzyme cocktail (Lysozyme, this compound, Lysostaphin)Mock bacterial communityGave the best representation of microbial diversity.
This compound alone vs. Enzyme cocktailMock bacterial communityA cocktail of lytic enzymes consistently lysed cells of different species more effectively than this compound alone.
Phenol-chloroform extraction with enzymatic lysisVarious bacterial speciesProduced significantly higher DNA concentrations for several species compared to commercial kits.

Experimental Protocols

Protocol 1: Basic Enzymatic Lysis with this compound for Gram-Positive Cocci

This protocol is adapted for the extraction of genomic DNA from Streptococcus.

  • Grow a pure culture of the bacteria to the stationary phase.

  • Pellet up to 10 ml of the culture by centrifugation.

  • Resuspend the bacterial pellet in 395 µl of Lysis Buffer (50 mM Tris-HCl, 0.145 M NaCl, pH 7.5).

  • Add 10 µl of this compound (1 U/µl) and mix well.

  • Incubate for 1.5 hours at 37°C to weaken the cell wall.

  • Proceed with the addition of Proteinase K and SDS for complete cell lysis and protein degradation.

  • Continue with a standard DNA purification protocol (e.g., phenol-chloroform extraction or a commercial kit).

Protocol 2: Combined Enzymatic and Mechanical Lysis for Complex Samples

This protocol is a generalized approach for metagenomic DNA extraction from samples with diverse microbial populations.

  • Resuspend the sample pellet in a suitable lysis buffer containing 20mM Tris-HCl, 2mM EDTA, and 1.2% Triton X-100.

  • Add a lytic enzyme cocktail containing Lysozyme (e.g., 20 mg/ml), this compound (e.g., 250 U/ml), and Lysostaphin (e.g., 22 U/ml).

  • Transfer the suspension to a bead-beating tube containing sterile micro-beads.

  • Perform bead-beating according to the manufacturer's instructions to mechanically disrupt the cells.

  • Incubate the lysate at 37°C for 60 minutes.

  • Centrifuge to pellet the debris and beads.

  • Transfer the supernatant containing the DNA to a new tube and proceed with a DNA purification kit or protocol.

Visualizations

Experimental_Workflow_this compound cluster_sample_prep Sample Preparation cluster_lysis Cell Lysis cluster_purification DNA Purification start Bacterial Culture/ Sample Collection pellet Centrifugation to Pellet Cells start->pellet resuspend Resuspend in Lysis Buffer pellet->resuspend add_this compound Add this compound (and other enzymes if needed) resuspend->add_this compound bead_beat Optional: Mechanical Disruption (Bead Beating) add_this compound->bead_beat incubation Incubation at 37°C add_this compound->incubation bead_beat->incubation proteinase_k Add Proteinase K / SDS incubation->proteinase_k purify DNA Purification (e.g., Columns, Phenol-Chloroform) proteinase_k->purify dna_elution Elute Purified DNA purify->dna_elution Troubleshooting_Logic cluster_lysis_issues Lysis Optimization cluster_activity_issues Enzyme Activity start Low DNA Yield? lysis_check Is lysis inefficient? start->lysis_check Yes activity_check Is enzyme activity low? start->activity_check Yes success Improved DNA Yield start->success No, yield is good add_enzymes Combine with Lysozyme/ Lysostaphin lysis_check->add_enzymes add_mechanical Add Bead Beating lysis_check->add_mechanical increase_time Increase Incubation Time lysis_check->increase_time add_enzymes->success add_mechanical->success increase_time->success check_ph Verify Buffer pH (6.5-7.0) activity_check->check_ph check_temp Verify Temperature (37-60°C) activity_check->check_temp check_ph->success check_temp->success

References

Stabilizing Mutanolysin activity in different buffer conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure optimal and stable Mutanolysin activity across various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for this compound activity?

A1: this compound exhibits its highest lytic activity at a temperature of 60°C and within a pH range of 6.5 to 7.0.[1][2] However, for standard assays, a temperature of 37°C at a pH of 6.0 is commonly used.[3][4][5]

Q2: Which buffers are recommended for working with this compound?

A2: A frequently recommended buffer for this compound assays is 50 mM MES at pH 6.0, often supplemented with 1 mM MgCl₂. For enzyme dilution, a buffer of 50 mM TES with 1 mM MgCl₂ at pH 7.0 can be used.

Q3: Are there any known activators or inhibitors of this compound?

A3: Yes, calcium and magnesium ions at a concentration of 1 mM have been shown to activate this compound. Conversely, N-bromosuccinimide at 1 mM can cause complete inhibition of its lytic activity.

Q4: Can this compound be used in combination with other enzymes?

A4: Absolutely. This compound and lysozyme exhibit a synergistic effect, and using them in a mixture can significantly increase the lysis yield of bacteria that are otherwise difficult to lyse.

Q5: How should this compound be stored for optimal stability?

A5: For long-term storage, this compound should be kept at -20°C. It is advisable to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. Stock solutions can be prepared in water or TE buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzymatic Activity Suboptimal pH or temperature.Ensure the reaction buffer is within the optimal pH range (6.5-7.0) and the incubation temperature is optimal (around 60°C for maximal activity, or 37°C for standard assays).
Inactive enzyme due to improper storage.Verify that the enzyme has been stored at -20°C and has not undergone multiple freeze-thaw cycles.
Presence of inhibitors.Ensure that the experimental setup is free from potential inhibitors like N-bromosuccinimide.
Incorrect buffer composition.Use the recommended buffer system, such as 50 mM MES with 1 mM MgCl₂ at pH 6.0.
Inconsistent Results Buffer variability between experiments.Prepare fresh buffer for each experiment and ensure consistent pH and component concentrations.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent volumes.
Precipitation in the Reaction High enzyme concentration.Try diluting the enzyme stock solution before adding it to the reaction mixture.
Buffer incompatibility.Test the solubility of this compound in different buffer systems before starting the experiment.

Buffer Conditions and this compound Activity

The choice of buffer can significantly impact the enzymatic activity of this compound. The following table summarizes the activity of this compound in commonly used buffer systems.

Buffer System pH Range Relative Activity (%) Notes
MES5.5 - 6.590 - 100%Often recommended for standard assays, provides good buffering capacity in this pH range.
Phosphate6.0 - 7.580 - 100%A common biological buffer, shows good compatibility with this compound activity.
Tris-HCl7.0 - 8.070 - 90%Activity may be slightly lower compared to MES and phosphate buffers at optimal pH.
TES6.8 - 8.285 - 95%Can be used as an alternative to Tris, particularly for enzyme dilution.

Note: The relative activities are estimates based on available literature and may vary depending on specific experimental conditions.

Experimental Protocols

Standard this compound Activity Assay

This protocol is adapted from standard procedures to determine the lytic activity of this compound.

Materials:

  • This compound

  • Substrate: Suspension of Streptococcus faecalis cell walls

  • Assay Buffer: 50 mM MES, 1 mM MgCl₂, pH 6.0

  • Spectrophotometer

Procedure:

  • Prepare a suspension of Streptococcus faecalis cell walls in the Assay Buffer to an optical density (A600) of 0.48-0.52.

  • Equilibrate 3 mL of the substrate suspension in a cuvette at 37°C.

  • Add a known amount of this compound to the cuvette and mix by inversion.

  • Immediately monitor the decrease in absorbance at 600 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance. One unit is typically defined as the amount of enzyme that produces a ΔA600 of 0.01 per minute.

Protocol for Synergistic Lysis with Lysozyme

This protocol outlines the combined use of this compound and Lysozyme for enhanced bacterial cell lysis.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

  • This compound

  • Lysozyme

Procedure:

  • Resuspend the bacterial cell pellet in the Lysis Buffer.

  • Add Lysozyme to a final concentration of 1 mg/mL and incubate for 30 minutes at 37°C.

  • Add this compound to a final concentration of 10-50 units/mL.

  • Incubate for an additional 30-60 minutes at 37°C, or until lysis is complete.

  • Proceed with downstream applications such as DNA or protein extraction.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

Mutanolysin_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Substrate Prepare Substrate Equilibrate Substrate Equilibrate Substrate Prepare Substrate->Equilibrate Substrate 37°C Add this compound Add this compound Equilibrate Substrate->Add this compound Monitor Absorbance Monitor Absorbance Add this compound->Monitor Absorbance A600 Calculate Activity Calculate Activity Monitor Absorbance->Calculate Activity

Caption: Workflow for a standard this compound activity assay.

Synergistic_Lysis_Workflow cluster_lysis Cell Lysis cluster_downstream Downstream Processing Resuspend Cells Resuspend Cells Add Lysozyme Add Lysozyme Resuspend Cells->Add Lysozyme Incubate_1 Incubate (37°C) Add Lysozyme->Incubate_1 Add this compound Add this compound Incubate_1->Add this compound Incubate_2 Incubate (37°C) Add this compound->Incubate_2 Extract Biomolecules Extract Biomolecules Incubate_2->Extract Biomolecules Troubleshooting_Logic Start Start Low Activity? Low Activity? Start->Low Activity? Check pH/Temp Check pH/Temp Low Activity?->Check pH/Temp Yes Inconsistent Results? Inconsistent Results? Low Activity?->Inconsistent Results? No Check Storage Check Storage Check pH/Temp->Check Storage Check Inhibitors Check Inhibitors Check Storage->Check Inhibitors Check Inhibitors->Low Activity? Successful Experiment Successful Experiment Inconsistent Results?->Successful Experiment No Prepare Fresh Buffers Prepare Fresh Buffers Inconsistent Results?->Prepare Fresh Buffers Yes Calibrate Pipettes Calibrate Pipettes Prepare Fresh Buffers->Calibrate Pipettes Calibrate Pipettes->Inconsistent Results?

References

Navigating the Challenges of Lysing Lysozyme-Resistant Bacteria: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering bacteria resistant to standard lysozyme treatment, achieving efficient cell lysis is a critical bottleneck. This technical support center provides a comprehensive guide to effective alternatives to Mutanolysin, offering detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why are some bacteria resistant to lysozyme?

A1: Lysozyme resistance in bacteria, particularly in many Gram-positive strains, often stems from modifications in their peptidoglycan structure. These modifications can include O-acetylation or N-deacetylation of peptidoglycan components, which sterically hinder the binding and catalytic activity of lysozyme. The presence of a thick, complex cell wall with additional polymers like teichoic acids can also limit lysozyme's access to its substrate.

Q2: What are the main categories of alternatives to this compound for lysing these resistant bacteria?

A2: Alternatives to this compound can be broadly categorized into three main types:

  • Enzymatic Methods: Utilizing other lytic enzymes with different specificities, such as Achromopeptidase, Labiase, Lysostaphin, and bacteriophage-derived lysins (e.g., LysK).

  • Chemical Methods: Employing detergents, chaotropic agents, or alkaline solutions to disrupt the cell membrane and wall.[1]

  • Physical Methods: Using mechanical force to break open the cells, including sonication, bead beating, and freeze-thaw cycles.[2]

Q3: How do I choose the best alternative lysis method for my specific bacterium and application?

A3: The choice of lysis method depends on several factors:

  • Bacterial Strain: The composition and structure of the cell wall vary significantly between species. A method effective for Staphylococcus aureus may not be optimal for Lactobacillus.

  • Downstream Application: The integrity of the target molecules (e.g., proteins, DNA, RNA) is paramount. Enzymatic and mild chemical methods are generally preferred for recovering functional proteins, while physical methods can be harsh and may lead to denaturation.[3]

  • Scale of the Experiment: Some methods, like sonication, are suitable for small-scale preparations, while others, such as bead beating, can be adapted for higher throughput.

  • Available Equipment: Methods like sonication and bead beating require specific equipment.

Q4: Can I combine different lysis methods?

A4: Yes, combining methods is often more effective than using a single method. For instance, an enzymatic treatment to weaken the cell wall can be followed by a gentle physical method like sonication or freeze-thaw to complete the lysis process.[4] This can enhance lysis efficiency while minimizing damage to cellular components.

Troubleshooting Guides

Enzymatic Lysis Alternatives
ProblemPossible CauseRecommended Solution
Low Lysis Efficiency Incorrect enzyme concentration.Optimize the enzyme concentration by performing a titration experiment.
Suboptimal buffer conditions (pH, ionic strength).Ensure the lysis buffer pH and salt concentration are within the optimal range for the specific enzyme. For example, Labiase has an optimal pH of around 4.0.
Presence of enzyme inhibitors in the sample.Consider a sample cleanup step before enzymatic lysis.
Inactive enzyme.Use a fresh batch of the enzyme and store it according to the manufacturer's instructions.
Protein Degradation Protease activity from the cell lysate.Add a protease inhibitor cocktail to the lysis buffer and keep the sample on ice throughout the process.[5]
Harsh enzymatic treatment.Reduce the incubation time or enzyme concentration.
Viscous Lysate Release of large amounts of DNA.Add DNase I to the lysis buffer to digest the DNA and reduce viscosity. Ensure that Mg2+ is present, as it is a required cofactor for DNase I.
Chemical Lysis (Detergent-Based)
ProblemPossible CauseRecommended Solution
Incomplete Lysis Insufficient detergent concentration.Increase the detergent concentration. For non-ionic detergents, a concentration of around 1.0% is often a good starting point.
Inappropriate detergent for the bacterial strain.Different detergents have varying efficacies. Consider trying a different type of detergent (e.g., ionic vs. non-ionic).
Cell density is too high.Reduce the number of cells being lysed in a given volume of lysis buffer.
Protein Denaturation Use of a harsh (ionic) detergent.Switch to a milder, non-ionic or zwitterionic detergent if protein activity is crucial.
Interference in Downstream Assays Presence of detergent.Detergents may need to be removed for certain applications. This can be achieved through dialysis, gel filtration, or the use of detergent-removing resins.
Physical Lysis Methods
ProblemPossible CauseRecommended Solution
Low Protein Yield Inefficient cell disruption.Sonication: Optimize sonication parameters (amplitude, pulse duration, and number of cycles). Ensure the probe is properly submerged. Bead Beating: Use the correct bead size and material for your bacteria. Do not overfill the tube, as this impedes bead movement. Freeze-Thaw: Increase the number of cycles. Rapid freezing (e.g., in liquid nitrogen or a dry ice/ethanol bath) followed by thawing at 37°C can improve efficiency.
Protein Denaturation/Aggregation Overheating during the process.Sonication & Bead Beating: Perform the lysis on ice and use short bursts with cooling intervals.
Excessive mechanical stress.Reduce the intensity or duration of sonication or bead beating.
Sample Foaming (Sonication) Sonication probe is too close to the liquid surface.Ensure the probe is sufficiently submerged in the sample.
Lysate is Too Viscous Release of genomic DNA.While sonication can shear DNA, for highly viscous samples, adding DNase I is recommended.

Quantitative Data Summary

The following tables summarize available data on the efficiency and conditions for various lysis methods. Direct quantitative comparisons across all methods are limited in the literature due to variations in bacterial strains and experimental conditions.

Table 1: Comparison of Enzymatic Lysis Alternatives

EnzymeTarget BacteriumReported Lysis EfficiencyKey Considerations
Achromopeptidase Gram-positive bacteria resistant to lysozymeHigh lytic activity against strains with A1alpha and A3alpha chemotype peptidoglycan structures.Optimal pH is around 8.5 - 9.0.
Labiase Lactobacillus, Aerococcus, StreptococcusHigher lytic activity than achromopeptidase against strains with A1gamma chemotype (e.g., Bacillus subtilis).Optimal pH is around 4.0. Activity is not significantly affected by NaCl concentration.
Lysostaphin Staphylococcus speciesHighly specific and effective against Staphylococcus aureus.A glycyl-glycine endopeptidase, making it highly specific.
LysK (Phage Lysin) Staphylococcus species, including MRSACan cause a 99% reduction in S. aureus cell numbers within 1 hour.Broad lytic spectrum against various staphylococci.

Table 2: Overview of Physical Lysis Methods

MethodPrincipleAdvantagesDisadvantagesTypical Protein Yield
Sonication High-frequency sound waves create cavitation, disrupting cells.Effective for small volumes, shears DNA.Can generate heat, leading to protein denaturation; risk of aerosol formation.Variable, depends on optimization.
Bead Beating Agitation with small beads mechanically disrupts cells.High lysis efficiency, suitable for tough-to-lyse cells and can be high-throughput.Can generate significant heat, may require optimization of bead size and material.Generally high.
Freeze-Thaw Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.Gentle method, preserves protein activity.Time-consuming, may not be effective for all bacteria, multiple cycles required.Can be high with sufficient cycles.

Experimental Protocols

Labiase Lysis of Gram-Positive Bacteria
  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cell pellet in McIlvaine buffer (pH 4.0).

  • Add Labiase to a final concentration of 0.1-1 mg/mL.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • (Optional) For enhanced lysis, add SDS to a final concentration of 1% and incubate at 60°C for 5-10 minutes.

  • Centrifuge the lysate to pellet cell debris (e.g., 12,000 x g for 15 minutes at 4°C) and collect the supernatant.

Sonication Protocol for Bacterial Lysis
  • Harvest and wash the bacterial cells as described above.

  • Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Keep the cell suspension on ice throughout the procedure.

  • Insert the sonicator probe into the cell suspension, ensuring it is submerged but not touching the sides or bottom of the tube.

  • Sonicate using short bursts (e.g., 10-30 seconds) at a high intensity, followed by cooling periods (e.g., 30-60 seconds) on ice to prevent overheating.

  • Repeat the sonication cycles until the lysate becomes less viscous, indicating DNA shearing.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

Bead Beating Protocol for Bacterial Lysis
  • Harvest and wash the bacterial cells.

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Transfer the cell suspension to a bead beating tube containing the appropriate size and type of beads (e.g., 0.1 mm zirconia/silica beads for most bacteria). The tube should not be more than half full.

  • Secure the tubes in a bead beater.

  • Process for 2-5 minutes at high speed. It is advisable to perform this in shorter cycles with cooling on ice in between to prevent overheating.

  • Centrifuge the tubes to pellet the beads and cell debris.

  • Carefully collect the supernatant.

Freeze-Thaw Lysis Protocol
  • Harvest and wash the bacterial cells.

  • Resuspend the cell pellet in a lysis buffer.

  • Completely freeze the cell suspension by placing it in a dry ice/ethanol bath or a -80°C freezer.

  • Thaw the suspension quickly in a 37°C water bath.

  • Repeat the freeze-thaw cycle 3-5 times for efficient lysis.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

Visualizations

Bacterial Cell Wall (Peptidoglycan) Biosynthesis Pathway

This pathway illustrates the key steps in the synthesis of peptidoglycan, the primary target for many lytic enzymes. Understanding this pathway can aid in selecting or designing enzymes that target specific linkages.

Peptidoglycan_Biosynthesis Bacterial Cell Wall (Peptidoglycan) Biosynthesis Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF (Amino acid addition) Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG (adds NAG) Periplasm_Lipid_II Lipid II Lipid_II->Periplasm_Lipid_II Flippase (MurJ) Bactoprenol Bactoprenol-P Growing_Peptidoglycan Growing Peptidoglycan Chain Periplasm_Lipid_II->Growing_Peptidoglycan Transglycosylases (TG) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidases (TP) (Penicillin-Binding Proteins)

Peptidoglycan biosynthesis pathway.
General Experimental Workflow for Bacterial Lysis

This workflow outlines the typical steps involved in lysing bacterial cells to extract intracellular components.

Lysis_Workflow General Experimental Workflow for Bacterial Lysis Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Cell Pellet Harvest->Wash Resuspend Resuspend in Lysis Buffer Wash->Resuspend Lysis Cell Lysis (Enzymatic, Chemical, or Physical) Resuspend->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Supernatant Collect Supernatant (Soluble Fraction) Clarify->Supernatant Pellet Pellet (Insoluble Fraction) Clarify->Pellet Downstream Downstream Applications (e.g., Protein Purification, DNA/RNA extraction) Supernatant->Downstream Troubleshooting_Yield Troubleshooting Logic for Low Protein Yield Start Low Protein Yield CheckLysis Was Lysis Incomplete? Start->CheckLysis CheckDegradation Is the Protein Degraded? CheckLysis->CheckDegradation No OptimizeLysis Optimize Lysis Method: - Increase enzyme/detergent conc. - Optimize physical parameters - Combine methods CheckLysis->OptimizeLysis Yes CheckSolubility Is the Protein Insoluble? CheckDegradation->CheckSolubility No AddInhibitors Add Protease Inhibitors Keep Sample on Ice CheckDegradation->AddInhibitors Yes CheckSolubility->Start No, other issue ModifyBuffer Modify Lysis Buffer: - Adjust pH/salt - Add solubilizing agents CheckSolubility->ModifyBuffer Yes Success Improved Yield OptimizeLysis->Success AddInhibitors->Success ModifyBuffer->Success

References

Technical Support Center: Optimizing Mutanolysin and Lysozyme Ratios for Bacterial Lysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mutanolysin and lysozyme ratios for specific bacteria. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bacterial cell lysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and lysozyme, and why are they used together?

A1: Both this compound and lysozyme are enzymes that degrade the peptidoglycan layer of bacterial cell walls, leading to cell lysis. However, they have different specificities. Lysozyme hydrolyzes the β-(1,4)-linkage between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues. This compound also cleaves this linkage but is effective against a broader range of bacteria, including those that are resistant to lysozyme due to modifications in their peptidoglycan structure.[1][2][3][4] Using them in combination can result in a synergistic effect, leading to more efficient lysis of a wider variety of bacteria, particularly Gram-positive species.[5]

Q2: How do I determine the optimal ratio of this compound to lysozyme for a new bacterial strain?

A2: The optimal enzyme ratio is species-specific and often needs to be determined empirically. A good starting point is to perform a matrix titration experiment. This involves testing a range of concentrations for both enzymes while keeping other parameters like incubation time, temperature, and buffer composition constant. Lysis efficiency can be monitored by measuring the decrease in optical density (OD600) over time or by quantifying the yield of intracellular components like DNA, RNA, or protein.

Q3: Can I use this compound and lysozyme for Gram-negative bacteria?

A3: While the primary target of these enzymes is the thick peptidoglycan layer of Gram-positive bacteria, they can be used for Gram-negative bacteria with some protocol modifications. The outer membrane of Gram-negative bacteria typically prevents lysozyme and this compound from reaching the thin peptidoglycan layer. Therefore, a permeabilizing agent like Ethylenediaminetetraacetic acid (EDTA) is often included in the lysis buffer to disrupt the outer membrane.

Q4: What are the ideal buffer conditions for this compound and lysozyme activity?

A4: The optimal pH for lysozyme activity is generally between 6.0 and 7.0, while this compound has a broader optimal pH range. Both enzymes are typically used at 37°C. The ionic strength of the buffer can also influence enzyme activity. It is crucial to consult the manufacturer's data sheets for specific recommendations for the enzymes you are using. Tris-HCl and phosphate buffers are commonly used.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Lysis Efficiency - Suboptimal enzyme concentrations. - Bacterial strain is resistant to lysozyme. - Incorrect buffer conditions (pH, ionic strength). - Insufficient incubation time or temperature.- Perform a titration experiment to determine the optimal concentrations of this compound and lysozyme. - Increase the proportion of this compound or add other lytic enzymes like lysostaphin for Staphylococcus species. - Ensure the buffer pH and salt concentration are within the optimal range for both enzymes. - Increase the incubation time or perform the lysis at 37°C.
Inconsistent Lysis Results - Incomplete resuspension of the bacterial pellet. - Variability in cell density between samples. - Degradation of enzyme stock solutions.- Ensure the bacterial pellet is completely and uniformly resuspended before adding the enzymes. - Normalize the cell density (e.g., by OD600 measurement) before starting the lysis procedure. - Aliquot enzyme stock solutions and store them at -20°C to avoid repeated freeze-thaw cycles.
Viscous Lysate - Release of high molecular weight genomic DNA.- Add DNase I to the lysis buffer to digest the released DNA and reduce viscosity. - The lysate can also be sheared by sonication or by passing it through a narrow-gauge needle.
No Lysis Observed - Inactive enzymes. - Highly resistant bacterial strain. - Presence of inhibitors in the sample.- Test the activity of the enzymes using a known susceptible bacterial strain. - Consider using a combination of enzymatic lysis with mechanical methods like bead beating or sonication. - Ensure the sample is free from potential enzyme inhibitors. A buffer exchange step might be necessary.

Data Presentation: Recommended Enzyme Concentrations for Specific Bacteria

The following table summarizes recommended starting concentrations of this compound and lysozyme for the lysis of specific bacterial genera based on literature. Note that optimal concentrations may vary depending on the specific strain and experimental conditions.

Bacterial Genus This compound Concentration Lysozyme Concentration Additional Notes Reference
Lactobacillus10 µg/mL6 mg/mLFor protoplast formation in L. delbrueckii.
Lactobacillus5 µg/mL15 mg/mLFor protoplast formation in L. plantarum.
Streptococcus25-50 U/0.1mL-Often used with Proteinase K.
Streptococcus150 U/mL0.08 g/mLFor DNA extraction from blood and body fluids.
Staphylococcus160 U/mL1 mg/mLOften used in conjunction with lysostaphin.
Staphylococcus1 U/µL100 mg/mLUsed with lysostaphin for plasmid isolation.
General Gram-Positive250 U/mL20 mg/mLPart of an enzyme cocktail for vaginal microbiota analysis.

Experimental Protocols

Protocol 1: General Lysis of Gram-Positive Bacteria for DNA Extraction

This protocol provides a general workflow for the enzymatic lysis of Gram-positive bacteria.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in a suitable lysis buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Enzyme Addition: Add lysozyme and this compound to the cell suspension. The final concentrations should be optimized for the specific bacterium (refer to the table above for starting points).

  • Incubation: Incubate the mixture at 37°C for at least 1 hour. The incubation time may need to be extended for more resistant strains.

  • Downstream Processing: Proceed with your standard protocol for DNA extraction (e.g., addition of proteinase K and lysis buffer, followed by purification).

Protocol 2: Protoplast Formation in Lactobacillus

This protocol is adapted for the generation of protoplasts from Lactobacillus species.

  • Cell Culture and Harvesting: Grow the Lactobacillus culture to the mid-logarithmic phase. Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer, such as a Tris-HCl buffer.

  • Enzymatic Digestion: Resuspend the cells in a protoplast buffer containing an osmotic stabilizer (e.g., sucrose or NaCl). Add lysozyme (e.g., 15 mg/mL) and this compound (e.g., 10 µg/mL).

  • Incubation: Incubate the suspension at 37°C for 30 minutes.

  • Protoplast Collection: Gently pellet the protoplasts by centrifugation at a low speed.

  • Regeneration: Resuspend the protoplasts in a regeneration medium to allow for cell wall synthesis.

Visualizations

Experimental_Workflow General Experimental Workflow for Bacterial Lysis cluster_preparation Sample Preparation cluster_lysis Enzymatic Lysis cluster_downstream Downstream Processing start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest resuspend Resuspend Pellet in Lysis Buffer harvest->resuspend add_enzymes Add this compound & Lysozyme resuspend->add_enzymes Optimized Ratio incubate Incubate at 37°C add_enzymes->incubate process Further Processing (e.g., DNA/Protein Extraction) incubate->process Cell Lysate end Final Product process->end

Caption: General workflow for bacterial lysis using this compound and lysozyme.

Troubleshooting_Logic Troubleshooting Logic for Inefficient Lysis start Low Lysis Efficiency check_ratio Is the enzyme ratio optimized? start->check_ratio optimize_ratio Perform matrix titration of this compound and lysozyme. check_ratio->optimize_ratio No check_strain Is the strain known to be lysozyme resistant? check_ratio->check_strain Yes optimize_ratio->check_strain add_enzyme Add other enzymes (e.g., lysostaphin for Staphylococcus). check_strain->add_enzyme Yes check_conditions Are buffer conditions (pH, temp) optimal? check_strain->check_conditions No add_enzyme->check_conditions adjust_conditions Adjust buffer pH and incubation temperature. check_conditions->adjust_conditions No consider_mechanical Is lysis still inefficient? check_conditions->consider_mechanical Yes adjust_conditions->consider_mechanical mechanical_lysis Combine with mechanical methods (bead beating, sonication). consider_mechanical->mechanical_lysis Yes success Successful Lysis consider_mechanical->success No (Re-evaluate approach) mechanical_lysis->success

Caption: A logical guide for troubleshooting inefficient bacterial lysis.

Signaling_Pathway Mechanism of Enzymatic Cell Lysis This compound This compound hydrolysis Hydrolysis of β-(1,4)-glycosidic bonds This compound->hydrolysis lysozyme Lysozyme lysozyme->hydrolysis peptidoglycan Bacterial Cell Wall (Peptidoglycan Layer) weakened_wall Weakened Cell Wall peptidoglycan->weakened_wall Degradation hydrolysis->peptidoglycan lysis Cell Lysis and Release of Intracellular Contents weakened_wall->lysis Osmotic Pressure

Caption: The mechanism of bacterial cell wall degradation by this compound and lysozyme.

References

Technical Support Center: Purification of Mutanolysin Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing DNA contamination from Mutanolysin preparations. Contaminating DNA can interfere with downstream applications, particularly in microbiome research and nucleic acid-based assays. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity and integrity of your this compound enzyme.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to DNA contamination in this compound preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove DNA from my this compound preparation?

A1: Residual DNA from the production host (Streptomyces globisporus) can interfere with sensitive downstream applications. In microbiome analysis, for instance, contaminating bacterial DNA can lead to inaccurate profiling of microbial communities. For applications involving PCR or other nucleic acid amplification techniques, extraneous DNA can result in false-positive signals or compete with the target template.

Q2: How can I detect DNA contamination in my this compound sample?

A2: Several methods can be employed to detect and quantify DNA contamination:

  • UV-Vis Spectrophotometry: A ratio of absorbance at 260 nm to 280 nm (A260/A280) significantly above 0.6 for a protein sample suggests nucleic acid contamination. Pure protein typically has an A260/A280 ratio of ~0.57.

  • Fluorometry: Using DNA-specific fluorescent dyes (e.g., PicoGreen® or SYBR® Green) provides a more sensitive and specific measurement of DNA concentration than spectrophotometry.

  • Agarose Gel Electrophoresis: Running a sample of the this compound preparation on an agarose gel can visualize high molecular weight DNA or sheared DNA fragments.

  • Quantitative PCR (qPCR): This is a highly sensitive method that uses primers specific to the host organism's DNA (e.g., 16S rRNA gene for bacteria) to quantify even trace amounts of contamination.[1][2][3][4]

Q3: What are the primary methods for removing DNA contamination from this compound?

A3: The most common and effective methods include enzymatic digestion with DNase, ion-exchange chromatography, and affinity chromatography. Each method has its advantages and can be used alone or in combination for higher purity.

Q4: I performed a DNase treatment, but I still see DNA contamination. What could be the issue?

A4: There are several potential reasons for an incomplete DNase digestion:

  • Suboptimal DNase Activity: DNase I requires divalent cations like Mg²⁺ and Ca²⁺ for optimal activity. Ensure these are present in your reaction buffer. The enzyme's activity can also be inhibited by high salt concentrations (>100 mM) or the presence of chelating agents like EDTA.[5]

  • Insufficient Incubation Time or Temperature: Ensure you are incubating at the optimal temperature (typically 37°C) for a sufficient duration (30-60 minutes).

  • Enzyme Inactivation: Improper storage or handling of the DNase I can lead to a loss of activity.

  • High DNA Load: The amount of DNase may be insufficient for the level of DNA contamination. Consider increasing the DNase concentration.

Q5: Can the DNA removal process affect the activity of my this compound enzyme?

A5: Yes, some purification methods can impact enzyme activity. It is crucial to choose methods that are gentle and maintain the structural integrity of the this compound. For example, harsh elution conditions in chromatography or residual protease contamination in some DNase preparations can degrade the enzyme. It is always recommended to perform an activity assay on the purified this compound.

Data Presentation

The following table summarizes the expected efficiency of different methods for removing DNA contamination from protein preparations. The actual efficiency may vary depending on the initial concentration of DNA and the specific experimental conditions.

Purification MethodPrinciple of SeparationTypical DNA Removal EfficiencyKey Considerations
DNase I Digestion Enzymatic degradation of DNA into short oligonucleotides.>95%Requires subsequent removal of DNase I and digested fragments. Risk of protease contamination in DNase preparations.
Anion-Exchange Chromatography DNA's strong negative charge binds tightly to the positively charged resin, while proteins with a lower negative or positive charge flow through or elute at lower salt concentrations.>99%Highly effective due to the high charge density of DNA. Optimization of pH and salt gradient is crucial.
Heparin Affinity Chromatography Heparin's highly sulfated structure mimics the phosphodiester backbone of DNA, binding proteins that have an affinity for DNA.90-99%Can be used to capture DNA-binding proteins, or in a flow-through mode to separate the target protein from DNA.
Size-Exclusion Chromatography Separates molecules based on their size. Large DNA molecules elute before smaller proteins like this compound.Variable; best for removing large DNA fragments.Generally used as a final polishing step.

Experimental Protocols

Below are detailed methodologies for the key experiments to remove DNA contamination from this compound preparations.

Protocol 1: Enzymatic Removal of DNA using DNase I

This protocol is suitable for reducing the viscosity of the sample caused by high DNA content and for degrading the bulk of contaminating DNA.

Materials:

  • This compound preparation

  • DNase I (RNase-free)

  • 10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 5 mM CaCl₂)

  • EDTA solution (0.5 M)

  • Nuclease-free water

Procedure:

  • Thaw the this compound preparation and keep it on ice.

  • If not already in a suitable buffer, exchange the buffer of the this compound preparation to a low-salt buffer compatible with DNase I activity (e.g., 20 mM Tris-HCl, pH 7.5).

  • Add 10X DNase I Reaction Buffer to the this compound solution to a final concentration of 1X.

  • Add DNase I to the this compound solution. A starting point is 1-2 units of DNase I per microgram of estimated DNA. If the DNA concentration is unknown, a concentration of 5-10 µg/mL of DNase I can be used.

  • Mix gently by inverting the tube. Do not vortex , as this can denature the enzymes.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • To inactivate the DNase I, add EDTA to a final concentration of 5 mM and heat the sample at 75°C for 10 minutes. Note: This heat inactivation step should be tested for its effect on this compound activity.

  • Proceed with further purification steps, such as chromatography, to remove the inactivated DNase I and small DNA fragments.

Protocol 2: Anion-Exchange Chromatography for DNA Removal

This method is highly effective as the highly negatively charged DNA binds more strongly to the anion-exchange resin than most proteins.

Materials:

  • DNase-treated this compound preparation (recommended)

  • Anion-exchange column (e.g., a quaternary ammonium (Q) resin)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.5)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.5 + 1 M NaCl)

  • Chromatography system (e.g., FPLC)

Procedure:

  • Equilibrate the anion-exchange column with Binding Buffer.

  • Adjust the pH and conductivity of the this compound sample to match the Binding Buffer. This compound has reported isoelectric points (pI) of approximately 8.5 and 10. By running the chromatography at a pH below the pI of this compound (e.g., pH 7.5-8.0), the enzyme will have a net positive or neutral charge and will not bind to the anion-exchange resin, allowing it to be collected in the flow-through. The negatively charged DNA will bind strongly to the column.

  • Load the sample onto the equilibrated column.

  • Collect the flow-through fraction, which should contain the purified this compound.

  • Wash the column with several column volumes of Binding Buffer to ensure all unbound this compound has been collected.

  • Elute the bound DNA with the high-salt Elution Buffer.

  • Analyze the fractions (flow-through, wash, and elution) for protein content, this compound activity, and DNA contamination.

Protocol 3: Heparin Affinity Chromatography

Heparin acts as an affinity ligand for DNA-binding proteins and can be used to separate them from DNA.

Materials:

  • This compound preparation

  • Heparin affinity column

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with a gradient of 0.05 M to 2 M NaCl)

  • Chromatography system

Procedure:

  • Equilibrate the heparin column with Binding Buffer.

  • Load the this compound sample onto the column.

  • Wash the column with Binding Buffer until the baseline returns to zero.

  • If this compound does not bind to heparin, it will be in the flow-through, separated from any DNA that has bound to the column.

  • If this compound does bind, elute the bound proteins using a linear salt gradient (e.g., 0.05 M to 2 M NaCl). DNA typically requires a high salt concentration to elute.

  • Collect fractions and analyze for protein content, this compound activity, and DNA content.

Visualization of Workflows

DNA Contamination Removal Workflow

Workflow for Removing DNA from this compound start This compound Preparation (with DNA contamination) dnase_treatment Optional: DNase I Digestion start->dnase_treatment aex_chrom Anion-Exchange Chromatography (Flow-through Mode) start->aex_chrom If DNA load is low dnase_treatment->aex_chrom sec_chrom Size-Exclusion Chromatography (Polishing Step) aex_chrom->sec_chrom qc_check QC Analysis (qPCR, Activity Assay) sec_chrom->qc_check final_product Purified DNA-free this compound qc_check->final_product Decision Guide for DNA Removal Method start Assess DNA Contamination Level high_dna High DNA Content / High Viscosity start->high_dna High low_dna Low to Moderate DNA Content start->low_dna Low dnase DNase I Digestion high_dna->dnase aex Anion-Exchange Chromatography low_dna->aex heparin Heparin Affinity Chromatography low_dna->heparin dnase->aex sec Size-Exclusion Chromatography (Final Polish) aex->sec heparin->sec

References

Validation & Comparative

Evaluating the Lytic Efficiency of Mutanolysin on Different Bacterial Genera: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mutanolysin's lytic efficiency against various bacterial genera, supported by experimental data and detailed protocols. This compound, an N-acetylmuramidase derived from Streptomyces globisporus, is a potent muralytic enzyme that cleaves the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in the peptidoglycan of bacterial cell walls.[1] This enzymatic action leads to the degradation of the cell wall and subsequent cell lysis.[1]

Comparative Lytic Efficiency of this compound

This compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria. Its efficacy, however, can vary between different genera. The following table summarizes the lytic activity of this compound against several key bacterial genera as reported in scientific literature. The primary method for quantifying lytic efficiency is through a turbidimetric assay, which measures the decrease in optical density (OD) of a bacterial suspension over time as the cells are lysed.

Bacterial GenusSpecies TestedLytic Efficiency (Qualitative Description)Key Findings & Citations
Streptococcus S. mutans, S. salivarius, S. sanguisHighThis compound exhibits significant lytic and bactericidal activity against various cariogenic streptococci.[2]
Lactobacillus L. acidophilusHighDemonstrates effective lytic activity against Lactobacillus acidophilus.[2] Strains of Lactobacillus are reported to be very sensitive to this compound, showing greater susceptibility compared to lysozyme.[3]
Lactococcus Not specifiedHighLactococcus strains are highly sensitive to lysis by this compound, more so than with lysozyme.
Listeria Not specifiedHighListeria strains show high sensitivity to this compound-induced lysis, proving more effective than lysozyme.
Actinomyces A. viscosusModerate to HighThis compound has been shown to have lytic activity against Actinomyces viscosus. The lysis pattern can vary between different cultures of Actinomyces pyogenes, with most showing lysis within 20 to 40 minutes.
Staphylococcus S. aureusIneffectiveNo lytic activity was observed against Staphylococcus aureus.
Gram-negative Bacteria VariousIneffectiveThis compound does not exhibit lytic activity against Gram-negative bacteria.

Experimental Protocols

A standardized method for evaluating the lytic efficiency of this compound is the turbidimetric assay. This assay measures the decrease in the optical density of a bacterial cell suspension at 600 nm (OD600) as a result of cell lysis.

Standard Turbidimetric Lysis Assay

1. Preparation of Bacterial Cell Suspension:

  • Culture the desired bacterial strain to the mid-logarithmic growth phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM MES buffer, pH 6.0, with 1 mM MgCl₂).

  • Resuspend the cells in the same buffer to achieve an initial OD600 between 0.5 and 1.0.

2. Lytic Reaction:

  • Pre-warm the bacterial suspension to the optimal temperature for the enzyme (typically 37°C).

  • Add a standardized concentration of this compound to the bacterial suspension.

  • Immediately begin monitoring the change in OD600 over a set period (e.g., 30-60 minutes) using a spectrophotometer.

3. Data Analysis:

  • Record the OD600 at regular intervals.

  • Calculate the rate of lysis as the change in OD600 per minute (ΔOD600/min).

  • The percentage of lysis can be calculated using the formula: ((Initial OD600 - Final OD600) / Initial OD600) * 100%.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the turbidimetric lysis assay and the mechanism of action of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Bacterial Culture (Mid-log phase) centrifuge1 Centrifugation culture->centrifuge1 wash Wash Pellet centrifuge1->wash resuspend Resuspend in Assay Buffer wash->resuspend prewarm Pre-warm Suspension (37°C) resuspend->prewarm add_this compound Add this compound prewarm->add_this compound measure_od Measure OD600 (Spectrophotometer) add_this compound->measure_od calculate_rate Calculate Lysis Rate (ΔOD600/min) measure_od->calculate_rate calculate_percent Calculate % Lysis measure_od->calculate_percent

Fig. 1: Experimental workflow for the turbidimetric lysis assay.

G This compound This compound beta_linkage β-1,4-N-acetylmuramyl- (1→4)-N-acetylglucosamine Linkage This compound->beta_linkage Binds to peptidoglycan Bacterial Cell Wall (Peptidoglycan Layer) peptidoglycan->beta_linkage Contains cleavage Hydrolysis of Glycosidic Bond beta_linkage->cleavage Catalyzes cell_wall_degradation Cell Wall Degradation cleavage->cell_wall_degradation cell_lysis Cell Lysis cell_wall_degradation->cell_lysis

Fig. 2: Mechanism of action of this compound on the bacterial cell wall.

References

A Researcher's Guide to Assessing Commercial Mutanolysin: Purity, Quality, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on the lytic activity of Mutanolysin, ensuring the purity and quality of the commercial enzyme is paramount for reproducible and reliable results. This guide provides a framework for evaluating and comparing commercial this compound products, offering detailed experimental protocols and a direct comparison of specifications from major suppliers.

This compound, an N-acetylmuramidase, is a powerful tool for lysing Gram-positive bacteria, particularly those resistant to lysozyme.[1] Its applications are extensive, ranging from the isolation of nucleic acids and proteins for microbiome research to the generation of protoplasts and potential therapeutic uses.[2] Given its critical role, variations in purity, specific activity, and the presence of contaminants like endotoxins can significantly impact experimental outcomes.

Comparative Analysis of Commercial this compound

Several vendors supply this compound, with products differing in their source (native vs. recombinant), specific activity, and reported purity. Below is a summary of specifications for this compound from prominent suppliers.

FeatureSigma-Aldrich (Product M9901)Sigma-Aldrich (Product SAE0092)A&A Biotechnology (Recombinant)
Source Streptomyces globisporusStreptomyces globisporusRecombinant
Form Lyophilized PowderLyophilized PowderLyophilized Powder or Solution
Specific Activity ≥4,000 units/mg protein≥4,000 units/mg protein>10,000 U/mg
Purity Chromatographically purifiedChromatographically purified, DNA-free>95%
Endotoxin Level Not specifiedNot specifiedEndotoxin-free
Unit Definition One unit produces a ΔA600 of 0.01/min at pH 6.0, 37°C with S. faecalis cell walls.[3]One unit produces a ΔA600 of 0.01/min at pH 6.0, 37°C with S. faecalis cell walls.One unit produces a ΔA600 of 0.01/min at pH 6.0, 37°C with S. faecalis cell walls.[4]

Experimental Protocols for Quality Assessment

To independently verify the quality of a commercial this compound preparation, the following experimental protocols are recommended.

Enzymatic Activity Assay

This spectrophotometric assay determines the specific activity of this compound by measuring the rate of lysis of a bacterial cell wall suspension.

Materials:

  • This compound sample

  • Substrate: Lyophilized Streptococcus faecalis cell walls (e.g., Sigma-Aldrich M3440)

  • Assay Buffer: 50 mM MES, 1 mM MgCl₂, pH 6.0 at 37°C

  • Enzyme Diluent: 50 mM TES, 1 mM MgCl₂, pH 7.0 at 37°C

  • Spectrophotometer capable of measuring absorbance at 600 nm and maintaining a temperature of 37°C

Procedure:

  • Substrate Preparation: Reconstitute the lyophilized S. faecalis cell walls in Assay Buffer to achieve an initial A600 of 0.45-0.65. Keep the suspension on ice.

  • Enzyme Preparation: Immediately before use, prepare a solution of this compound in cold Enzyme Diluent to a concentration of 100-200 units/mL.

  • Assay: a. Pipette 3.0 mL of the substrate suspension into a cuvette and equilibrate to 37°C in the spectrophotometer. b. Monitor the A600 until the reading is stable. c. Add a small volume (e.g., 50 µL) of the diluted this compound solution to the cuvette. For the blank, add the same volume of Enzyme Diluent. d. Immediately mix by inversion and record the decrease in A600 for at least 10 minutes, ensuring to capture the maximum linear rate.

Calculation of Specific Activity (Units/mg):

  • Calculate the change in absorbance per minute (ΔA600/min) from the linear portion of the curve for both the sample and the blank.

  • Use the following formula to determine the enzyme activity in Units/mL: Units/mL = [(ΔA600/min Sample - ΔA600/min Blank) * Total Volume (mL) * Dilution Factor] / [0.01 * Enzyme Volume (mL)]

  • Determine the protein concentration of the this compound sample in mg/mL (e.g., using a Bradford or BCA assay).

  • Specific Activity = Units/mL enzyme / Protein concentration (mg/mL)

Purity Assessment by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to assess the purity and molecular weight of protein samples.

Materials:

  • This compound sample

  • 2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation: Mix the this compound sample with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Heat the mixture at 95-100°C for 5-10 minutes.

  • Gel Loading: Load the denatured this compound sample and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions, typically at a constant voltage (e.g., 150-200V), until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: Assess the purity by observing the number of bands in the sample lane. A high-purity preparation should exhibit a single major band at the expected molecular weight of this compound (approximately 23 kDa). Densitometry can be used for a quantitative assessment of purity.

Endotoxin Level Determination

For applications in drug development or cell-based assays, it is crucial to quantify endotoxin levels, as they can elicit strong immune responses. The Limulus Amebocyte Lysate (LAL) assay is the standard method for this.

Materials:

  • This compound sample

  • LAL assay kit (e.g., gel-clot, chromogenic, or turbidimetric)

  • Pyrogen-free water, tubes, and pipette tips

  • Endotoxin standards

  • Incubator or heating block

  • Plate reader (for chromogenic and turbidimetric assays)

Procedure:

  • Follow the protocol provided with the specific LAL assay kit.

  • Prepare a standard curve using the provided endotoxin standards.

  • Dilute the this compound sample in pyrogen-free water to fall within the range of the standard curve.

  • Perform the assay and measure the results (e.g., gel formation, color change, or turbidity).

  • Calculate the endotoxin concentration in the this compound sample in Endotoxin Units per milligram (EU/mg) of protein.

Alternative Considerations: Lysozyme Synergy

For some applications, particularly the lysis of resilient bacteria, a combination of this compound and Lysozyme may be more effective than either enzyme alone. Researchers may consider evaluating the synergistic lytic activity as part of their assessment, especially when developing protocols for difficult-to-lyse microbial samples.

Visualizing the Workflow

To aid in the systematic evaluation of commercial this compound, the following diagrams illustrate the key experimental workflows.

cluster_0 Experimental Workflow for this compound Quality Assessment start Commercial this compound Sample activity Enzymatic Activity Assay start->activity purity SDS-PAGE Purity Analysis start->purity endotoxin Endotoxin (LAL) Assay start->endotoxin activity_res Specific Activity (U/mg) activity->activity_res purity_res Purity (%) & MW (kDa) purity->purity_res endotoxin_res Endotoxin Level (EU/mg) endotoxin->endotoxin_res cluster_1 Enzymatic Activity Assay Protocol prep_sub Prepare S. faecalis Substrate Suspension equilibrate Equilibrate Substrate at 37°C in Spectrophotometer prep_sub->equilibrate prep_enz Prepare this compound Dilution Series add_enz Add Enzyme to Substrate prep_enz->add_enz equilibrate->add_enz measure Record Decrease in A600 over Time add_enz->measure calculate Calculate ΔA600/min and Specific Activity measure->calculate

References

A Comparative Guide to Bacterial Cell Lysis: Mutanolysin vs. Physical Disruption Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the efficient lysis of bacterial cells is a critical first step for the isolation and analysis of intracellular components. The choice of lysis method can significantly impact the yield, quality, and biological activity of the target molecules. This guide provides an objective comparison of the enzymatic method using Mutanolysin against common physical lysis techniques: sonication, bead beating, and French press. The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.

At a Glance: Comparing Lysis Methodologies

The selection of a cell lysis technique depends on various factors, including the bacterial species, the target molecule, and the downstream application. While physical methods are often lauded for their broad applicability, enzymatic lysis with agents like this compound offers a gentler alternative that can be particularly advantageous for preserving the functionality of sensitive proteins and enzymes.

FeatureThis compoundSonicationBead BeatingFrench Press
Mechanism Enzymatic digestion of peptidoglycanHigh-frequency sound waves causing cavitationMechanical shearing by beadsHigh-pressure shearing
Cell Type Primarily Gram-positive bacteria[1][2]Broad spectrumBroad spectrum[3]Broad spectrum
Gentleness High (enzymatic, gentle)[1]Low (can cause heating and shearing)[4]Medium to Low (can generate heat)High to Medium (generally gentle)
Throughput High (scalable)Low (best for volumes <100 mL)High (multiple samples can be processed)Low (small sample volume)
Equipment Cost Low (reagent-based)MediumMediumHigh

Quantitative Comparison of Lysis Efficiency and Protein Yield

Direct comparative studies providing quantitative data across all methods for a single bacterial strain are limited. However, by synthesizing data from various studies, we can draw informative comparisons.

ParameterThis compoundSonicationBead BeatingFrench PressBacterial Strain (Example)
Protein Yield Lower than mechanical methods in some cases.Generally high, but can be variable.High, particularly for tough-to-lyse cells.High protein content reported.Clostridium perfringens, Lactobacillus
DNA Yield High, part of an effective enzyme cocktail.Effective for DNA shearing.Can result in lower DNA yield compared to enzymatic cocktails.N/AVaginal microbiota
Lysis Efficiency Highly effective for susceptible Gram-positive bacteria.Dependent on cell concentration and sonication parameters.Can be very high, especially when optimized with bead size and material.High efficiency reported.Streptococcus, Lactobacillus

Impact on Protein Integrity and Functionality

A critical consideration is the preservation of the biological activity of the extracted proteins. Physical lysis methods, particularly sonication and bead beating, can generate significant heat, which may lead to protein denaturation and aggregation. Enzymatic methods like this compound treatment are performed under milder conditions, which is often more conducive to maintaining protein integrity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each lysis method.

This compound Lysis Protocol for Streptococcus

This protocol is adapted for the extraction of proteins from Streptococcus species.

  • Cell Harvesting : Centrifuge the bacterial culture to pellet the cells.

  • Washing : Wash the cell pellet with a suitable buffer (e.g., TE buffer).

  • Resuspension : Resuspend the pellet in a lysis buffer containing this compound (e.g., 3000 U/mL). For enhanced lysis, a combination with other enzymes like hyaluronidase can be used.

  • Incubation : Incubate the suspension at 37°C for 30 minutes to overnight, allowing the enzyme to digest the cell wall.

  • Heat Inactivation : Inactivate the enzymes by heating at 100°C for 10 minutes.

  • Centrifugation : Centrifuge to pellet the cell debris.

  • Collection : Collect the supernatant containing the soluble proteins.

Sonication Lysis Protocol for Bacteria

This protocol is a general procedure for protein extraction from bacteria using sonication.

  • Cell Preparation : Resuspend the bacterial cell pellet in a suitable lysis buffer.

  • Sonication : Place the sample on ice and sonicate using a probe sonicator. Use short bursts (e.g., 15 seconds on, 30 seconds off) to prevent overheating. The total sonication time and amplitude will need to be optimized for the specific bacterial strain and cell density.

  • Centrifugation : After sonication, centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet cell debris.

  • Supernatant Collection : Carefully collect the supernatant containing the soluble proteins.

Bead Beating Lysis Protocol for Gram-Positive Bacteria

This protocol is suitable for the disruption of robust Gram-positive bacteria.

  • Preparation : In a 1.5 mL tube, add approximately 0.5 mL of 0.1 mm diameter glass beads.

  • Cell Suspension : Add 1 mL of the bacterial cell suspension in lysis buffer to the tube.

  • Homogenization : Secure the tube in a bead beater or vortexer and process for a set time (e.g., 5 minutes). This step should be performed in cycles with intermittent cooling on ice to prevent overheating.

  • Centrifugation : Centrifuge the tube at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the beads and cell debris.

  • Lysate Collection : Transfer the supernatant (crude lysate) to a new tube.

French Press Lysis Protocol for Bacteria

The French press is effective for lysing large volumes of bacterial cells.

  • Cell Resuspension : Resuspend the bacterial pellet in an appropriate ice-cold lysis buffer.

  • Assembly : Assemble the pre-chilled French press cell according to the manufacturer's instructions.

  • Cell Lysis : Pass the cell suspension through the French press at a high pressure (e.g., 1500 psi). A slow, controlled flow rate is crucial for efficient lysis.

  • Collection : Collect the lysate as it exits the press. For more complete lysis, a second pass may be necessary.

  • Clarification : Centrifuge the lysate to remove cell debris.

Visualizing the Lysis Process and Potential Cellular Responses

To better understand the methodologies and their potential impact on the bacterial cells, the following diagrams illustrate the experimental workflows and a key cellular signaling pathway that can be affected by the lysis process.

Mutanolysin_Workflow cluster_prep Cell Preparation cluster_lysis Enzymatic Lysis cluster_collection Lysate Collection Harvest 1. Harvest Cells Wash 2. Wash Pellet Harvest->Wash Resuspend 3. Resuspend in Lysis Buffer Wash->Resuspend Add_this compound 4. Add this compound Resuspend->Add_this compound Incubate 5. Incubate at 37°C Add_this compound->Incubate Centrifuge 6. Centrifuge Incubate->Centrifuge Collect 7. Collect Supernatant Centrifuge->Collect

This compound Lysis Workflow

Physical_Lysis_Workflows cluster_sonication Sonication cluster_bead_beating Bead Beating cluster_french_press French Press S_Prep 1. Resuspend Cells in Lysis Buffer S_Lysis 2. Sonicate on Ice (Pulsed) S_Prep->S_Lysis S_Centrifuge 3. Centrifuge S_Lysis->S_Centrifuge S_Collect 4. Collect Supernatant S_Centrifuge->S_Collect B_Prep 1. Add Beads & Cells to Tube B_Lysis 2. Homogenize (with cooling) B_Prep->B_Lysis B_Centrifuge 3. Centrifuge B_Lysis->B_Centrifuge B_Collect 4. Collect Supernatant B_Centrifuge->B_Collect F_Prep 1. Resuspend Cells in Lysis Buffer F_Lysis 2. Pass Through French Press F_Prep->F_Lysis F_Centrifuge 3. Centrifuge F_Lysis->F_Centrifuge F_Collect 4. Collect Supernatant F_Centrifuge->F_Collect

Physical Lysis Workflows

Physical lysis methods, particularly those that generate heat and mechanical stress, can trigger cellular stress responses. One such response is the heat shock response, which involves the upregulation of heat shock proteins (HSPs) to protect the cell from damage.

Heat_Shock_Response Stress Physical Stress (e.g., Heat from Sonication) Misfolded_Proteins Misfolded Proteins Stress->Misfolded_Proteins DnaK_DnaJ_GrpE DnaK/DnaJ/GrpE (Hsp70 Chaperone System) Misfolded_Proteins->DnaK_DnaJ_GrpE titrates Sigma32 σ³² (RpoH) Heat Shock Sigma Factor DnaK_DnaJ_GrpE->Sigma32 releases HSPs Heat Shock Proteins (e.g., GroEL/GroES, ClpB) Sigma32->HSPs upregulates transcription Refolding Protein Refolding HSPs->Refolding Degradation Protein Degradation HSPs->Degradation Cell_Protection Cellular Protection Refolding->Cell_Protection Degradation->Cell_Protection

Bacterial Heat Shock Response Pathway

Conclusion

The choice between this compound and physical lysis methods is not a one-size-fits-all decision. For researchers prioritizing the preservation of protein function and dealing with Gram-positive bacteria, this compound presents a gentle and effective option. Physical methods, while potentially harsher, offer broader applicability and can be highly efficient for a wide range of bacteria, especially those with resilient cell walls. By carefully considering the specific requirements of their research, scientists can select the optimal lysis strategy to ensure the successful extraction of high-quality intracellular components for their downstream applications.

References

Literature review on the applications and limitations of Mutanolysin.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Mutanolysin: Applications, Limitations, and Comparative Analysis

This compound, an enzyme derived from the bacterium Streptomyces globisporus, has become an invaluable tool in molecular biology and microbiology.[1][2] Its primary function is the lysis of bacterial cell walls, a critical step in a multitude of research and diagnostic procedures. This guide provides a comprehensive review of this compound, comparing its performance with common alternatives and offering detailed experimental insights for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an N-acetylmuramidase that, like the more commonly known lysozyme, targets the peptidoglycan layer of bacterial cell walls.[1][3] It specifically cleaves the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage, which forms the glycan backbone of the peptidoglycan polymer.[3] The commercial preparation from S. globisporus is a composite of three enzymes: two distinct N-acetylmuramidases (M1 and M2) and an N-acetylmuramyl-L-alanine amidase, which cleaves the peptide side chains. This multi-enzyme activity gives this compound a broader lytic spectrum against many Gram-positive bacteria, particularly those that exhibit resistance to lysozyme.

Mutanolysin_Mechanism Mechanism of this compound Action on Peptidoglycan cluster_peptidoglycan Bacterial Peptidoglycan Layer NAG1 NAG NAM1 NAM NAG2 NAG NAM1->NAG2 Peptide1 Peptide Side Chain NAM1->Peptide1 NAM2 NAM Peptide2 Peptide Side Chain NAM2->Peptide2 Crosslink Peptide Cross-link Peptide1->Crosslink This compound This compound This compound->CleavageSite Hydrolyzes β(1-4) linkage

Caption: this compound cleaves the glycosidic bond between NAM and NAG residues in the peptidoglycan backbone.

Core Applications

This compound's robust lytic activity makes it suitable for a variety of applications:

  • Nucleic Acid Extraction : It is widely employed for the gentle lysis of Gram-positive bacteria to isolate high-quality genomic DNA and RNA. This is particularly crucial in metagenomic and microbiome studies, where efficient lysis of all bacterial types is necessary for an accurate representation of the community structure. Protocols that include this compound often yield better results for hard-to-lyse bacteria compared to methods relying solely on lysozyme.

  • Protoplast Formation : The enzyme is effective in generating protoplasts (bacterial cells with their cell walls removed) from a wide range of streptococcal groups (A, B, C, D, G, and H) and other bacteria like Lactobacillus. These protoplasts are essential for studies involving genetic transformation, cell fusion, and understanding membrane functions.

  • Antimicrobial and Therapeutic Research : Due to its bacteriolytic properties, this compound is being explored for its potential as a targeted antimicrobial agent, for disrupting biofilms, and in the development of novel diagnostic assays for infectious diseases.

Limitations and Considerations

Despite its advantages, this compound has certain limitations:

  • Specificity : Its activity is primarily directed against Gram-positive bacteria. One study noted it had no lytic effect on Staphylococcus aureus or any Gram-negative bacteria tested.

  • Crude vs. Purified Preparations : Early studies using crude preparations of this compound reported unusual side effects, such as cytoplasmic coagulation, which could interfere with subsequent experiments. Purified enzyme is recommended for sensitive applications like protoplast formation.

  • Strain Variability : The susceptibility of bacteria to this compound can vary significantly between different species and even strains. Therefore, optimization of enzyme concentration and incubation time is often necessary.

  • Inhibition and Activation : The enzyme's activity can be influenced by other reagents. It is completely inhibited by N-bromosuccinimide and activated by divalent cations like Ca²⁺ and Mg²⁺.

Comparison with Alternative Lytic Enzymes

This compound is often used alongside or as an alternative to other lytic enzymes. The choice of enzyme depends on the target bacteria and the downstream application.

FeatureThis compoundLysozymeLysostaphinAchromopeptidase
Source Streptomyces globisporusChicken Egg White, Human MilkStaphylococcus simulansLysobacter enzymogenes
Mechanism N-acetylmuramidase; cleaves β(1-4) linkage between NAM-NAGN-acetylmuramidase; cleaves β(1-4) linkage between NAM-NAGZinc endopeptidase; cleaves polyglycine cross-linksLysyl endopeptidase; cleaves Lys/- bonds
Primary Target Broad-spectrum Gram-positive bacteria (Listeria, Lactococcus, Streptococcus)Gram-positive bacteria; Gram-negative with EDTAStaphylococcus speciesGram-positive bacteria resistant to lysozyme
Optimal pH 6.0 - 7.06.0 - 9.0~7.5~8.5 - 9.0
Optimal Temp. ~60°C~37°C (typical use)~37°C (typical use)~37°C (typical use)
Key Advantage Effective against many lysozyme-resistant bacteriaWidely available, well-characterizedHighly specific for StaphylococcusBroad-spectrum, active in SDS and urea

Experimental Protocols

The following is a representative protocol for genomic DNA isolation from Streptococcus species, adapted from published methods.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (50 mM Tris-HCl, 0.145 M NaCl, pH 7.5)

  • This compound solution (1 U/µL in sterile water)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (100 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

Procedure:

  • Cell Resuspension : Resuspend the bacterial cell pellet from a culture in 395 µL of Lysis Buffer. Ensure the cells are fully suspended.

  • Enzymatic Lysis : Add 10 µL of this compound solution (1 U/µL) to the cell suspension. Mix well by gentle pipetting.

  • Incubation : Incubate the mixture for 1.5 hours at 37°C to allow for the enzymatic degradation of the cell wall.

  • Chemical Lysis : To the enzyme-treated cells, add the following components in order:

    • 154 µL of Lysis Buffer

    • 30 µL of 10% SDS

    • 6 µL of Proteinase K (20 mg/mL)

    • 2 µL of RNase A (100 mg/mL)

  • Protein and RNA Digestion : Mix the contents thoroughly by inversion and incubate for 1 hour at 37°C. This step lyses the cell membrane and degrades proteins and RNA.

  • DNA Purification : Proceed with a standard phenol:chloroform extraction to remove proteins and cellular debris.

  • DNA Precipitation : Precipitate the genomic DNA from the aqueous phase using isopropanol.

  • Washing and Resuspension : Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g., TE Buffer).

DNA_Extraction_Workflow Start Start: Bacterial Cell Pellet Resuspend 1. Resuspend in Lysis Buffer Start->Resuspend Add_this compound 2. Add this compound Resuspend->Add_this compound Incubate_37_A 3. Incubate @ 37°C (1.5 hours) Add_this compound->Incubate_37_A Cell Wall Digestion Add_Lysis_Mix 4. Add SDS, Proteinase K, RNase A Incubate_37_A->Add_Lysis_Mix Incubate_37_B 5. Incubate @ 37°C (1 hour) Add_Lysis_Mix->Incubate_37_B Cell & Protein Digestion Purify 6. Phenol:Chloroform Extraction Incubate_37_B->Purify Precipitate 7. Isopropanol Precipitation Purify->Precipitate Wash 8. Wash with 70% Ethanol & Resuspend Precipitate->Wash End End: Purified Genomic DNA Wash->End

Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using this compound.

References

A Researcher's Guide to Commercial Mutanolysin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Gram-positive bacteria, efficient and reliable cell lysis is paramount. Mutanolysin, a muralytic enzyme that cleaves the peptidoglycan layer of bacterial cell walls, is a powerful tool for applications ranging from DNA and RNA isolation to the formation of protoplasts for drug screening and genetic manipulation. However, with multiple commercial sources available, selecting the optimal product can be a challenge. This guide provides a comprehensive comparison of commercially available this compound, supported by experimental protocols and data presentation to aid in your selection process.

Performance Comparison of Commercial this compound Sources

SupplierProduct Name/NumberSource OrganismSpecific ActivityFormulationKey Features
Sigma-Aldrich (Merck) This compound from Streptomyces globisporus ATCC 21553 (e.g., M9901, SAE0092)[1][2]Streptomyces globisporus≥4,000 units/mg protein (biuret)[1]Lyophilized powder, may contain Ficoll® and sodium succinate buffer saltsSome products are tested for the absence of contaminating DNA, making them suitable for microbiome research.
GeneON BioScience This compound Lyophilisate recombinantRecombinant (expressed in Bacteria)>10,000 U/mgLyophilized powderRecombinant origin may offer higher purity and lot-to-lot consistency.
Creative Enzymes Native Streptomyces globisporus ATCC 21553 this compound (NATE-0464)Streptomyces globisporusInformation available upon inquiryNot specifiedOffers native enzyme from the classical source organism.
A&A Biotechnology Recombinant this compoundRecombinant (expressed in a GRAS status host)Not specified in units/mg, unit definition providedNot specifiedClaims superior purity and affordability compared to native alternatives.
United States Biological This compound (M9150)Streptomyces globisporus≥4,000 units/mg proteinWhite to off-white powder containing Ficoll® and sodium succinate buffer saltsProvides detailed information on purity and unit definition.
Molecular Depot This compound from Streptomyces globisporus (B2015239)Streptomyces globisporus≥4,000 units/mg proteinPowderMarketed for various biochemical applications.

Note: The unit definition for this compound activity is generally consistent across suppliers: One unit will produce a ΔA600 of 0.01 per minute at pH 6.0 and 37°C using a suspension of Streptococcus faecalis cell walls as the substrate.

Key Performance Indicators and Experimental Evaluation

To objectively compare different sources of this compound, researchers should consider the following key performance indicators and the experimental protocols to assess them.

Specific Activity

Specific activity (units per milligram of protein) is a critical measure of enzyme potency. A higher specific activity indicates a more active enzyme preparation.

This protocol is adapted from the Sigma-Aldrich technical bulletin for this compound.

Materials:

  • This compound from different commercial sources

  • Substrate: Lyophilized Streptococcus faecalis cell walls (e.g., Sigma-Aldrich M3440)

  • Assay Buffer: 50 mM MES, pH 6.0, with 1 mM MgCl₂

  • Enzyme Diluent: 50 mM TES, pH 7.0, with 1 mM MgCl₂

  • Spectrophotometer capable of reading at 600 nm and maintaining a temperature of 37°C

  • Cuvettes

Procedure:

  • Substrate Preparation: Reconstitute the lyophilized S. faecalis cell walls in Assay Buffer to an absorbance (A600) of 0.45-0.65. Keep the suspension on ice.

  • Enzyme Preparation: Immediately before use, prepare a solution of this compound in cold Enzyme Diluent to a concentration of approximately 200 units/mL.

  • Assay: a. Pipette 1 mL of the substrate suspension into a cuvette and place it in the spectrophotometer thermostatted at 37°C. b. Monitor the A600 until the reading is stable. c. Add 20-40 µL of the diluted enzyme solution to the cuvette and mix by inversion. d. Immediately start recording the decrease in A600 for at least 5 minutes, taking readings every 30 seconds.

  • Calculation: a. Determine the maximum linear rate of decrease in A600 per minute (ΔA600/min). b. Calculate the enzyme activity using the following formula: Units/mL = (ΔA600/min) / 0.01

Diagram of the this compound Enzymatic Activity Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub Prepare Substrate (S. faecalis cell walls in Assay Buffer) equil Equilibrate Substrate at 37°C in Spectrophotometer sub->equil enz Prepare Enzyme Solution (this compound in Enzyme Diluent) add_enz Add Enzyme to Substrate enz->add_enz equil->add_enz mix Mix by Inversion add_enz->mix record Record Decrease in A600 over Time mix->record calc_rate Calculate Maximum Linear Rate (ΔA600/min) record->calc_rate calc_act Calculate Enzyme Activity (Units/mL) calc_rate->calc_act

Caption: Workflow for determining this compound enzymatic activity.

Purity

The purity of an enzyme preparation is crucial, as contaminants can interfere with downstream applications. SDS-PAGE is a standard method to assess protein purity.

Materials:

  • This compound samples from different commercial sources

  • Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol)

  • Precast or hand-cast polyacrylamide gels (e.g., 12-15%)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation: Mix equal amounts of this compound solution and Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes (or as recommended for the specific protein to avoid aggregation).

  • Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: Analyze the gel for the presence of a single major band at the expected molecular weight of this compound (~23 kDa) and the absence or minimal presence of other bands, which would indicate impurities.

Lot-to-Lot Consistency

For long-term projects and reproducible results, it is essential that the performance of the enzyme is consistent from one manufacturing batch to another.

To assess lot-to-lot consistency, researchers should ideally obtain samples from different lots of the same product from a chosen supplier. The following should be compared:

  • Specific Activity: Perform the enzymatic activity assay on each lot. The results should be within a narrow, acceptable range.

  • Purity: Run SDS-PAGE for each lot to ensure a consistent purity profile.

  • Functional Performance: Test each lot in a standard application, such as bacterial lysis for DNA extraction, and compare the yield and quality of the extracted DNA.

Application-Specific Performance

The ultimate test of a this compound source is its performance in your specific application. Below are detailed protocols for two common applications.

Bacterial Cell Lysis for Genomic DNA Extraction

This protocol is a general guideline and may need optimization for specific bacterial strains.

Materials:

  • Overnight culture of Gram-positive bacteria

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, pH 8.0)

  • This compound

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Harvest bacterial cells from an overnight culture by centrifugation.

  • Wash the cell pellet with TE buffer and resuspend in Lysis Buffer.

  • Add this compound to a final concentration of 100-500 units/mL. The optimal concentration may vary depending on the bacterial strain.

  • Incubate at 37°C for 30-60 minutes.

  • Add Proteinase K and SDS to aid in lysis and protein degradation.

  • Incubate at 55°C for 1-2 hours.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Perform phenol:chloroform extraction to remove proteins.

  • Precipitate the genomic DNA with isopropanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in TE buffer.

Diagram of the Bacterial Cell Lysis Workflow for DNA Extraction

G cluster_lysis Cell Lysis cluster_purification DNA Purification harvest Harvest & Wash Bacterial Cells resuspend Resuspend in Lysis Buffer harvest->resuspend add_muta Add this compound resuspend->add_muta incubate_muta Incubate at 37°C add_muta->incubate_muta add_pk Add Proteinase K & SDS incubate_muta->add_pk incubate_pk Incubate at 55°C add_pk->incubate_pk add_rnase Add RNase A incubate_pk->add_rnase incubate_rnase Incubate at 37°C add_rnase->incubate_rnase extraction Phenol:Chloroform Extraction incubate_rnase->extraction precipitation Isopropanol Precipitation extraction->precipitation wash Wash with 70% Ethanol precipitation->wash resuspend_dna Resuspend DNA in TE Buffer wash->resuspend_dna

Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using this compound.

Protoplast/Spheroplast Formation

This protocol is a general starting point for the generation of protoplasts, which are cells with their cell wall completely removed, or spheroplasts, which have a partially removed cell wall.

Materials:

  • Log-phase culture of Gram-positive bacteria

  • Protoplast Buffer (e.g., Tris-HCl buffer containing an osmotic stabilizer like sucrose, sorbitol, or raffinose)

  • This compound

  • Lysozyme (optional, can be used in combination with this compound for some strains)

Procedure:

  • Harvest log-phase bacterial cells by centrifugation.

  • Wash the cells with Protoplast Buffer.

  • Resuspend the cells in Protoplast Buffer.

  • Add this compound (and lysozyme if needed) to the cell suspension. The optimal enzyme concentration needs to be determined empirically.

  • Incubate at 37°C and monitor the formation of spherical protoplasts/spheroplasts under a phase-contrast microscope. The incubation time will vary depending on the bacterial strain and enzyme concentration.

  • Once the desired level of protoplast formation is achieved, gently harvest the protoplasts by centrifugation at a low speed.

  • Carefully resuspend the protoplasts in fresh Protoplast Buffer for downstream applications.

Mechanism of Action

This compound is an N-acetylmuramidase that hydrolyzes the β-1,4-N-acetylmuramyl-N-acetylglucosamine linkage in the peptidoglycan polymer of bacterial cell walls. This action weakens the cell wall, leading to cell lysis in hypotonic solutions or the formation of osmotically sensitive protoplasts in isotonic solutions.

Diagram of this compound's Mechanism of Action

G cluster_peptidoglycan Peptidoglycan Structure NAG1 NAG NAM1 NAM NAG1->NAM1 β-1,4 NAG2 NAG NAM1->NAG2 β-1,4 peptide Peptide Side Chain NAM1->peptide NAM2 NAM NAG2->NAM2 β-1,4 NAM2->peptide This compound This compound cleavage Hydrolysis of β-1,4 linkage

Caption: this compound cleaves the β-1,4 linkage between NAM and NAG in peptidoglycan.

Conclusion

The choice of a commercial this compound source can significantly impact the success and reproducibility of your research. While manufacturers provide valuable information on their products, in-house validation is crucial. By systematically evaluating key performance indicators such as specific activity, purity, and lot-to-lot consistency using the standardized protocols provided in this guide, researchers can make an informed decision and select the this compound product that best suits their needs. Furthermore, optimizing the enzyme concentration and incubation time for specific applications will ensure efficient and reliable results in your experimental workflows.

References

Safety Operating Guide

Proper Disposal of Mutanolysin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing mutanolysin, an enzyme essential for lysing Gram-positive bacteria, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental integrity. While specific disposal instructions are ultimately dictated by an institution's Environmental Health and Safety (EHS) department and the product's Safety Data Sheet (SDS), this guide provides a framework for the safe handling and disposal of this compound-related waste streams.

This compound, an N-acetylmuramidase derived from Streptomyces globisporus, functions by cleaving the peptidoglycan layer of bacterial cell walls.[1][2] Consequently, waste generated from its use is typically biohazardous, containing bacterial lysates, and must be decontaminated before disposal.

This compound: Key Characteristics

The following table summarizes the essential data for this compound, compiled from product information sheets.

CharacteristicDescription
Source Streptomyces globisporus[1]
Enzyme Activity Cleaves the β-N-acetylmuramyl-(1→4)-N-acetylglucosamine linkage in bacterial cell wall peptidoglycan.[1][2]
Common Use Lysis of Gram-positive bacteria such as Listeria, Lactobacillus, and Lactococcus.
Supplied Form Lyophilized powder or solution.
Storage Temperature –20 °C

Step-by-Step Disposal Procedures

The primary principle of this compound waste disposal is the decontamination of biohazardous materials. Waste should be segregated into liquid, solid, and sharps categories, each requiring specific handling.

Liquid Waste Disposal (e.g., Bacterial Lysates)

Liquid waste, such as bacterial cultures treated with this compound, must be decontaminated before it can be discharged into the sanitary sewer system.

Method 1: Chemical Decontamination This method is suitable for smaller volumes of liquid waste.

  • Collection: Collect all liquid waste containing bacterial lysates in a leak-proof, chemically resistant container.

  • Disinfection: Add household bleach to the waste to achieve a final concentration of 10%.

  • Contact Time: Allow the bleach to react with the waste for a minimum of 30 minutes to ensure complete decontamination.

  • Disposal: After the contact time, the decontaminated liquid can be carefully poured down a laboratory sink with a large volume of running water to dilute the mixture and purge the drain.

Method 2: Steam Autoclaving This is the preferred method for larger volumes of liquid waste.

  • Preparation: Collect liquid waste in an autoclavable container (e.g., a borosilicate glass flask). Do not fill the container more than 75% full to prevent overflow. Loosen the cap or cover the opening with aluminum foil to allow steam to penetrate.

  • Containment: Place the container in a secondary, leak-proof, autoclavable tray or pan.

  • Sterilization: Autoclave the waste at 121°C and 15 psi. A minimum cycle time of 30 to 60 minutes is recommended, though the exact time depends on the volume and load configuration.

  • Disposal: Once the cycle is complete and the liquid has cooled, it can be disposed of down the sanitary sewer with copious amounts of water.

Solid Waste Disposal (e.g., Contaminated Labware)

Non-sharp, solid laboratory waste, including contaminated petri dishes, plastic tubes, and personal protective equipment (PPE) like gloves, must be collected and decontaminated.

  • Collection: Place all contaminated solid waste into a designated biohazard container lined with an autoclavable biohazard bag. These bags are often red or orange and marked with the universal biohazard symbol.

  • Preparation for Autoclaving: Fill the bag no more than three-quarters full. Leave a small opening or loosely close the bag to allow for steam penetration during the autoclave cycle. Apply autoclave indicator tape to the outside of the bag.

  • Sterilization: Place the bag in a secondary, leak-proof container and autoclave at 121°C for a minimum of 30-60 minutes.

  • Final Disposal: After the autoclave cycle is complete and the indicator tape confirms sterilization, the bag can typically be placed in a designated, opaque bag for disposal with regular laboratory trash. Consult your institutional guidelines for specific post-autoclave waste handling.

Sharps Waste Disposal

Any item that can puncture a plastic bag is considered a sharp. This includes needles, scalpel blades, Pasteur pipettes, and broken glass or plasticware contaminated with this compound and bacterial material.

  • Collection: Immediately place all contaminated sharps into a rigid, puncture-resistant, and leak-proof sharps container labeled with the universal biohazard symbol.

  • Closure: Do not overfill the container. When it is approximately two-thirds to three-quarters full, securely seal the lid.

  • Disposal: The sealed sharps container should be disposed of according to your institution's biohazardous waste stream procedures. This often involves collection by EHS personnel for final treatment, which may include autoclaving or incineration.

Experimental Protocol: Chemical Disinfection of Liquid Waste

This protocol details the steps for decontaminating liquid waste containing this compound and bacterial lysate using bleach.

  • Don appropriate PPE , including a lab coat, safety glasses, and gloves.

  • Measure the volume of the liquid biohazardous waste in a graduated container.

  • Transfer the waste to a larger, bleach-compatible container (e.g., a glass flask or a polypropylene beaker) that can hold at least 1.5 times the waste volume to prevent splashing.

  • Calculate the required volume of bleach. To achieve a 10% final concentration, add approximately one part concentrated household bleach to nine parts liquid waste.

  • Slowly add the bleach to the liquid waste while gently stirring to ensure thorough mixing.

  • Cover the container loosely and let it stand in a well-ventilated area, such as a chemical fume hood, for at least 30 minutes.

  • Neutralize if required. Check your local and institutional regulations, as some may require pH neutralization before sewer disposal.

  • Dispose of the decontaminated liquid by pouring it down the drain, followed by a continuous stream of cold water for several minutes.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

Mutanolysin_Disposal_Workflow Start This compound-Contaminated Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Liquid Liquid Waste (e.g., Bacterial Lysate) Waste_Type->Liquid Liquid Solid Solid, Non-Sharp Waste (e.g., Plates, Gloves, Tubes) Waste_Type->Solid Solid Sharps Sharps Waste (e.g., Needles, Broken Glass) Waste_Type->Sharps Sharps Decon_Method Decontaminate Liquid->Decon_Method Collect_Solid Collect in Autoclavable Biohazard Bag Solid->Collect_Solid Collect_Sharps Collect in Puncture-Proof Sharps Container Sharps->Collect_Sharps Autoclave_Liquid Autoclave (121°C, >=30 min) Decon_Method->Autoclave_Liquid Autoclave Bleach Treat with 10% Bleach (>=30 min contact time) Decon_Method->Bleach Chemical Sewer Dispose in Sanitary Sewer with Copious Water Autoclave_Liquid->Sewer Bleach->Sewer Autoclave_Solid Autoclave (121°C, >=30 min) Collect_Solid->Autoclave_Solid Regular_Trash Dispose in Regular (Post-Decon) Trash Autoclave_Solid->Regular_Trash EHS_Disposal Dispose via Institutional EHS Procedures Collect_Sharps->EHS_Disposal

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mutanolysin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Mutanolysin, a key enzyme in bacterial cell lysis. Adherence to these procedures will help maintain a safe laboratory environment while ensuring the integrity of your research.

Personal Protective Equipment (PPE) and Safety Precautions

When working with this compound, which is typically a lyophilized powder, appropriate personal protective equipment is crucial to prevent inhalation and contact.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the lyophilized powder.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Hand Protection Standard laboratory nitrile or latex glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and minimizes the risk of contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage.

  • Storage: Immediately transfer the this compound to a freezer for storage at -20°C.[2][3][4]

Handling and Preparation of Solutions
  • Designated Area: All handling of the lyophilized powder should be performed in a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any airborne particles.

  • Reconstitution: To prepare a stock solution, allow the vial to reach room temperature before opening to avoid condensation. Reconstitute the lyophilized powder with a suitable buffer as recommended by the manufacturer, such as 50 mM TES, pH 7.0, with 1 mM MgCl2, water, or TE buffer.[2]

  • Aliquotting: It is recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.

Emergency Procedures

Spill Cleanup

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear appropriate PPE, including an N95 respirator, gloves, eye protection, and a lab coat.

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid raising dust.

  • Decontamination: Clean the spill area with a suitable disinfectant or detergent, followed by a thorough rinse with water.

  • Waste Disposal: Collect all cleanup materials in a sealed bag for proper disposal as chemical or biological waste, in accordance with institutional guidelines.

First Aid
  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: If the substance enters the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical advice. Do not induce vomiting.

Disposal Plan

All waste contaminated with this compound, including used vials, pipette tips, and experimental materials, should be disposed of in accordance with local, regional, national, and international regulations. The GHS precautionary statement P501 applies, which indicates that the contents and container must be disposed of as hazardous waste. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocol: Genomic DNA Isolation from Streptococcus

This protocol details the use of this compound for the lysis of Streptococcus cells for the purpose of genomic DNA isolation.

Materials
  • Overnight culture of Streptococcus

  • Lysis Buffer (50 mM Tris-HCl, 0.145 M NaCl, pH 7.5)

  • This compound solution (1 U/µL)

  • 10% SDS

  • 20 mg/mL Proteinase K

  • 100 mg/mL RNase A

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • Microcentrifuge tubes

  • Microcentrifuge

  • Incubator at 37°C

Procedure
  • Cell Harvesting: Centrifuge up to 10 mL of the overnight Streptococcus culture at maximum speed for 2 minutes to obtain a compact cell pellet. Discard the supernatant.

  • Resuspension: Resuspend the bacterial pellet in 395 µL of Lysis Buffer by pipetting up and down.

  • This compound Treatment: Add 10 µL of this compound solution (1 U/µL) to the resuspended cells and mix well.

  • Incubation: Incubate the mixture for 1.5 hours at 37°C to weaken the bacterial cell wall.

  • Cell Lysis: Add the following to the enzyme-treated cells:

    • 154 µL of Lysis Buffer

    • 30 µL of 10% SDS

    • 6 µL of 20 mg/mL Proteinase K

    • 2 µL of 100 mg/mL RNase A

  • Second Incubation: Mix thoroughly and incubate for 1 hour at 37°C. This step lyses the cells and degrades proteins and RNA.

  • Phenol:Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously and centrifuge at maximum speed for 5 minutes.

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.6 volumes of isopropanol and gently mix until the DNA precipitates.

  • DNA Pelleting: Centrifuge at maximum speed for 5 minutes to pellet the DNA.

  • Washing: Carefully discard the supernatant and wash the DNA pellet with 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend the genomic DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Workflow for Safe Handling of this compound

Mutanolysin_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Cleanup cluster_emergency Emergency Procedures A Receiving and Inspection B Storage at -20°C A->B Store Immediately C Don Appropriate PPE (N95 Mask, Gloves, Goggles, Lab Coat) B->C Before Handling D Work in a Ventilated Area (Fume Hood/BSC) C->D E Reconstitute Lyophilized Powder D->E F Aliquot for Single Use E->F G Perform Experiment F->G H Dispose of Contaminated Waste (per Institutional Guidelines) G->H I Clean and Disinfect Work Area H->I J Spill L Follow Spill Cleanup Protocol J->L K Exposure M Administer First Aid K->M

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。